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4-(2-oxo-2H-chromen-3-yl)benzoic acid Documentation Hub

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  • Product: 4-(2-oxo-2H-chromen-3-yl)benzoic acid
  • CAS: 14071-70-6

Core Science & Biosynthesis

Foundational

Mechanistic & Synthetic Pathways: 4-(2-oxo-2H-chromen-3-yl)benzoic Acid

Executive Summary The synthesis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also identified as 3-(4-carboxyphenyl)coumarin) represents a critical scaffold construction in medicinal chemistry. This moiety combines the pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also identified as 3-(4-carboxyphenyl)coumarin) represents a critical scaffold construction in medicinal chemistry. This moiety combines the pharmacophore utility of the coumarin (2H-chromen-2-one) core with a benzoic acid handle, allowing for further conjugation in drug delivery systems or fluorescent probe development.

This guide details the Perkin-Oglialoro Condensation , the most robust mechanistic pathway for constructing 3-arylcoumarins. Unlike the Pechmann condensation (which favors 4-substituted coumarins), this pathway ensures regioselective functionalization at the C3 position via the interaction of salicylaldehyde with an arylacetic acid derivative.

Retrosynthetic Analysis

To understand the forward synthesis, we must first deconstruct the target molecule. The 3-arylcoumarin skeleton suggests a disconnection at the lactone bond and the C3=C4 double bond.

  • Target: 4-(2-oxo-2H-chromen-3-yl)benzoic acid.

  • Disconnection: C3-C1' (aryl bond) and O1-C2 (lactone ester).

  • Synthons:

    • Nucleophile: 4-Carboxyphenylacetic acid (providing the C3-aryl fragment and the carbonyl C2).

    • Electrophile: Salicylaldehyde (providing the phenolic oxygen and the aldehyde carbon).

Mechanistic Pathway: The Perkin-Oglialoro Condensation

The formation of the chromen-2-one ring at the C3 position proceeds via a base-catalyzed aldol-type condensation followed by intramolecular cyclization.

Reaction Conditions
  • Substrates: Salicylaldehyde (1.0 eq), 4-Carboxyphenylacetic acid (1.0 eq).

  • Reagent/Solvent: Acetic Anhydride (

    
    ) (Excess, acts as solvent and dehydrating agent).
    
  • Catalyst: Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ).
  • Temperature: Reflux (140–160 °C).

Step-by-Step Mechanism
  • Activation (Anhydride Formation): The carboxylic acid group of 4-carboxyphenylacetic acid reacts with acetic anhydride to form a mixed anhydride. This increases the acidity of the

    
    -protons. Simultaneously, the phenolic hydroxyl of salicylaldehyde is acetylated, protecting it from premature side reactions.
    
  • Enolization: The base (

    
    ) abstracts an acidic 
    
    
    
    -proton from the mixed anhydride, generating a resonance-stabilized enolate.
  • Nucleophilic Addition: The enolate attacks the aldehyde carbonyl of the

    
    -acetylsalicylaldehyde.
    
  • Elimination & Cyclization:

    • The resulting

      
      -hydroxy species undergoes dehydration to form the 
      
      
      
      -unsaturated mixed anhydride (cinnamic acid derivative).
    • Under high thermal energy, the acetyl group on the phenol undergoes transesterification (or hydrolysis followed by attack) with the adjacent mixed anhydride carbonyl.

    • Lactonization: The phenoxide attacks the carbonyl carbon, ejecting acetate/acetic acid and closing the lactone ring to form the coumarin core.

Mechanistic Visualization

Mechanism start Reactants: Salicylaldehyde + 4-Carboxyphenylacetic Acid activation Step 1: Activation Formation of Mixed Anhydride & O-Acetylation of Phenol start->activation Ac2O, Reflux enolate Step 2: Enolization Base abstracts alpha-proton activation->enolate Et3N (Base) addition Step 3: Nucleophilic Addition Attack on Aldehyde Carbonyl enolate->addition Aldol-type attack elimination Step 4: Dehydration Formation of C=C bond addition->elimination -H2O cyclization Step 5: Lactonization Intramolecular Ring Closure elimination->cyclization -AcOH product Final Product: 4-(2-oxo-2H-chromen-3-yl)benzoic acid cyclization->product Workup

Figure 1: The Perkin-Oglialoro pathway for the synthesis of 3-arylcoumarins.[1]

Experimental Protocol

This protocol is designed for high-purity synthesis suitable for downstream pharmaceutical applications.

Materials & Stoichiometry
ComponentRoleMolecular WeightEquivalentsMass/Vol (Scale)
Salicylaldehyde Electrophile122.12 g/mol 1.012.2 g (100 mmol)
4-Carboxyphenylacetic acid Nucleophile180.16 g/mol 1.119.8 g (110 mmol)
Acetic Anhydride Solvent/Reagent102.09 g/mol 5.0~47 mL
Triethylamine Base Catalyst101.19 g/mol 1.5~21 mL
Detailed Workflow
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ) to exclude moisture.
    
  • Charging: Add Salicylaldehyde (12.2 g) and 4-Carboxyphenylacetic acid (19.8 g) to the flask.

  • Solvation: Add Acetic Anhydride (47 mL) followed by Triethylamine (21 mL). The reaction is exothermic; add base slowly.

  • Reaction: Heat the mixture to reflux (oil bath set to 150°C) for 8–12 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Quenching: Cool the reaction mixture to approximately 80°C. Pour the hot mixture into 500 mL of ice-cold water with vigorous stirring.

  • Precipitation: A solid precipitate will form. Continue stirring for 1 hour to hydrolyze excess anhydride.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove acetic acid and traces of catalyst.
    
  • Purification: Recrystallize the crude solid from Ethanol or Acetic Acid.

    • Note: If the carboxylic acid moiety was acetylated (mixed anhydride), the aqueous workup usually hydrolyzes it back to the free acid.

Workflow Diagram

Workflow mix Mix Reagents (Flask + Reflux Condenser) heat Reflux 150°C, 12 hrs mix->heat quench Quench Pour into Ice Water heat->quench filter Filtration Isolate Crude Solid quench->filter wash Wash (H2O to remove AcOH) filter->wash purify Recrystallization (Ethanol) wash->purify

Figure 2: Standard laboratory workflow for the isolation of the target coumarin.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation or moisture contamination.Ensure reagents are dry.[2] Increase reflux time to 16h. Use freshly distilled

.
Oily Product Incomplete hydrolysis of anhydrides.Extend the stirring time in ice water during quenching. Adjust pH to ~3-4 with HCl if necessary to precipitate the free acid.
Impurity (Acetylated Phenol) Failure to cyclize.Increase reaction temperature. Ensure

is in excess to drive the equilibrium.

References

  • Perkin, W. H. (1868).[3][4] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society.[3][4][5][6] Link

  • Vaghasia, S. J., et al. (2004). "Synthesis of novel 3-arylcoumarin derivatives". Journal of the Serbian Chemical Society. Link

  • Creaven, B. S., et al. (2006). "Synthesis and antimicrobial activity of 3-arylcoumarin derivatives". Bioorganic & Medicinal Chemistry Letters. Link

  • Organic Chemistry Portal. "Perkin Reaction". Link

  • Bationo, R., et al. (2025). "Synthesis and structure of 2-oxo-2H-chromen-4-yl derivatives". Acta Crystallographica. Link

Sources

Exploratory

Precision Synthesis of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid: A Comparative Technical Guide

Topic: Starting Materials for 4-(2-oxo-2H-chromen-3-yl)benzoic Acid Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting Materials for 4-(2-oxo-2H-chromen-3-yl)benzoic Acid Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Analysis

The target molecule, 4-(2-oxo-2H-chromen-3-yl)benzoic acid , represents a critical scaffold in medicinal chemistry and materials science. It serves as a precursor for highly fluorescent coumarin dyes (rigidized intramolecular charge transfer probes) and a pharmacophore for anticoagulant and anti-inflammatory agents.

Synthesizing this 3-arylcoumarin derivative presents a classic regioselectivity challenge: introducing the aryl group at the C3 position while maintaining the integrity of the lactone ring and the carboxylic acid functionality.

This guide details two distinct synthetic pathways, prioritizing the Suzuki-Miyaura Cross-Coupling (Method A) for high-precision, gram-scale synthesis, and the Perkin-Oglialoro Condensation (Method B) for cost-effective, bulk preparation.

Retrosynthetic Logic

The synthesis can be disconnected at two strategic points:

  • C3–C1' Bond Formation (Method A): A transition-metal catalyzed coupling between a pre-formed coumarin halide and an aryl boronic acid.

  • Heterocycle Formation (Method B): A condensation-cyclization sequence between a phenol derivative and a phenylacetic acid derivative.

Retrosynthesis cluster_0 Method A: Suzuki Coupling (C3-C1' Disconnection) cluster_1 Method B: Perkin Condensation (Ring Formation) Target Target: 4-(2-oxo-2H-chromen-3-yl)benzoic acid SM_A1 3-Bromo-2H-chromen-2-one Target->SM_A1 Pd(0), Base SM_A2 4-Carboxyphenylboronic acid Target->SM_A2 SM_B1 Salicylaldehyde Target->SM_B1 Ac2O, NaOAc, Δ SM_B2 4-Carboxyphenylacetic acid Target->SM_B2

Caption: Retrosynthetic disconnection showing the convergent Suzuki route (Method A) vs. the linear Perkin route (Method B).

Primary Starting Materials: Specifications & Sourcing

Method A: The Suzuki-Miyaura Route (Recommended)

This route offers superior atom economy regarding the coumarin core and avoids the harsh conditions of the Perkin reaction.

1. 3-Bromo-2H-chromen-2-one (3-Bromocoumarin)
  • Role: The electrophilic coupling partner.

  • Critical Quality Attribute (CQA): Must be free of 3,4-dibromochroman-2-one impurities, which form during bromination and reduce coupling efficiency.

  • Preparation/Sourcing: Commercially available. Can be synthesized by bromination of coumarin with Br₂ in CHCl₃ followed by dehydrobromination.

  • Purity Requirement: >98% (HPLC). Melting point should be sharp (110–112 °C).

2. 4-Carboxyphenylboronic Acid (or Pinacol Ester)
  • Role: The nucleophilic coupling partner.

  • Selection Logic: While the free acid is cheaper, 4-(methoxycarbonyl)phenylboronic acid (the methyl ester) is often preferred. The free carboxylic acid can poison Palladium catalysts or interfere with base solubility. If using the free acid, increase base equivalents (Na₂CO₃) to 3.0–4.0 eq to ensure solubility.

  • Handling: Store under inert atmosphere; boronic acids can dehydrate to boroxines, affecting stoichiometry.

Method B: The Perkin-Oglialoro Route (Classical)

Best for large-scale, lower-cost production where purification by recrystallization is feasible.

1. Salicylaldehyde (2-Hydroxybenzaldehyde)
  • Role: Provides the phenolic oxygen and the aldehyde carbon for the heterocycle.

  • CQA: Oxidation State. Salicylaldehyde oxidizes to salicylic acid upon standing.

  • Pre-treatment: Distillation is mandatory if the liquid is dark brown. Use only pale yellow or colorless material.

  • CAS: 90-02-8.

2. 4-Carboxyphenylacetic Acid
  • Role: Provides the C2 and C3 carbons of the lactone ring and the pendant aryl group.

  • Synthetic Challenge: The carboxylic acid on the phenyl ring is less reactive than the acetic acid moiety, but high temperatures can lead to decarboxylation.

  • Alternative: Use 4-Cyanomethylbenzoic acid or Ethyl 4-(cyanomethyl)benzoate for milder Knoevenagel conditions, followed by hydrolysis.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling

High yield, high purity, suitable for library synthesis.

Reagents:

  • 3-Bromo-2H-chromen-2-one (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) OR Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%)

  • Base: Na₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (2:1)

Step-by-Step Workflow:

  • Inerting: Charge a round-bottom flask with 3-bromocoumarin, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed solvent (Dioxane) and aqueous base via syringe.

  • Reaction: Heat to 85–90 °C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove Pd black.

    • Acidify the filtrate with 1M HCl to pH ~2 (essential to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (3x).

  • Purification: The product often precipitates upon acidification. Recrystallize from Ethanol/DMF.

Mechanism & Pathway:

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromocoumarin TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle for the Suzuki coupling of 3-bromocoumarin.

Protocol B: Modified Perkin Reaction

Solvent-free, high temperature, atom-economical.

Reagents:

  • Salicylaldehyde (1.0 eq)[3]

  • 4-Carboxyphenylacetic acid (1.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.5 eq)

Step-by-Step Workflow:

  • Mixing: Combine salicylaldehyde, 4-carboxyphenylacetic acid, and anhydrous sodium acetate in a flask.

  • Acylation: Add acetic anhydride.

  • Heating: Heat the mixture to 170–180 °C in an oil bath for 6–8 hours. Note: Use an air condenser to prevent anhydride loss while allowing acetic acid byproduct to reflux.

  • Hydrolysis: Pour the hot reaction mixture into crushed ice/water.

  • Workup:

    • A solid precipitate will form. Break up lumps mechanically.

    • Filter the solid.[4][5]

    • Wash with water to remove excess acetic acid and sodium acetate.

  • Purification: Recrystallization from Glacial Acetic Acid or DMF is usually required to remove unreacted salicylaldehyde derivatives.

Comparison of Methodologies

FeatureMethod A: Suzuki CouplingMethod B: Perkin Condensation
Overall Yield High (75–90%)Moderate (40–60%)
Purity Profile High (>98%); main impurity is dehalogenated coumarin.Moderate; contains tarry polymers and acetates.
Reaction Temp Mild (80–90 °C)Harsh (170–180 °C)
Functional Group Tolerance Excellent (compatible with esters, nitriles).Poor (sensitive to heat-labile groups).
Cost Higher (Pd catalyst, Boronic acid).Low (Commodity chemicals).[5][6][7]
Scalability Linear scale-up; solvent volume is the limit.Difficult; heat transfer issues in bulk melt.

References

  • Suzuki-Miyaura Coupling of 4-Halo Coumarins

    • Title: Suzuki-Miyaura cross-coupling of 4-halo coumarins and pyrones.[8]

    • Source: ResearchG
    • URL:[Link]

  • General Perkin Reaction Mechanism

    • Title: The Perkin Reaction - Comprehensive Organic Synthesis.
    • Source: ScienceDirect / Elsevier.
    • URL:[Link]

  • Synthesis of 3-Arylcoumarins (Review)

    • Title: Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation.[3][9][10]

    • Source: MDPI Molecules.
    • URL:[Link][6][8]

  • Boronic Acid Handling: Title: Suzuki-Miyaura Cross-Coupling Reaction User Guide. Source: TCI Chemicals.

Sources

Foundational

Technical Guide: NMR Characterization of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid

Executive Summary This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin). As a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin).

As a structural scaffold, the 3-arylcoumarin moiety presents specific analytical challenges, particularly regarding the resolution of overlapping aromatic signals and the unambiguous assignment of the coumarin regiochemistry (position 3 vs. 4). This document details the 1H and 13C chemical shifts, coupling constants, and 2D correlation strategies required for rigorous structural validation in drug development workflows.

Part 1: Structural Context & Sample Preparation

The Molecular Scaffold

The molecule consists of a coumarin (2H-chromen-2-one) core substituted at the 3-position with a para-benzoic acid moiety.

  • Core Feature: The

    
    -unsaturated lactone ring.
    
  • Diagnostic Proton: The olefinic proton at position 4 (H-4) is the most critical spectroscopic handle.

  • Solubility Profile: Due to the planar aromatic system and the carboxylic acid tail, this compound exhibits poor solubility in non-polar solvents (

    
    ).
    
Sample Preparation Protocol

To ensure high-resolution spectra without aggregation artifacts, follow this preparation protocol:

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6, 99.9% D).

    • Reasoning: DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, sharpening the signals. It also solubilizes the rigid phenyl-coumarin backbone.

  • Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.

    • Note: Higher concentrations may lead to line broadening due to viscosity or stacking interactions.

  • Temperature: Run experiments at 298 K (25°C) . If rotational hindrance is observed (broadening of the phenyl ring signals), elevate to 313 K.

Analytical Workflow

The following diagram outlines the logical flow from synthesis to structural confirmation.

NMR_Workflow Syn Synthesis (Knoevenagel Condensation) Pur Purification (Recrystallization in EtOH/AcOH) Syn->Pur Isolation Prep Sample Prep (15mg in DMSO-d6) Pur->Prep Drying Acq Data Acquisition (1H, 13C, HMBC) Prep->Acq Shimming Proc Processing (Phase/Baseline Correction) Acq->Proc FT

Caption: Operational workflow for the isolation and NMR characterization of 3-arylcoumarins.

Part 2: 1H NMR Data Analysis

Spectral Interpretation

The 1H NMR spectrum in DMSO-d6 is characterized by a highly deshielded singlet (H-4), a broad acidic proton, and a complex aromatic region.[1][2][3]

Key Diagnostic Signals:
  • Carboxylic Acid (-COOH): A broad singlet typically between 12.5 – 13.5 ppm . This peak may disappear if the sample contains trace water (proton exchange).

  • H-4 (Coumarin): A sharp singlet at 8.30 – 8.50 ppm .

    • Mechanistic Insight: This proton is deshielded by the

      
      -position of the 
      
      
      
      -unsaturated carbonyl and the anisotropy of the attached phenyl ring. Its singlet multiplicity confirms substitution at C-3.
  • Benzoic Acid Ring (AA'BB'): Two doublets integrating to 2H each.

    • Protons ortho to -COOH (H-2', H-6') are more deshielded (~8.0 ppm).

    • Protons ortho to the Coumarin (H-3', H-5') are slightly shielded relative to the acid protons (~7.8 ppm).

1H NMR Data Table (400 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
-COOH 13.10br s1H-Exchangeable acidic proton
H-4 8.45s1H-Diagnostic for 3-substitution
H-2', 6' 8.05d2H8.4Ortho to electron-withdrawing COOH
H-5 7.92d1H7.8Deshielded by carbonyl anisotropy
H-3', 5' 7.82d2H8.4Ortho to coumarin ring
H-7 7.68t (td)1H7.8, 1.5Para to ether oxygen
H-8 7.48d1H8.2Ortho to ether oxygen (shielded)
H-6 7.42t (td)1H7.5, 1.0Meta to ether oxygen

Note: Chemical shifts are referenced to residual DMSO-d5 pentet at 2.50 ppm.

Part 3: 13C NMR Data Analysis

Carbon Skeleton Identification

The 13C spectrum distinguishes the two carbonyl environments and the quaternary carbons linking the rings.

Key Diagnostic Signals:
  • Carbonyls:

    • Acid C=O: ~167.0 ppm (Broadened due to H-bonding).

    • Lactone C=O (C-2): ~160.0 ppm.[2]

  • C-4 (Olefinic): ~143.0 ppm. This carbon is significantly deshielded due to conjugation.

  • C-3 (Quaternary): ~126.0 ppm. This signal is often lower intensity due to long relaxation times (

    
    ).
    
13C NMR Data Table (100 MHz, DMSO-d6)
PositionShift (

, ppm)
TypeAssignment Logic
COOH 167.2C=OCarboxylic acid carbonyl
C-2 160.1C=OCoumarin lactone carbonyl
C-8a 153.8CqPhenolic ether carbon
C-4 143.5CH

-carbon of enone system
C-1' 139.2CqLinker to coumarin
C-7 132.4CHAromatic
C-4' 130.8CqLinker to COOH
C-2', 6' 129.8CHBenzoic acid ring
C-3', 5' 128.5CHBenzoic acid ring
C-5 128.2CHCoumarin aromatic
C-3 126.1Cq

-carbon (substitution site)
C-6 124.8CHCoumarin aromatic
C-4a 119.5CqRing junction
C-8 116.2CHOrtho to oxygen

Part 4: Structural Validation Strategy (HMBC)

To unequivocally prove the structure is 3-(4-carboxyphenyl) and not the 4-substituted isomer, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Critical Correlations
  • H-4 to C-2: The proton at 8.45 ppm (H-4) typically shows a strong 3-bond correlation (

    
    ) to the lactone carbonyl (C-2) at 160.1 ppm.
    
  • H-4 to C-8a: H-4 correlates to the quaternary junction carbon C-8a.

  • H-4 to C-1': H-4 shows a correlation to the ipso-carbon of the phenyl ring (C-1'), confirming the phenyl ring is attached at C-3.

Connectivity Diagram

The following diagram illustrates the essential HMBC correlations that validate the regiochemistry.

HMBC_Correlations cluster_legend Legend H4 H-4 (8.45 ppm) C2 C-2 (C=O) (160.1 ppm) H4->C2 3J (Strong) C8a C-8a (153.8 ppm) H4->C8a 3J C1p C-1' (Phenyl) (139.2 ppm) H4->C1p 3J (Linker) C3 C-3 (126.1 ppm) H4->C3 2J (Weak) key Blue Box = Proton Source Black Oval = Carbon Target Red Dashed = HMBC Correlation

Caption: Key HMBC correlations establishing the 3-arylcoumarin connectivity.

References

  • General Synthesis & NMR of 3-Arylcoumarins: Bationo, J. H., et al. (2024). Synthesis and structure of 2-oxo-2H-chromen-4-yl derivatives. IUCrData. [Link]

  • Coumarin NMR Assignment Standards: Finn, G. J., Creaven, B., & Egan, D. A. (2001). Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives. Melanoma Research. [Link]

  • 13C NMR Chemical Shift Database: Compound Interest. (2015).[4] A Guide to 13C NMR Chemical Shift Values. [Link]

  • Specific Analog Data (3-(4-formylphenyl)coumarin): Al-Amiery, A. A., et al. (2014). 3-(4-Formylphenyl)-triazole functionalized coumarins. Chemistry Central Journal. [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry Analysis of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid

The following technical guide details the mass spectrometry analysis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid , a conjugated system combining a coumarin (benzopyrone) core with a benzoic acid moiety. This guide is struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry analysis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid , a conjugated system combining a coumarin (benzopyrone) core with a benzoic acid moiety. This guide is structured for analytical chemists and drug metabolism researchers, focusing on method development, fragmentation mechanics, and data validation.

Executive Summary

Target Analyte: 4-(2-oxo-2H-chromen-3-yl)benzoic acid (C₁₆H₁₀O₄) Molecular Weight: 266.06 Da (Monoisotopic) Analytical Utility: Used as a fluorogenic probe, pharmaceutical intermediate, and model compound for studying coumarin-based pharmacophores. Core Challenge: Balancing the ionization requirements of the acidic carboxyl group (favors ESI-) with the proton-accepting capability of the lactone ring (favors ESI+).

This guide establishes a Dual-Polarity High-Resolution Mass Spectrometry (HRMS) workflow. While negative mode (ESI-) offers superior sensitivity for quantification via the carboxylate anion, positive mode (ESI+) provides richer structural information through characteristic lactone fragmentation, essential for metabolite identification and impurity profiling.

Molecular Characterization & Physicochemical Properties

Understanding the analyte's electronic structure is the prerequisite for ionization selection.

PropertyValueMS Implication
Formula C₁₆H₁₀O₄[M+H]⁺: 267.0652 [M-H]⁻: 265.0506
pKa (Acid) ~4.2 (Benzoic acid moiety)Readily deprotonates at pH > 5.2; ideal for ESI(-).
LogP ~3.1Moderately lipophilic; requires high organic content (>40%) for elution.
Chromophores Coumarin lactone, Benzene ringsStrong UV absorption (approx. 300–320 nm); UV detection can serve as an orthogonal validation tool.

Experimental Method Development

Sample Preparation Protocol

Causality: Direct injection is discouraged due to potential aggregation of the planar coumarin ring. A liquid-liquid extraction (LLE) or protein precipitation is required for biological matrices.

Step-by-Step Workflow:

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (solubility enhancer). Dilute working standards in 50:50 Methanol:Water.

  • Matrix Extraction (Plasma/Tissue):

    • Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) .

    • Rationale: Acidified ACN precipitates proteins while keeping the carboxylic acid protonated during extraction, improving recovery into the organic phase.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Reconstitution: Evaporate supernatant under N₂; reconstitute in Mobile Phase A/B (80:20).

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes retention of the acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

    • Note: The compound is expected to elute late (approx. 5-6 min) due to the hydrophobic coumarin/biphenyl-like backbone.

Ionization Source Parameters (ESI)

The following parameters are optimized for a standard Q-TOF or Triple Quadrupole system.

ParameterSetting (ESI+)Setting (ESI-)Rationale
Capillary Voltage 3.5 kV2.5 kVLower voltage in negative mode prevents discharge.
Cone Voltage 30 V20 VModerate energy prevents in-source decarboxylation.
Source Temp 120°C120°CStandard desolvation.
Desolvation Gas 800 L/hr800 L/hrHigh flow aids evaporation of aqueous mobile phase.

Mass Spectrometric Behavior & Fragmentation Pathways[1][2][3][4][5][6]

Positive Mode (ESI+) Fragmentation

In positive mode, the protonation occurs on the carbonyl oxygen of the coumarin lactone or the ester-like linkage. The fragmentation is dominated by the stability of the coumarin core.

  • Precursor: [M+H]⁺ = 267.0652

  • Primary Pathway (Neutral Loss of CO): The coumarin lactone ring typically opens and expels carbon monoxide (CO, 28 Da).

    • 
       (Loss of CO)
      
  • Secondary Pathway (Loss of H₂O): The carboxylic acid moiety loses water.

    • 
       (Loss of H₂O)
      
  • Deep Fragmentation: Sequential loss of CO leads to a benzofuran-like cation.[1]

Negative Mode (ESI-) Fragmentation

This is the quantitative mode of choice due to the acidic proton.

  • Precursor: [M-H]⁻ = 265.0506

  • Dominant Pathway (Decarboxylation): The benzoic acid group readily loses CO₂.

    • 
       (Loss of CO₂, 44 Da). This is the Quantifier Transition .
      
  • Secondary Pathway: Ring cleavage of the lactone is possible under higher collision energies.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathways for both polarities.

FragmentationPathways MH_Plus [M+H]+ m/z 267.065 Frag_249 [M+H - H2O]+ m/z 249.055 (Acylium Ion) MH_Plus->Frag_249 - H2O (18 Da) Frag_239 [M+H - CO]+ m/z 239.070 (Ring Contraction) MH_Plus->Frag_239 - CO (28 Da) MH_Minus [M-H]- m/z 265.050 Frag_221 [M-H - CO2]- m/z 221.060 (Decarboxylated Radical) MH_Minus->Frag_221 - CO2 (44 Da) (Primary Quant Ion) Frag_211 [M+H - 2CO]+ m/z 211.075 (Benzofuran-like) Frag_239->Frag_211 - CO (28 Da)

Caption: Divergent fragmentation pathways for 4-(2-oxo-2H-chromen-3-yl)benzoic acid in ESI+ vs. ESI- modes.

Quantification & Validation Framework

For targeted quantification (e.g., PK studies), Multiple Reaction Monitoring (MRM) on a Triple Quadrupole is the gold standard.

MRM Transitions Table
PolarityTypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
ESI (-) Quantifier 265.1 221.1 15 - 20 High abundance, specific CO₂ loss.
ESI (-) Qualifier265.1177.135Deep fragmentation (Ring cleavage).
ESI (+) Confirmation267.1239.125Confirms coumarin core presence.
ESI (+) Confirmation267.1249.115Confirms carboxylic acid presence.
Internal Standard Strategy

Do not use a generic internal standard. Due to the specific pi-stacking behavior of the coumarin ring, use a stable isotope-labeled analog if possible:

  • Preferred: [D4]-4-(2-oxo-2H-chromen-3-yl)benzoic acid (Deuterated on the benzoic ring).

  • Alternative: Warfarin-D5 (Structurally similar coumarin derivative) or Ibuprofen-D3 (if running ESI- only).

Analytical Workflow Diagram

The following flowchart defines the decision-making process for analyzing this compound in complex matrices.

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Prep Protein Ppt (ACN + 0.1% FA) Sample->Prep Sep UHPLC Separation (C18, Acidic pH) Prep->Sep Decision Target? Sep->Decision Quant ESI(-) MRM 265 -> 221 Decision->Quant Quantification ID ESI(+) HRMS MS/MS Confirmation Decision->ID MetID / Structure

Caption: Decision matrix for selecting ionization mode based on analytical goals (Quantification vs. Identification).

References

  • Vogel, A. I., et al. (1981).[2] Vogel's Textbook of Practical Organic Chemistry. Longman.[2] (Foundational coumarin synthesis and properties).

  • Kollroser, M., & Schober, C. (2002).[2] "Determination of coumarin-type anticoagulants in human plasma by HPLC-ESI-tandem mass spectrometry". Clinical Chemistry, 48(1), 84–91.[2] Link (Protocol grounding for coumarin ESI analysis).

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Mechanistic source for coumarin CO loss fragmentation).[1]

  • PubChem. "4-(2H-chromen-3-yl)benzoic acid Compound Summary".[3] National Library of Medicine. Link (Physicochemical property verification).

  • Breci, L. (2023).[4][5] "Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids". Chemistry LibreTexts. Link (Validation of carboxylic acid decarboxylation mechanisms).

Sources

Foundational

Crystal Structure & Supramolecular Architecture of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid

This is an in-depth technical guide on the crystal structure, synthesis, and supramolecular architecture of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin ).[1] [1] Executive Summary 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the crystal structure, synthesis, and supramolecular architecture of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin ).[1]

[1]

Executive Summary

4-(2-oxo-2H-chromen-3-yl)benzoic acid (C


H

O

) represents a critical scaffold in medicinal chemistry, merging the pharmacologically active coumarin (2H-chromen-2-one) core with a benzoic acid moiety at the 3-position.[1] This hybrid structure exhibits unique crystallographic features driven by the competition between

-conjugation (favoring planarity) and steric repulsion (inducing torsion), alongside robust supramolecular assembly via carboxylic acid synthons.[1]

This guide details the molecular geometry, synthesis pathways, and the hierarchical crystal packing forces—specifically the


 hydrogen-bonded dimers and 

-stacking domains—that define its solid-state behavior.

Molecular Architecture & Synthesis[1]

Synthetic Pathway: The Perkin Condensation

The most authoritative route to 4-(2-oxo-2H-chromen-3-yl)benzoic acid is the Perkin condensation .[1] This reaction involves the base-catalyzed condensation of salicylaldehyde with 4-carboxyphenylacetic acid (or its derivatives like homoterephthalic acid) in the presence of acetic anhydride.

  • Mechanism: The reaction proceeds via the formation of a mixed anhydride, followed by intramolecular aldol condensation and cyclization.[1]

  • Key Intermediate: The formation of the

    
    -
    
    
    
    -phenylcinnamic acid intermediate is followed by rapid lactonization to form the coumarin ring.[1]

Synthesis Sal Salicylaldehyde (C7H6O2) Reagents Ac2O / Et3N Reflux, 120°C Sal->Reagents Acid 4-Carboxyphenylacetic Acid (C9H8O4) Acid->Reagents Inter Intermediate: (E)-alpha-phenylcinnamic acid Reagents->Inter Perkin Condensation Product 4-(2-oxo-2H-chromen-3-yl)benzoic acid (C16H10O4) Inter->Product Lactonization (-H2O)

Figure 1: Synthetic pathway via Perkin condensation.[1][2]

Conformational Analysis

The molecular geometry is defined by the dihedral angle between the coumarin plane and the phenyl ring at position 3.[1]

  • Coumarin Moiety: The bicyclic system (benzene fused to

    
    -pyrone) is essentially planar.[1]
    
  • Twisted Geometry: Unlike 3-phenylcoumarin which can be nearly planar, the presence of the carboxylic acid at the para position of the phenyl ring does not significantly alter the steric clash between the phenyl protons (H2'/H6') and the coumarin carbonyl oxygen (O2) or proton (H4).

  • Torsion Angle (

    
    ):  Crystallographic data for 3-arylcoumarins typically reveals a torsion angle of 30°–55° .[1] This twist disrupts full 
    
    
    
    -conjugation but minimizes steric strain, a critical factor in the molecule's fluorescence properties (preventing complete quenching via aggregation).[1]

Crystallographic Analysis

Unit Cell & Space Group

While specific polymorphs may vary by solvent, the thermodynamically stable form of 3-arylcoumarin carboxylic acids typically crystallizes in centrosymmetric space groups to accommodate the carboxylic acid dimer.[1]

  • Typical Space Group: Monoclinic

    
     or Triclinic 
    
    
    
    .[1]
  • Z (Molecules per Unit Cell): Typically 4 (in

    
    ) or 2 (in 
    
    
    
    ).[1]
Supramolecular Assembly

The crystal packing is governed by a hierarchy of intermolecular forces, ranked here by energetic contribution:

Primary Synthon: Carboxylic Acid Dimers

The dominant interaction is the formation of centrosymmetric dimers via the carboxylic acid group.[1]

  • Motif:

    
     graph set.
    
  • Geometry: Two O-H...O hydrogen bonds involving the hydroxyl donor and carbonyl acceptor of the -COOH group.[1]

  • Distance:

    
    .[1]
    
Secondary Synthon:

-

Stacking

The planar coumarin cores stack in an offset (slipped) parallel arrangement.[1]

  • Interaction: Face-to-face

    
    -stacking between the electron-deficient pyrone ring of one molecule and the electron-rich benzene ring of the adjacent coumarin.[1]
    
  • Centroid-Centroid Distance:

    
    .[1]
    
  • Role: These interactions form continuous columns or "tapes" running along the short crystallographic axis (usually a or b).[1]

Tertiary Synthon: C-H...O Weak Hydrogen Bonds

Weak interactions stabilize the lateral packing between the stacks.[1]

  • Donors: Aromatic C-H bonds (coumarin H4 or phenyl protons).[1]

  • Acceptors: The coumarin lactone carbonyl (C=O).[1]

CrystalPacking MolA Molecule A Dimer Centrosymmetric Dimer (R2_2(8) Motif) MolA->Dimer O-H...O (COOH) MolB Molecule B (Inverted) MolB->Dimer O-H...O (COOH) Stack Pi-Stacked Columns (Coumarin-Coumarin) Dimer->Stack Pi-Pi Interaction (3.6 Å) Network 3D Supramolecular Network Stack->Network C-H...O Lateral Bonds

Figure 2: Hierarchical supramolecular assembly of 4-(2-oxo-2H-chromen-3-yl)benzoic acid.

Physicochemical Implications

PropertyDescriptionStructural Basis
Solubility Low in water; High in DMSO/DMFThe rigid hydrophobic coumarin core limits aqueous solubility despite the hydrophilic -COOH group.[1] The high lattice energy from the dimer/$ \pi $-stack network requires polar aprotic solvents to disrupt.[1]
Melting Point High (>250°C)Driven by the robust

hydrogen bond network and efficient packing.[1]
Fluorescence Blue/Green EmissionThe twisted intramolecular charge transfer (TICT) state is modulated by the torsion angle.[1] Crystal packing forces (restriction of rotation) often enhance quantum yield compared to solution.[1]
pKa ~4.2 (COOH)Typical for benzoic acid derivatives; the electron-withdrawing coumarin ring may slightly lower the pKa (increase acidity).[1]

Experimental Protocols

Synthesis Protocol
  • Reagents: Mix Salicylaldehyde (10 mmol), 4-Carboxyphenylacetic acid (10 mmol), Acetic Anhydride (20 mL), and Triethylamine (5 mL).

  • Reaction: Reflux at 120°C for 8–12 hours under anhydrous conditions.

  • Workup: Pour the hot reaction mixture into ice-cold water (100 mL). A solid precipitate will form.[1]

  • Purification: Filter the solid. Wash with water and cold ethanol.[1] Recrystallize from glacial acetic acid or DMF/Ethanol mixtures to obtain X-ray quality crystals.[1]

Crystallization for XRD
  • Solvent System: Slow evaporation of a saturated solution in DMF or DMSO at room temperature.[1]

  • Crystal Morphology: Colorless to pale yellow needles or prisms.[1]

References

  • Perkin Reaction Mechanism & Coumarin Synthesis

    • Johnson, J. R. "The Perkin Reaction and Related Reactions." Organic Reactions (1942).[1] [Source: Wiley Online Library][1]

  • General Crystal Structure of 3-Arylcoumarins

    • Gallardo, H., et al. "Synthesis and structural characterization of 3-arylcoumarins."[1] Liquid Crystals (2009).[1]

  • Supramolecular Synthons (Carboxylic Acid Dimers)

    • Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie Int. Ed. (1995).[1]

  • Compound Data

    • PubChem CID 675423: 4-(2-oxo-2H-chromen-3-yl)benzoic acid.[1] [https://pubchem.ncbi.nlm.nih.gov/compound/675423][1]

Sources

Exploratory

Comprehensive Photophysical Characterization of 4-(2-oxo-2H-chromen-3-yl)benzoic acid

Executive Summary This technical guide details the photophysical properties, synthesis, and experimental characterization of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (IUPAC: 3-(4-carboxyphenyl)coumarin). As a 3-arylcoumarin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the photophysical properties, synthesis, and experimental characterization of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (IUPAC: 3-(4-carboxyphenyl)coumarin). As a 3-arylcoumarin derivative, this molecule serves as a critical scaffold in the development of fluorescent probes.[1] Unlike its 7-substituted counterparts (e.g., coumarin 343) which emit in the green/yellow region, the core 3-(4-carboxyphenyl)coumarin structure is a UV-excitable, blue-emitting fluorophore . Its intrinsic carboxylic acid moiety provides a versatile handle for bioconjugation, making it a valuable "blue" channel label for multi-color imaging or a ratiometric reference standard.[1]

Molecular Architecture & Electronic Structure

The molecule consists of a benzopyran-2-one (coumarin) core substituted at the 3-position with a benzoic acid moiety. The photophysics are governed by the conjugation between the coumarin lactone ring and the 3-phenyl ring.[1]

  • Core Scaffold: 3-Phenylcoumarin (isoflavone analog).

  • Electronic Character: The coumarin ring acts as an electron-accepting core.[1] The carboxylic acid at the para position of the phenyl ring is an Electron Withdrawing Group (EWG).[1]

  • Conjugation: The bond between C3 of the coumarin and C1' of the phenyl ring allows for

    
    -conjugation.[1] However, steric hindrance between the lactone carbonyl and the phenyl ring protons often forces a twisted intramolecular charge transfer (TICT) state, which significantly influences the Stokes shift and quantum yield.[1]
    
Structural Diagram

To understand the conjugation path: Coumarin Core (Acceptor) <--> C3-C1' Bond (Twistable) <--> Phenyl-COOH (EWG)

Photophysical Profile

The following data represents the baseline photophysical properties for 3-(4-carboxyphenyl)coumarin in polar aprotic solvents (e.g., DMSO, Acetonitrile).

Key Spectroscopic Parameters[1][2][3][4][5][6]
ParameterValue (Approx.)Notes
Excitation Max (

)
310 – 330 nm

transition. Shifts red in polar solvents.[1]
Emission Max (

)
400 – 420 nm Deep blue fluorescence.[1]
Stokes Shift ~80 – 100 nm Large shift due to geometric relaxation (phenyl rotation) in the excited state (

).[1]
Quantum Yield (

)
0.10 – 0.40 Moderate.[1] Highly dependent on solvent viscosity and polarity.[1]
Molar Extinction (

)
~15,000 M

cm

At

.
Solubility DMSO, DMF, MeOHPoor solubility in water/PBS without deprotonation.[1]

Critical Note on Substituents: Researchers often confuse this scaffold with 7-diethylamino derivatives (e.g., Coumarin 7). The unsubstituted 4-(2-oxo-2H-chromen-3-yl)benzoic acid described here does not emit green light. It is strictly a blue fluorophore unless modified at the 7-position.[1]

Jablonski Diagram & Photocycle

The following diagram illustrates the electronic transitions, emphasizing the relaxation pathways that lead to the large Stokes shift.[1]

Jablonski S0 Ground State (S0) S1_FC S1 (Franck-Condon) S0->S1_FC Excitation (UV: ~320nm) S1_Rel S1 (Relaxed/TICT) S1_FC->S1_Rel Vib. Relaxation & Phenyl Rotation (< ps) S1_Rel->S0 Fluorescence (Blue: ~410nm) T1 Triplet State (T1) S1_Rel->T1 ISC (Intersystem Crossing) T1->S0 Non-radiative Decay

Caption: Energy level diagram showing the excitation, structural relaxation (phenyl ring rotation), and blue emission pathway.

Experimental Protocols

A. Synthesis (Knoevenagel Condensation)

This is the most robust route to generate the scaffold with high purity.[1]

Reagents: Salicylaldehyde, 4-Carboxyphenylacetonitrile (or 4-Cyanomethylbenzoate), Piperidine (Cat.), Ethanol.[1]

  • Condensation: Dissolve Salicylaldehyde (10 mmol) and 4-Carboxyphenylacetonitrile (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add 5 drops of Piperidine.

  • Reflux: Heat to reflux for 4–6 hours. The solution will turn yellow, and a precipitate may form.[1]

  • Hydrolysis (if using nitrile): Add 10 mL of 20% NaOH and reflux for an additional 2 hours to hydrolyze the nitrile/intermediate imine to the coumarin-carboxylic acid.

  • Workup: Cool to RT. Acidify with HCl to pH 2.[1] The product, 3-(4-carboxyphenyl)coumarin , will precipitate as a white/pale-yellow solid.

  • Purification: Recrystallize from Acetic Acid or Ethanol/DMF.

B. Spectroscopic Characterization Workflow

To accurately determine the quantum yield and emission profile, follow this self-validating workflow.

Workflow Stock 1. Stock Solution (10 mM in DMSO) Dilution 2. Dilution Series (1-10 µM in EtOH) Stock->Dilution Abs 3. Absorbance Scan (200-500 nm) Dilution->Abs Check Check: OD < 0.1? (Avoid Inner Filter) Abs->Check Check->Dilution No (Dilute further) Em 4. Emission Scan (Ex @ Abs Max) Check->Em Yes QY 5. QY Calculation (Ref: Quinine Sulfate) Em->QY

Caption: Step-by-step workflow for accurate spectroscopic characterization, ensuring linear range operation.

Protocol Steps:

  • Solvent Choice: Use spectroscopic grade Ethanol or Acetonitrile.[1] Avoid water unless pH is buffered > 7 (to ensure solubility of the carboxylate).[1]

  • Blanking: Use a matched quartz cuvette with pure solvent.[1]

  • Excitation: Set excitation wavelength to the absorption maximum found in Step 3 (typically 310-320 nm).[1]

  • Quantum Yield Reference: Use Quinine Sulfate in 0.1 M H2SO4 (

    
    ) as the reference standard, as its excitation/emission range overlaps well with this coumarin.[1]
    

Applications in Drug Development[1]

Bioconjugation (NHS Ester Activation)

The carboxylic acid group allows this molecule to serve as a "blue" tag for proteins, peptides, or small molecule drugs.[1]

  • Activation: React 1 eq. of 4-(2-oxo-2H-chromen-3-yl)benzoic acid with 1.2 eq. EDC and 1.2 eq. NHS in dry DMF.[1]

  • Reaction: Stir for 4 hours at RT to form the NHS-ester.

  • Labeling: Add the NHS-ester solution to a primary amine-containing target (e.g., Lysine residue) in Bicarbonate buffer (pH 8.3).

  • Purification: Remove unreacted dye via size-exclusion chromatography (PD-10 column).

pH Sensing Potential

While the coumarin core is stable, the fluorescence intensity of 3-carboxy-coumarins can be pH-dependent due to the protonation state of the carboxylic acid (pKa ~4-5).

  • Acidic pH: COOH form (Less soluble, potential aggregation/quenching).[1]

  • Basic pH: COO- form (Highly soluble, stable fluorescence).

References

  • Synthesis and Photophysics of 3-Arylcoumarins

    • Title: Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Deriv
    • Source: ACS Omega (2021).[1]

    • Link:[Link]

    • Relevance: Provides protocols for Suzuki coupling and detailed solvatochromic data for rel
  • Coumarin Carboxylate Derivatives

    • Title: Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxyl
    • Source: ACG Publications (2015).[1]

    • Link:[Link]

    • Relevance: Validates the blue emission range (350-450 nm)
  • General Coumarin Photophysics

    • Title: The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes.[1]

    • Source: Journal of Fluorescence (2009).[1]

    • Link:[Link]

    • Relevance: Explains the mechanism of TICT and solvent relaxation in coumarin deriv

Sources

Foundational

Solubility Profiling of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid: A Technical Guide

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 4-(2-oxo-2H-chromen-3-yl)benzoic acid . This guide is structured to serve as a primary reference for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 4-(2-oxo-2H-chromen-3-yl)benzoic acid . This guide is structured to serve as a primary reference for pre-formulation scientists and medicinal chemists.[1][2][3]

Executive Summary & Compound Profile

4-(2-oxo-2H-chromen-3-yl)benzoic acid represents a critical scaffold in medicinal chemistry, combining the pharmacophore of coumarin (2-oxo-2H-chromene) with a benzoic acid moiety.[1][2][3] This structural hybridization imparts unique physicochemical properties, characterized by high lattice energy and pH-dependent solubility.[1][2][3]

Understanding the solubility of this compound in various neat and binary solvent systems is prerequisite for:

  • Bioavailability Enhancement: Overcoming the "brick dust" nature of planar aromatic systems.[1][2][3]

  • Process Chemistry: Optimizing yield during recrystallization and purification.

  • Formulation Design: Selecting appropriate co-solvents (e.g., PEG-400, DMSO) for liquid dosage forms.[1][2][3]

Physicochemical Descriptors (In Silico Estimates)
PropertyValue (Est.)[1][2][3][4]Implication
Molecular Weight 266.25 g/mol Small molecule, amenable to oral absorption.[1][2][3]
LogP (Octanol/Water) ~3.2 – 3.8Highly lipophilic; poor aqueous solubility.[1][2][3]
pKa (Acidic) ~4.2Soluble in basic media (pH > 6.[1][2][3]0) via salt formation.[1][2][3]
UV Max (

)
290–310 nmStrong chromophore suitable for HPLC-UV detection.[1][2][3]

Experimental Methodology: Determination of Equilibrium Solubility

To ensure data integrity, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.[1][2][3] The following protocol ensures thermodynamic equilibrium is reached and maintained.

Experimental Workflow

The following diagram outlines the critical path for solubility determination:

SolubilityWorkflow Start Solid State Characterization (PXRD, DSC) Prep Sample Preparation (Excess Solid + Solvent) Start->Prep Confirm Purity Equilib Equilibration (Shake-Flask, 24-72h) Prep->Equilib Constant T Filter Filtration (0.45 µm PTFE, Isothermal) Equilib->Filter Saturated Soln Analysis Quantification (HPLC-UV) Filter->Analysis Dilution Data Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->Data Mole Fraction (x)

Figure 1: Standard Operating Procedure (SOP) for equilibrium solubility determination.

Detailed Protocol
  • Preparation: Add excess 4-(2-oxo-2H-chromen-3-yl)benzoic acid to 10 mL of the target solvent in a glass vial.

  • Agitation: Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 72 hours to ensure equilibrium.

    • Critical Step: If the solid fully dissolves, add more compound until a precipitate persists.[1][2][3]

  • Sedimentation: Stop agitation and allow the suspension to settle for 2 hours at the target temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe. Filter through a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (hydrophilic solvents).[1][2][3]

    • Note: Pre-heating the syringe prevents precipitation during transfer.[1][2][3]

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2][3]

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].[1][2][3]

    • Wavelength: 300 nm.[1][2][3]

Solubility Data & Solvent Analysis

The solubility of 4-(2-oxo-2H-chromen-3-yl)benzoic acid follows the general rule of "like dissolves like."[1][2][3] Due to the polar carboxylic acid group and the lipophilic coumarin ring, it exhibits amphiphilic solubility behavior .[1][2][3]

Representative Solubility Trends (Mole Fraction, )

Note: Values below are representative of structural analogs (e.g., coumarin-3-carboxylic acid derivatives) to demonstrate expected magnitude and trends.

Solvent ClassSolventSolubility (

) at 298.15 K
Solubility (

) at 323.15 K
Trend
Polar Aprotic DMSO 85.20145.50Highest. Disrupts H-bonding; high dipole moment.[1][2][3]
Polar Aprotic DMF 78.10132.40High.[1][2][3] Excellent for stock solutions.
Polar Protic Ethanol 12.4035.60Moderate.[1][2][3] Temperature sensitive.
Polar Protic Methanol 15.1042.20Moderate.[1][2][3] Better than EtOH due to smaller size.[1][2][3]
Non-Polar Toluene 2.108.50Low.[1][2][3] Lacks H-bond acceptance for the acid group.[1][2][3]
Aqueous Water (pH 2) 0.050.12Lowest. "Brick dust" behavior.[1][2][3]
Solvation Mechanism

The solubility in alcohols (methanol, ethanol) increases significantly with temperature.[1][2][3] This indicates a positive enthalpy of dissolution (


) .[1][2][3]
  • Protic Solvents: Solvate the carboxylic acid via Hydrogen Bonding (Donor/Acceptor).[1][2][3]

  • Aprotic Solvents (DMSO): Interact strongly with the aromatic coumarin system via

    
     and dipole-dipole interactions.[1][2][3]
    

Thermodynamic Modeling

To predict solubility at unmeasured temperatures and understand the dissolution mechanism, the experimental data must be fitted to thermodynamic models.[1][2][3]

Modified Apelblat Equation

The modified Apelblat equation is the most accurate semi-empirical model for coumarin derivatives in organic solvents.[1][2][3]



  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is negative and 
      
      
      
      is positive, it reflects the non-ideal behavior of the solution.[1][2][3]
Van't Hoff Analysis

This analysis determines the thermodynamic driving forces: Enthalpy (


) and Entropy (

).[1][2][3]

[1][2][3]
  • 
     (Enthalpy):  Positive values indicate the process is endothermic .[1][2][3] Heat is absorbed to break the crystal lattice.[1][2][3]
    
  • 
     (Entropy):  Positive values indicate increased disorder, which drives the dissolution process.[1][2][3]
    
Thermodynamic Logic Flow

The following diagram illustrates how to interpret the thermodynamic parameters for formulation decisions.

ThermoLogic DataInput Experimental Data (ln x vs 1/T) Linearity Is the Van't Hoff Plot Linear? DataInput->Linearity Linear Yes: Ideal Solution Behavior Use Van't Hoff Eq Linearity->Linear NonLinear No: Temperature Dependent Enthalpy Use Apelblat Eq Linearity->NonLinear Result1 Calculate u0394H and u0394S (Process Drivers) Linear->Result1 Result2 Predict Solubility at any T NonLinear->Result2 Result1->Result2 Input

Figure 2: Decision tree for thermodynamic modeling of solubility data.

Application in Drug Development[1][2][3]

Pre-Formulation Strategy

Based on the solubility profile of 4-(2-oxo-2H-chromen-3-yl)benzoic acid:

  • Oral Delivery: The compound is likely BCS Class II (Low Solubility, High Permeability).[1][2][3]

    • Strategy: Use micronization or amorphous solid dispersions (ASD) to improve dissolution rate.[1][2][3]

  • Injectable Formulation:

    • Vehicle: Use a co-solvent system.[1][2][3] A mixture of PEG 400 (30%) + Ethanol (10%) + Water (60%) is recommended to solubilize the drug while maintaining tolerability.[1][2][3]

  • Salt Selection:

    • Target the carboxylic acid.[1][2][3] React with Meglumine or Sodium Hydroxide to create a water-soluble salt, potentially increasing aqueous solubility by 100-1000 fold.[1][2][3]

Purification (Recrystallization)[1][2][3]
  • Solvent: Ethanol or Acetonitrile.[1][2][3]

  • Method: Cooling crystallization.[1][2][3]

    • Dissolve at boiling point (high solubility).

    • Cool to 4°C (significant solubility drop).[1][2][3]

    • This exploits the steep solubility curve (high

      
      ) typical of this scaffold.[1][2][3]
      

References

  • Apelblat, A., & Manzurola, E. (1999).[1][2][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2][3] The Journal of Chemical Thermodynamics. Link[1][2][3]

  • Yalkowsky, S. H., & He, Y. (2003).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Standard reference for solubility estimation methods).

  • Shake-Flask Method Protocol. (2025).[1][2][3] Open Source Protocol via Science Exchange. (Standard industry protocol for equilibrium solubility).

  • Jouyban, A. (2008).[1][2][3] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Exploratory

Technical Guide: Theoretical &amp; Computational Profiling of 4-(2-oxo-2H-chromen-3-yl)benzoic acid

Executive Summary This technical guide provides a comprehensive framework for the structural, electronic, and pharmacological characterization of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also referred to as 3-(4-carboxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural, electronic, and pharmacological characterization of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also referred to as 3-(4-carboxyphenyl)coumarin ). This scaffold combines the pharmacologically privileged coumarin core with a benzoic acid moiety, creating a system with significant potential as a kinase inhibitor, anticoagulant, or fluorescent probe.

This document moves beyond basic reporting; it functions as an operational manual for researchers to replicate the synthesis, validate the electronic structure via Density Functional Theory (DFT), and predict biological efficacy through molecular docking.

Molecular Architecture & Electronic State

The physicochemical behavior of this molecule is defined by the conjugation between the benzopyrone (coumarin) ring and the phenyl acid side chain. However, steric hindrance prevents perfect planarity, a critical factor in enzyme binding.

Computational Methodology (DFT Protocol)

To accurately model the electronic state, we employ the B3LYP hybrid functional. While computationally efficient, it requires specific basis sets to account for the diffuse electrons in the carboxylic acid and lactone carbonyls.

Recommended Protocol:

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (or wB97X-D for dispersion corrections in stacking studies).

  • Basis Set: 6-311++G(d,p). The ++ diffuse functions are mandatory for the anionic nature of the carboxylate form.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to simulate physiological conditions.
    
Structural Geometry & Torsion

The bond between C3 of the coumarin and C1' of the benzoic acid allows rotation.

  • Critical Parameter: The dihedral angle

    
    .
    
  • Expectation: Unlike planar 3-phenylcoumarin, the carboxylic acid derivative often exhibits a twist of 25°–40° due to steric repulsion between the lactone carbonyl (C2=O) and the ortho-protons of the phenyl ring.

  • Impact: This twist breaks full

    
    -conjugation, slightly raising the HOMO-LUMO gap compared to a fully planar system, affecting fluorescence quantum yield.
    
Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the energy gap (


).
  • HOMO: Localized primarily on the coumarin double bond and the phenolic ring.

  • LUMO: Shifted towards the electron-withdrawing carboxyl group and the lactone carbonyl.

  • Chemical Hardness (

    
    ):  A lower gap (< 3.5 eV) indicates a "soft" molecule, suggesting high reactivity and potential antioxidant capacity via electron donation.
    
Molecular Electrostatic Potential (MEP)

The MEP map is the primary guide for non-covalent interactions (docking).

  • Negative Potential (Red): Concentrated on the lactone carbonyl (O2) and the carboxylic acid carbonyl . These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the carboxylic acid hydroxyl (-OH) . This is the primary H-bond donor and the site for salt bridge formation with basic amino acid residues (Lys, Arg).

Experimental Validation: Synthesis & Spectroscopy

Theoretical models must be grounded in experimental reality. The synthesis of this derivative typically utilizes a modified Knoevenagel Condensation .

Synthetic Pathway (Perkin-Oglialoro Type)

The most robust route involves the condensation of salicylaldehyde with 4-carboxyphenylacetic acid (homophthalic acid derivative).

Step-by-Step Protocol:

  • Reagents: Salicylaldehyde (1.0 eq), 4-carboxyphenylacetic acid (1.0 eq).

  • Catalyst/Solvent: Acetic anhydride (

    
    ) with Triethylamine (
    
    
    
    ) or Sodium Acetate.
  • Conditions: Reflux at 140°C for 6–12 hours.

  • Workup: Hydrolysis of the intermediate acetate (if

    
     is used) followed by acidification with HCl to precipitate the free acid.
    
  • Purification: Recrystallization from Ethanol/DMF.

Spectroscopic Fingerprints (Validation)
  • FT-IR:

    • 
      : Broad band 2500–3300 cm⁻¹ (distinctive dimer stretch).
      
    • 
      : Sharp, intense peak at ~1710–1730 cm⁻¹.
      
    • 
      : ~1680 cm⁻¹ (often overlapping or slightly lower than lactone).
      
  • 1H NMR (DMSO-d6):

    • H4 Proton: A singlet at

      
       8.0–8.2 ppm. This is the diagnostic peak for 3-substituted coumarins.
      
    • -COOH: Broad singlet at

      
       12.0–13.0 ppm (exchangeable with 
      
      
      
      ).

Pharmacodynamics & Molecular Docking

Coumarin-3-carboxylic acid derivatives are potent inhibitors of Carbonic Anhydrase (CA) and Protein Kinase CK2 . The benzoic acid moiety mimics the phosphate group of ATP or interacts with zinc-bound water.

Target Selection: Protein Kinase CK2

CK2 is implicated in uncontrolled proliferation in various cancers. The carboxylic acid group of the ligand is expected to form a salt bridge with Lys68 and Asp175 in the active site.

Docking Protocol (AutoDock Vina)

To ensure reproducible results, follow this grid-box setup:

  • Protein Prep: Download PDB ID (e.g., 3PE1 for CK2). Remove water molecules (unless bridging is suspected) and co-crystallized ligands. Add polar hydrogens (Kollman charges).

  • Ligand Prep: Optimize geometry at B3LYP/6-31G(d) level. Define the rotatable bond between coumarin and benzoic acid.

  • Grid Box: Center on the ATP-binding pocket.

    • Size:

      
       Å.
      
    • Spacing: 0.375 Å.

  • Validation: Re-dock the native ligand. RMSD must be

    
     Å.
    
Data Interpretation

A binding affinity (


) stronger than -8.5 kcal/mol  suggests a lead candidate. Look for:
  • H-Bond: -COOH to Lys68 (H-donor) or Asp175 (H-acceptor).

  • 
    -Stacking:  Coumarin ring with Phe113  or Trp176 .
    

Visualization & Workflows

Computational Study Workflow

The following diagram outlines the logical flow from structure generation to biological prediction.

ComputationalWorkflow cluster_props Electronic Properties Start Structure Build (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Freq Calculation (NIMAG=0 Check) Opt->Freq HOMO FMO Analysis (Band Gap) Freq->HOMO MEP MEP Mapping (Active Sites) Freq->MEP DockPrep Ligand Prep (PDBQT Conversion) Freq->DockPrep Optimized Geom Docking Molecular Docking (AutoDock Vina) MEP->Docking Guide Grid DockPrep->Docking Analysis Interaction Profiling (PyMOL/LigPlot) Docking->Analysis

Figure 1: Integrated workflow for the theoretical characterization of coumarin derivatives.

Synthetic Logic (Retrosynthesis)

Understanding the bond formation is crucial for verifying the structure.

Synthesis Sal Salicylaldehyde (2-Hydroxybenzaldehyde) Condensation Perkin/Knoevenagel Condensation (Ac2O / Et3N, Reflux) Sal->Condensation Acid 4-Carboxyphenylacetic Acid Acid->Condensation Inter Intermediate (Acetylated/Esterified) Condensation->Inter Final 4-(2-oxo-2H-chromen-3-yl)benzoic acid Inter->Final Hydrolysis (HCl)

Figure 2: Retrosynthetic pathway utilizing Knoevenagel condensation logic.

Summary of Key Parameters

For quick reference, the following table summarizes expected theoretical values based on analogous 3-arylcoumarins.

ParameterMethodExpected Range/ValueSignificance
Dipole Moment (

)
DFT (B3LYP)4.5 – 6.0 DebyeHigh polarity aids solubility in polar media.
HOMO Energy DFT-6.2 to -6.5 eVIndicates oxidation potential.
LUMO Energy DFT-2.5 to -2.8 eVIndicates electron acceptance capability.
Band Gap (

)
DFT3.6 – 4.0 eVCorrelates with UV-Vis absorption (

nm).
Dihedral Angle DFT/X-Ray25° – 40°Non-planar geometry reduces aggregation.
Binding Energy Docking (CK2)-8.5 to -10.0 kcal/molPredicted high affinity for kinase inhibition.

References

  • Synthesis & Class Overview: Tolstoluzhsky, A. et al. (2008). Reaction of 3-Acetylcoumarin: From Methods to Mechanism. ResearchGate.

  • Antioxidant & DFT Studies: Khosla, E. (2016).[1] A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. Open Science Publications.

  • Docking & Biological Activity (CK2/Kinase): MDPI (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules.

  • Structural Validation (X-Ray/Dihedrals): Bationo, V. et al. (2025).[2] 2-Oxo-2H-chromen-4-yl 4-ethylbenzoate. IUCrData.

  • Coumarin-3-Carboxylic Acid Synthesis Protocols: EurJChem (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry.

Sources

Foundational

Biological Activity Screening of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid

Executive Summary This technical guide provides a rigorous framework for the biological evaluation of 4-(2-oxo-2H-chromen-3-yl)benzoic acid , a prominent 3-arylcoumarin derivative. Characterized by the fusion of a coumar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the biological evaluation of 4-(2-oxo-2H-chromen-3-yl)benzoic acid , a prominent 3-arylcoumarin derivative. Characterized by the fusion of a coumarin (2H-chromen-2-one) scaffold with a para-benzoic acid moiety at the C3 position, this compound represents a privileged structure in medicinal chemistry.

The presence of the carboxylic acid functionality confers unique solubility properties and hydrogen-bonding capabilities, distinguishing it from lipophilic coumarins. This guide outlines a standardized screening cascade, moving from physicochemical profiling to high-content cellular assays, ensuring data integrity and reproducibility in drug discovery campaigns.

Chemical Profile & Solubility Optimization

Before initiating biological assays, the physicochemical limitations of the compound must be addressed to prevent experimental artifacts (e.g., precipitation in media).

Structural Properties[2][3][4]
  • IUPAC Name: 4-(2-oxo-2H-chromen-3-yl)benzoic acid

  • Core Scaffold: 3-Arylcoumarin (Isoflavone analog)

  • Key Functional Group: Carboxylic acid (-COOH) at the para position of the C3-phenyl ring.

  • Molecular Weight: ~266.25 g/mol

Solubility Protocol for Bioassays

The carboxylic acid moiety implies pH-dependent solubility.

  • Stock Preparation: Dissolve in DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mM .

    • Note: Avoid ethanol if high concentrations are needed, as the acid moiety may require slight warming or sonication.

  • Assay Medium Preparation:

    • Cell Culture (pH 7.4): The compound is likely to exist as a carboxylate anion, improving solubility compared to non-acidic coumarins. However, DMSO concentration in the final well must be kept < 0.5% (v/v) to avoid solvent toxicity.

    • Enzyme Assays (Buffer): Tris or Phosphate buffers (pH 7.4–8.0) are preferred. If precipitation occurs upon dilution, add 0.01% Tween-20 to stabilize the dispersion.

Screening Module A: Antimicrobial Activity[2]

3-Arylcoumarins exhibit antimicrobial potential via DNA gyrase inhibition and membrane disruption. The carboxylic acid derivative specifically targets bacterial cell wall synthesis pathways due to its anionic nature at physiological pH.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains.

  • Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well sterile plates.

    • Rows A-H: Serial 2-fold dilutions of the test compound (range: 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Controls:

      • Positive: Ciprofloxacin or Ampicillin.

      • Negative: DMSO vehicle control.[1]

      • Sterility: Media only.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: Visual turbidity inspection or absorbance at OD

    
     .
    
    • Validating Step: Add Resazurin (Alamar Blue) dye (0.01%) and incubate for 1 hour. A color change from blue (resazurin) to pink (resorufin) indicates viable metabolic activity.

Data Interpretation:

  • MIC: Lowest concentration preventing visible growth (or color change).

  • False Positives: Coumarins are naturally fluorescent. Do not use fluorescence-based viability readouts (like GFP-tagged bacteria) without background subtraction.

Screening Module B: Anticancer & Cytotoxicity

The 3-arylcoumarin scaffold is a known pharmacophore for antiproliferative activity, often acting through cell cycle arrest (G2/M phase) or kinase inhibition (CK2, Hsp90) .

Primary Screen: MTT / SRB Assay

Why SRB over MTT? While MTT is standard, the metabolic state of mitochondria can be affected by coumarin-induced oxidative stress, potentially skewing results. The Sulforhodamine B (SRB) assay measures total protein mass and is often more robust for this class.

SRB Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa, HepG2, A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compound (0.1 – 100

    
    M) for 48–72 hours.
    
  • Fixation: Add cold TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 min. Wash unbound dye with 1% acetic acid.

  • Solubilization: Dissolve bound stain in 10 mM Tris base (pH 10.5).

  • Measurement: Absorbance at 510 nm .

Mechanism of Action: Apoptosis & Cell Cycle Analysis

If IC


 < 10 

M, proceed to flow cytometry.
  • Annexin V-FITC / PI Staining: Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

  • Cell Cycle Analysis: PI staining of ethanol-fixed cells. Look for sub-G1 peak (apoptosis) or G2/M arrest (microtubule destabilization).

Screening Module C: Enzyme Inhibition (Target Specificity)

The benzoic acid moiety allows this compound to mimic substrates for specific enzymes.

Potential Targets
  • Protein Kinase CK2: The planar coumarin ring mimics ATP; the carboxylate can interact with the basic lysine/arginine residues in the active site.

  • Carbonic Anhydrase (CA): Coumarins are prodrugs for CA inhibition (hydrolysis to coumarinic acid).

  • Alpha-Glucosidase: 3-Arylcoumarins have shown potential in diabetes management.[2]

Protocol: Kinase Inhibition Assay (FRET-based)
  • Reagents: Recombinant CK2, peptide substrate, ATP, and test compound.

  • Detection: ADP-Glo™ or Z´-LYTE™ (FRET) assay.

  • Control: Staurosporine (non-selective kinase inhibitor).

  • Critical Step: Check for compound fluorescence at the FRET emission wavelength (coumarins fluoresce ~400-500 nm). Use Time-Resolved Fluorescence (TR-FRET) to gate out short-lived compound fluorescence.

Visualization of Screening Workflow

The following diagram illustrates the logical flow of the screening cascade, incorporating decision gates to ensure resource efficiency.

ScreeningCascade cluster_0 Primary Screening cluster_1 Secondary Mechanism Validation Start Compound Synthesis 4-(2-oxo-2H-chromen-3-yl)benzoic acid QC QC & Solubility Check (NMR, HPLC, DMSO Solubility) Start->QC MIC Antimicrobial (MIC) Broth Microdilution QC->MIC MTT Cytotoxicity (SRB/MTT) HeLa, HepG2, A549 QC->MTT Decision Activity Threshold? (MIC < 64 µg/mL OR IC50 < 10 µM) MIC->Decision MTT->Decision Flow Flow Cytometry (Annexin V / Cell Cycle) Decision->Flow Active Kinase Enzyme Inhibition (CK2 / Glucosidase) Decision->Kinase Active Stop Discard / Redesign Decision->Stop Inactive Lead Lead Candidate Optimization Flow->Lead Kinase->Lead

Caption: Integrated screening workflow for 3-arylcoumarin derivatives, prioritizing solubility validation and bifurcating into antimicrobial and anticancer streams based on primary hit thresholds.

Data Interpretation & SAR Insights

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-oxo-2H-chromen-3-yl)benzoic acid is governed by electronic and steric factors:

  • C3-Aryl Linkage: Essential for antiproliferative activity. Direct attachment (biaryl) restricts rotation compared to flexible linkers, often improving binding affinity to kinases.

  • Para-COOH Group:

    • Pros: Increases water solubility; provides a "hook" for salt bridges in enzyme active sites (e.g., Arg/Lys residues).

    • Cons: May reduce passive membrane permeability compared to ester or alkyl analogs.

    • Optimization: If cellular activity is low but enzyme inhibition is high, consider masking the acid as a methyl ester or amide prodrug to improve cell entry.

False Positive Management (PAINS)

Coumarins are frequent "frequent hitters" or PAINS (Pan-Assay Interference Compounds) due to:

  • Fluorescence: Can interfere with fluorescence-based assays (e.g., Alamar Blue, GFP). Mitigation: Always run a "compound only" blank control.

  • Michael Acceptors: The alpha-beta unsaturated lactone ring can covalently modify proteins. Mitigation: Confirm reversibility of inhibition by dialysis or dilution assays.

References

  • Nasr, T. et al. (2021). "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." MDPI Molecules. Link

  • Musa, M. A. et al. (2022).[3] "Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives." PubMed Central. Link

  • Tolstoluzhsky, et al. (2008).[4] "Synthesis of 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid." ResearchGate. Link

  • Al-Amiery, A. A. et al. (2016).[5] "Synthesis, Characterization, Antimicrobial and Antioxidant Activities of Coumarin Derivatives." NIH National Library of Medicine. Link

  • Emam, S. H. et al. (2021).[6] "Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents." MDPI. Link

Sources

Exploratory

Technical Guide: Initial Toxicity Assessment of 4-(2-oxo-2H-chromen-3-yl)benzoic acid

Executive Summary Compound: 4-(2-oxo-2H-chromen-3-yl)benzoic acid (3-(4-carboxyphenyl)coumarin) Classification: Coumarin-Benzoic Acid Hybrid Scaffold Context: Early-Stage Lead Optimization / Hit-to-Lead This guide outlin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(2-oxo-2H-chromen-3-yl)benzoic acid (3-(4-carboxyphenyl)coumarin) Classification: Coumarin-Benzoic Acid Hybrid Scaffold Context: Early-Stage Lead Optimization / Hit-to-Lead

This guide outlines the critical path for assessing the safety profile of 4-(2-oxo-2H-chromen-3-yl)benzoic acid. As a hybrid molecule, it inherits the pharmacological potential of the coumarin ring (anticoagulant, anticancer) and the solubility modulation of the benzoic acid moiety. However, it also inherits specific toxicity risks—primarily hepatotoxicity linked to metabolic activation and potential genotoxicity via DNA intercalation.

This assessment strategy prioritizes the identification of "metabolic shunting" toward toxic epoxides, a known failure mode for coumarin derivatives in human drug development.

Part 1: In Silico Profiling (The First Filter)

Before wet-lab experimentation, computational modeling is required to predict structural alerts and metabolic liabilities.

Structural Alert Analysis

The coumarin core is a "privileged structure" but carries specific risks.

  • Michael Acceptors: The

    
    -unsaturated lactone ring can act as a Michael acceptor, potentially forming covalent bonds with protein thiols (glutathione depletion).
    
  • PAINS Filter: Verify the compound does not act as a Pan-Assay Interference Compound (PAINS) due to the conjugated system, which can cause false positives in fluorescence-based assays.

Metabolic Prediction (The CYP2A6 Switch)

Causality: The safety of this molecule depends on how it is metabolized.

  • Safe Pathway: Hydroxylation at the 7-position by CYP2A6 (predominant in humans).[1][2][3]

  • Toxic Pathway: Epoxidation at the 3,4-double bond by CYP1A1/2E1 , leading to the formation of the reactive 2,3-epoxycoumarin intermediate, which rearranges to the hepatotoxic o-hydroxyphenylacetaldehyde (o-HPA).

Directive: Run simulations (e.g., StarDrop, SwissADME, or pkCSM) to predict the Site of Metabolism (SOM). If the benzoic acid substitution at position 3 sterically hinders the 3,4-epoxidation, the toxicity risk is significantly lowered.

Part 2: Metabolic Stability & Hepatotoxicity (The Core Risk)

This is the most critical wet-lab assessment. You must distinguish between human and rodent metabolism, as rodents are poor predictors of coumarin toxicity due to their low CYP2A6 activity.

Diagram: Metabolic Divergence Pathway

The following diagram illustrates the critical "switch" between detoxification and toxification.

MetabolicPathways Compound 4-(2-oxo-2H-chromen-3-yl) benzoic acid CYP2A6 CYP2A6 (Human Major) Compound->CYP2A6 Detoxification CYP_Toxic CYP1A1 / CYP2E1 (Rodent/Human Minor) Compound->CYP_Toxic Bioactivation Hydroxylated 7-Hydroxy Metabolite (Stable/Excretable) CYP2A6->Hydroxylated Epoxide 3,4-Epoxide Intermediate (Unstable) CYP_Toxic->Epoxide Glucuronidation Glucuronidation -> Urine Hydroxylated->Glucuronidation oHPA o-Hydroxyphenylacetaldehyde (HEPATOTOXIC) Epoxide->oHPA Spontaneous Rearrangement Liver Necrosis Liver Necrosis oHPA->Liver Necrosis

Caption: Figure 1. The critical metabolic divergence. Safety depends on CYP2A6 dominance over the epoxide-forming pathway.

Protocol: Cross-Species Microsomal Stability Assay

Objective: Determine if the compound is cleared via the safe (human-like) or toxic (rodent-like) pathway.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Rat Liver Microsomes (RLM) (Sprague-Dawley).

  • NADPH regenerating system.

  • Reference Controls: Coumarin (High turnover, species difference), Warfarin (Low turnover).

Step-by-Step Workflow:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL microsomes.

  • Initiation: Add NADPH to start the reaction at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Interpretation:

Observation Implication

| High ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 in HLM vs. RLM  | Suggests CYP2A6 metabolism (Favorable). |
| High 

in RLM vs. HLM
| Suggests non-CYP2A6 pathway (Risk of epoxidation). | | Formation of o-HPA | STOP. High hepatotoxicity risk. |

Part 3: Genotoxicity (OECD 471 Ames Test)

Coumarin derivatives are planar and can intercalate into DNA. The benzoic acid moiety adds polarity, potentially affecting nuclear uptake.

Protocol: Bacterial Reverse Mutation Assay

Standard: OECD Guideline 471.[4][5][6][7] Strains:

  • S. typhimurium TA98 (Detects frameshifts – critical for intercalators).

  • S. typhimurium TA100 (Detects base-pair substitutions).[5]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-(2-oxo-2H-chromen-3-yl)benzoic acid in DMSO. (Ensure solubility; benzoic acid may require slight pH adjustment or buffering).

  • Dosing: Test 5 concentrations (e.g., 5, 16, 50, 160, 500, 5000 µ g/plate ).

  • Metabolic Activation: Run parallel plates with (+S9) and without (-S9) rat liver S9 fraction. Note: Since rat S9 favors the toxic pathway, this is a stringent test for metabolite mutagenicity.

  • Plating: Mix bacteria, compound, and S9 (if applicable) in top agar; pour onto minimal glucose agar plates.

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies manually or via automated counter.

Self-Validating Controls:

  • Negative: DMSO solvent alone.

  • Positive (-S9): 4-Nitroquinoline-N-oxide (TA98).

  • Positive (+S9): 2-Aminoanthracene (Requires metabolic activation).

Success Criteria: A negative result is defined as no dose-dependent increase in revertant colonies and no fold-increase


 2x baseline.

Part 4: In Vitro Cytotoxicity (HepG2)

While general cytotoxicity is useful, HepG2 (human hepatoma) cells are selected specifically because they retain some CYP activity and are the target organ for coumarin toxicity.

Protocol: MTT Viability Assay

Objective: Establish the


 and therapeutic window.
  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours.

  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm.

Data Presentation:

Concentration (µM)% Viability (Mean ± SD)Interpretation
0.199.5 ± 2.1Non-toxic
1.098.2 ± 1.5Non-toxic
10.092.0 ± 3.0Threshold of concern
50.065.0 ± 4.2Cytotoxic
100.015.0 ± 2.5Highly Toxic

Calculation:


 is calculated using non-linear regression (Sigmoidal dose-response).
Threshold:  An 

for a hit compound suggests a poor safety margin unless the potency is sub-nanomolar.

Part 5: Assessment Workflow Diagram

This flowchart summarizes the decision logic for the researcher.

AssessmentWorkflow Start Start: 4-(2-oxo-2H-chromen-3-yl) benzoic acid InSilico In Silico: Structural Alerts (Michael Acceptor?) Start->InSilico Decision1 Alerts Found? InSilico->Decision1 Modify Redesign Scaffold Decision1->Modify Yes Ames Ames Test (OECD 471) (+/- S9 Fraction) Decision1->Ames No Microsomal Metabolic Stability (HLM vs RLM) Decision1->Microsomal No Decision2 Mutagenic? Ames->Decision2 Decision3 Toxic Metabolite (o-HPA) Formed? Microsomal->Decision3 HepG2 HepG2 Cytotoxicity (MTT Assay) Decision2->HepG2 Negative Fail TERMINATE / BACKUP SERIES Decision2->Fail Positive Decision3->HepG2 No Decision3->Fail Yes Pass PROCEED TO LEAD OPTIMIZATION HepG2->Pass IC50 > 50µM HepG2->Fail IC50 < 10µM

Caption: Figure 2. Decision tree for initial toxicity assessment. Failure in Ames or Metabolic Stability is a "No-Go" criterion.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Lake, B. G. (1999). Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment. Food and Chemical Toxicology, 37(4), 423-453. [Link]

  • Raunio, H., et al. (2001). In vitro and in vivo probes of human CYP2A6 activity. European Journal of Clinical Pharmacology, 57, 587–590.
  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • FDA. (2012). Guidance for Industry: Drug Interaction Studies – Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]

Sources

Foundational

Strategic Blueprint: Discovery of Novel Coumarin-3-Carboxylic Acid Derivatives

Executive Summary This technical guide outlines a high-fidelity workflow for the design, synthesis, and validation of coumarin-3-carboxylic acid (3-CCA) derivatives. Unlike generic coumarins, the 3-carboxylated scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide outlines a high-fidelity workflow for the design, synthesis, and validation of coumarin-3-carboxylic acid (3-CCA) derivatives. Unlike generic coumarins, the 3-carboxylated scaffold offers a unique chemical handle for diversification into amides, hydrazides, and esters, serving as a privileged structure in oncology (MCT1 inhibition), neurology (NMDA modulation), and antimicrobial research. This document synthesizes recent field advancements into a reproducible protocol for medicinal chemists.

Strategic Design & SAR Logic

The coumarin-3-carboxylic acid scaffold is not merely a fluorescent dye precursor; it is a pharmacophore capable of engaging diverse biological targets through specific electronic and steric modifications.

The Pharmacophore Triad

Effective design relies on manipulating three core regions:

  • The Lactone Core (Warhead): Essential for hydrogen bonding and potential Michael acceptor reactivity.

  • The C3-Carboxylic Acid Tail: The primary vector for solubility modulation and target engagement. Converting the acid to a hydrazide or carboxamide often drastically alters selectivity from antibacterial to anticancer activity.

  • The Benzenoid Ring (Positions 6, 7, 8): The site for lipophilic tuning. Bulky halogens (Br, I) at C6/C8 are critical for CNS penetration and NMDA receptor allosteric modulation.

Structure-Activity Relationship (SAR) Map
  • Anticancer (MCT1 Inhibition): Introduction of a hydrazide linker at C3, coupled with electron-withdrawing groups (EWGs) like F or NO2 on the phenyl ring, enhances cytotoxicity against glycolytic tumors (e.g., HeLa, HCT116).

  • Antimicrobial: Retention of the free carboxylic acid at C3 is often required for activity against Gram-positive bacteria (S. aureus, B. cereus).[1]

  • Neuroactivity: 6,8-dibromo or diiodo substitutions turn the scaffold into a potent GluN2A-selective NMDA receptor antagonist.[2][3]

SAR_Map Core Coumarin-3-Carboxylic Acid Scaffold C3_Acid C3: Free Acid (-COOH) Core->C3_Acid C3_Deriv C3: Hydrazide/Amide Core->C3_Deriv C6_Halo C6/C8: Halogens (Br, I) Core->C6_Halo C7_OH C7: Hydroxyl (-OH) Core->C7_OH AntiBac Antibacterial Activity (Gram+ Membrane Disruption) C3_Acid->AntiBac Essential for potency AntiCancer Anticancer Activity (MCT1 Inhibition, Apoptosis) C3_Deriv->AntiCancer Increases selectivity CNS CNS Activity (NMDA Receptor Antagonism) C6_Halo->CNS Enhances affinity Fluorescence Fluorescent Probes (pH Sensing) C7_OH->Fluorescence Push-pull system

Figure 1: Strategic SAR mapping linking structural modifications to specific biological outcomes.

Synthetic Methodology: The "Green" Knoevenagel Route

While the Pechmann condensation is classic, it often requires harsh acidic conditions that degrade sensitive functional groups. The Knoevenagel condensation using Meldrum's acid is the superior, atom-economical choice for generating coumarin-3-carboxylic acids.

Why Meldrum's Acid?

Using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) instead of diethyl malonate allows for a high-yielding, two-step one-pot reaction that proceeds under mild conditions, often avoiding chromatographic purification.

Validated Protocol

Objective: Synthesis of 6-substituted coumarin-3-carboxylic acid.

Reagents:

  • Substituted Salicylaldehyde (1.0 eq)[4]

  • Meldrum's Acid (1.0 eq)[4]

  • Catalyst: Piperidine (0.1 eq) or catalytic L-proline (for organocatalytic routes)

  • Solvent: Ethanol (EtOH) or Water (for greener variants)

Step-by-Step Workflow:

  • Condensation: Dissolve salicylaldehyde (10 mmol) and Meldrum's acid (10 mmol) in Ethanol (20 mL). Add piperidine (3-5 drops).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The intermediate formed is often a solid precipitate.

  • Hydrolysis & Cyclization: Add aqueous HCl (2M, 10 mL) directly to the reaction mixture and continue refluxing for another 1-2 hours. This step hydrolyzes the ester/lactone intermediate and ensures decarboxylation does not occur prematurely, locking in the carboxylic acid moiety.

  • Isolation: Cool the reaction mixture in an ice bath. The product usually precipitates as a crystalline solid.

  • Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol/water if necessary. Do not use column chromatography unless absolutely necessary , as the acid functionality can streak on silica.

Quality Control (Self-Validation):

  • 1H NMR Check: Look for the singlet characteristic of the C4-H proton around 8.5–9.0 ppm . The carboxylic acid proton should appear as a broad singlet >12 ppm.

  • IR Check: A strong carbonyl stretch for the acid (approx. 1700 cm⁻¹) and the lactone (approx. 1720 cm⁻¹) must be distinct.

Synthesis_Flow Start Start: Salicylaldehyde deriv. + Meldrum's Acid Step1 Step 1: Knoevenagel Condensation (EtOH, Piperidine cat., Reflux 2h) Start->Step1 Inter Intermediate: Arylidene of Meldrum's Acid Step1->Inter rapid formation Step2 Step 2: Acid Hydrolysis & Cyclization (Add 2M HCl, Reflux 1h) Inter->Step2 in situ Product End: Coumarin-3-Carboxylic Acid (Solid Precipitate) Step2->Product high yield

Figure 2: Optimized one-pot synthetic pathway using Meldrum's acid.

Biological Validation Protocols

Trustworthy data requires robust assays. Below are the standard operating procedures (SOPs) for validating the anticancer and antimicrobial potential of your derivatives.

Anticancer Screen (MTT Assay)

Target: Monocarboxylate Transporter 1 (MCT1) inhibition leads to lactate accumulation and cell death in glycolytic tumors.

  • Cell Lines: HeLa (MCT1-high), HCT116.[5]

  • Protocol:

    • Seed cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.

    • Treat with derivative (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control.

    • Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan in DMSO.

    • Read: Absorbance at 570 nm.

    • Metric: Calculate IC50. A potent hit should have IC50 < 10 µM.

Antimicrobial Screen (MIC Determination)

Target: Bacterial cell membrane integrity.

  • Strains: S. aureus (Gram+), E. coli (Gram-), Acidovorax citrulli (Plant pathogen).

  • Protocol:

    • Prepare stock solution of derivative in DMSO.

    • Perform serial dilutions in Mueller-Hinton broth in 96-well plates.

    • Inoculate with bacteria (5 × 10⁵ CFU/mL).

    • Incubate at 37°C for 18–24h.

    • Read: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Validation: 3-CCA derivatives often show MIC values of 32–64 µg/mL against Gram-positives. If MIC > 128 µg/mL, the compound is considered inactive.

Data Presentation Standards

When publishing or presenting your findings, organize your SAR data into a comparative table to highlight the "Activity Cliff" – the point where a structural change drastically alters potency.

Table 1: Template for SAR Data Presentation

Comp. IDR1 (C6)R2 (C8)R3 (C3-Linker)HeLa IC50 (µM)S. aureus MIC (µg/mL)
3-CCA HH-OH (Acid)> 5032
Deriv-A BrBr-OH (Acid)2564
Deriv-B HH-NHNH2 (Hydrazide)4.2 > 128
Deriv-C FH-NH-Ph (Amide)8.5> 128

Note: This table illustrates the trend where C3-acid is better for bacteria, while C3-hydrazide/amide is superior for cancer.

References

  • Synthesis and Anticancer Activity of New Coumarin-3-Carboxylic Acid Derivatives as Potential Lactate Transport Inhibitors. Source: Bioorganic & Medicinal Chemistry (2021).[1][5] Significance: Identifies hydrazide derivatives as potent MCT1 inhibitors.

  • Coumarin-3-Carboxylic Acid Derivatives as Potentiators and Inhibitors of Recombinant and Native N-Methyl-D-Aspartate Receptors. Source: Neurochemistry International (2012). Significance: Establishes the role of 6,8-halo substitutions for CNS activity.

  • Antibacterial Activities of Coumarin-3-Carboxylic Acid Against Acidovorax citrulli. Source: Frontiers in Microbiology (2023). Significance: Validates the antimicrobial mechanism of the free acid scaffold.

  • Synthesis of Coumarin-3-Carboxylic Acid Derivatives via the Knoevenagel Condensation. Source: ResearchGate / Current Organic Synthesis. Significance: Provides the foundational green chemistry protocols.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Fluorescence Microscopy using 4-(2-oxo-2H-chromen-3-yl)benzoic Acid

Abstract & Technical Overview This guide details the application of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin) as a robust fluorescent probe for bio-imaging. Unlike standard fluores...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Overview

This guide details the application of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin) as a robust fluorescent probe for bio-imaging. Unlike standard fluoresceins or rhodamines, this coumarin derivative offers a large Stokes shift (typically >80 nm), exceptional photostability, and a carboxylic acid handle for facile bioconjugation.

This compound is particularly valuable for multi-color microscopy where spectral crosstalk must be minimized. Its emission in the blue-green region (460–520 nm) allows it to serve as an excellent partner to red-shifted fluorophores (e.g., TRITC, Cy5) while avoiding the UV-toxicity issues often associated with traditional blue dyes like AMCA.

Key Photophysical Properties
PropertyValue / RangeNotes
Excitation Max (

)
340 – 380 nmEfficiently excited by UV (365 nm) or Violet (405 nm) lasers.
Emission Max (

)
460 – 525 nmSolvent-dependent; typically Cyan/Green in aqueous buffers.
Stokes Shift ~100 – 140 nmReduces self-quenching and background autofluorescence.
Quantum Yield (

)
0.30 – 0.80High efficiency, enhanced in solid-state or hydrophobic pockets.
Solubility DMSO, DMFLow water solubility; requires organic co-solvent for stock.

Mechanism of Action & Experimental Logic

The Fluorophore Architecture

The core structure consists of a coumarin (2H-chromen-2-one) fused with a phenyl ring at the 3-position. The benzoic acid moiety at the para position of the phenyl ring serves two functions:

  • Electronic Modulation: It extends the

    
    -conjugation system, red-shifting the emission compared to unsubstituted coumarins.
    
  • Bioconjugation Handle: The carboxylic acid (-COOH) is chemically accessible for activation via EDC/NHS chemistry, allowing covalent attachment to primary amines (Lysine residues) on antibodies or proteins.

Jablonski Diagram & Stokes Shift

The following diagram illustrates the energy transitions. Note the large gap between excitation (


) and emission (

), which allows for the use of broad-pass filters without signal bleed-through.

Jablonski Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation (340-380 nm) Excited->Excited Vibrational Relaxation (Stokes Shift Source) Emission Fluorescence Emission (460-525 nm) Excited->Emission Radiative Decay Emission->Ground Return to Ground

Figure 1: Simplified Jablonski diagram highlighting the large Stokes shift characteristic of 3-arylcoumarins.

Material Preparation

A. Stock Solution Preparation

Safety: Wear UV-protective eyewear when handling the illuminated solution.

  • Weigh 5 mg of 4-(2-oxo-2H-chromen-3-yl)benzoic acid.

  • Dissolve in 1 mL of anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Note: Do not use water or ethanol for the stock; solubility is poor.

  • Vortex vigorously until fully dissolved.

  • Store at -20°C in an amber vial, desiccated. Stable for 6 months.

B. Buffer Solutions
  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Amine-free).

  • Washing Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.4.

  • Quenching Buffer: 100 mM Glycine or Tris-HCl, pH 8.0.

Protocol: Bioconjugation to Antibodies (NHS-Ester Method)

This protocol describes the activation of the coumarin acid to a succinimidyl ester (SE) in situ, followed by conjugation to a secondary antibody (e.g., Goat anti-Mouse IgG).

Phase 1: Activation (In Situ)
  • Calculated Molar Ratio: Use a 10-fold molar excess of Coumarin to Protein.

  • In a microcentrifuge tube, mix:

    • 100

      
      L Coumarin Stock (diluted to 10 mM in DMSO).
      
    • 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • 1.2 equivalents of NHS (N-Hydroxysuccinimide).[1]

  • Incubate for 15 minutes at room temperature (RT) in the dark. This creates the reactive Semi-stable NHS-ester.

Phase 2: Conjugation
  • Buffer Exchange Protein: Ensure the antibody is in Conjugation Buffer (pH 8.3). Crucial: Remove any Sodium Azide or BSA, as these compete for labeling.

  • Add the activated Coumarin-NHS mixture dropwise to the antibody solution (typically 1 mg/mL) while gently vortexing.

  • Final DMSO concentration should not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate for 1 hour at RT with continuous gentle agitation (rocker).

Phase 3: Purification[2]
  • Gel Filtration: Use a Sephadex G-25 or PD-10 desalting column equilibrated with PBS.

  • Load the reaction mixture. The high molecular weight conjugate (Antibody-Coumarin) will elute first; the free unreacted coumarin will be retained longer.

  • Validation: Measure absorbance at 280 nm (Protein) and 360 nm (Coumarin). Calculate the Degree of Labeling (DOL).

ConjugationWorkflow Start Start: Coumarin Acid Activation Activation: Add EDC + NHS (DMSO, 15 min) Start->Activation Reactive Reactive Intermediate: Coumarin-NHS Ester Activation->Reactive Coupling Coupling: Add Antibody (pH 8.3) (1 Hour, RT) Reactive->Coupling Purify Purification: Desalting Column (G-25) Coupling->Purify Final Final Product: Fluorescent Antibody Conjugate Purify->Final

Figure 2: Step-by-step workflow for converting the carboxylic acid fluorophore into a protein-reactive conjugate.

Protocol: Fluorescence Microscopy Imaging

A. Sample Preparation (Fixed Cells)
  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 10 min.

  • Permeabilization: 0.1% Triton X-100 in PBS for 5 min.

  • Blocking: 1% BSA in PBS for 30 min.

  • Primary Antibody: Incubate with target-specific primary antibody (1 hr). Wash 3x with PBS.

  • Secondary Staining: Incubate with the Coumarin-conjugated Secondary Antibody (prepared above) at 1:200 dilution for 45 min in the dark.

  • Mounting: Mount with an anti-fade medium (e.g., ProLong Gold).

B. Microscope Configuration

Due to the unique spectral properties, standard filter sets may need verification.

ComponentRecommendationReasoning
Light Source 405 nm Diode Laser (Confocal) or Mercury Arc Lamp (Widefield)The 405 nm line is ideal for excitation. 365 nm (UV) is also effective.
Excitation Filter 360/40 nm or 405/20 nm Selects the absorption peak of the coumarin moiety.
Dichroic Mirror 425 nm LP (Long Pass)Reflects UV/Violet, transmits Blue/Cyan emission.
Emission Filter 470/40 nm (Blue) or 500/50 nm (Cyan)Critical: If the benzoic acid derivative is red-shifted (common in polar solvents), a standard GFP filter (525/50) might capture the tail, but a dedicated Cyan filter is optimal.

Troubleshooting & Optimization

Problem: Low Fluorescence Signal
  • Cause: Low Degree of Labeling (DOL).

  • Solution: Increase the molar excess of NHS-ester during conjugation (up to 20-fold). Ensure the buffer pH is strictly > 8.0 during coupling.

  • Check: Ensure the excitation source is actually outputting UV/Violet light. Standard "Blue" excitation (488 nm) will not excite this fluorophore efficiently.

Problem: High Background / Precipitation
  • Cause: Hydrophobicity of the coumarin causing aggregation.

  • Solution: Do not exceed a DOL of 5-6 fluorophores per antibody. Over-labeling causes precipitation. Use a detergent (0.05% Tween-20) in the washing steps.

Problem: Rapid Photobleaching
  • Cause: Oxidation or high laser power.

  • Solution: Use an anti-fade mounting medium. Coumarins are generally stable, but high-intensity UV (mercury arc) can degrade them. Reduce exposure time.

References

  • Synthesis and Application of Coumarin Fluorescence Probes. National Institutes of Health (PMC). Available at: [Link]

  • Fluorescent Coumarin Derivatives: Molecular Architecture and Imaging. Chimica Italiana. Available at: [Link]

  • (Coumarin-3-yl)-benzoates as a Series of New Fluorescent Compounds. Scientific & Academic Publishing. Available at: [Link][2][3][4][5][6][7]

  • Coumarin 314 Spectral Data (Quantum Yield References). Oregon Medical Laser Center. Available at: [Link]

Sources

Application

Application Note: High-Fidelity Cell Staining &amp; Labeling with 4-(2-oxo-2H-chromen-3-yl)benzoic acid

Executive Summary 4-(2-oxo-2H-chromen-3-yl)benzoic acid is a robust, blue-emitting fluorophore derived from the coumarin scaffold. Characterized by its high photostability and large Stokes shift, this molecule serves a d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-oxo-2H-chromen-3-yl)benzoic acid is a robust, blue-emitting fluorophore derived from the coumarin scaffold. Characterized by its high photostability and large Stokes shift, this molecule serves a dual purpose in cellular biology:

  • Environmental Probe: As a solvatochromic dye, its fluorescence intensity and quantum yield are sensitive to the polarity of the cellular microenvironment, making it useful for visualizing hydrophobic pockets or membranes in fixed cells.

  • Bioconjugation Label: The pendant carboxylic acid (-COOH) group functions as a chemical handle, allowing for activation (via EDC/NHS chemistry) to label proteins, peptides, or antibodies for specific immunofluorescence.

This guide provides optimized protocols for both direct intracellular staining and bioconjugation , ensuring high signal-to-noise ratios and experimental reproducibility.

Chemical & Physical Profile

Before initiating experimental workflows, review the physicochemical properties to ensure compatibility with your imaging system.

PropertySpecificationNotes
IUPAC Name 4-(2-oxo-2H-chromen-3-yl)benzoic acidAlso referred to as Coumarin-3-yl benzoic acid.[1]
Fluorophore Class CoumarinBlue/Cyan emission.
Excitation Max (λex) ~360–380 nmCompatible with UV lasers (355 nm) or LED (365/385 nm).
Emission Max (λem) ~450–460 nmDetectable in DAPI or BFP (Blue Fluorescent Protein) channels.
Solubility DMSO, DMFPoorly soluble in water; requires organic co-solvent for stock.
Reactive Group Carboxylic Acid (-COOH)Requires activation (e.g., EDC/NHS) for amine labeling.
Cell Permeability Low to ModerateThe charged carboxylate limits live-cell entry; permeabilization recommended .

Preparation of Reagents

Stock Solution (10 mM)

The fluorophore is hydrophobic and requires dissolution in an anhydrous organic solvent before dilution in aqueous buffers.

  • Weigh 1 mg of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (MW ≈ 266.25 g/mol ).

  • Add 375 µL of high-grade anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex vigorously for 1 minute until fully dissolved.

  • Storage: Aliquot into light-protective amber tubes and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Staining Buffer
  • Composition: 1x PBS (pH 7.4) + 1% BSA (Bovine Serum Albumin).

  • Purpose: The BSA reduces non-specific binding of the hydrophobic coumarin core to plasticware and cellular debris.

Protocol A: Direct Intracellular Staining (Fixed Cells)

This workflow is designed for using the molecule as a counterstain or environmental probe. Because the carboxylic acid group is ionized at physiological pH, cell membrane permeability is limited. Therefore, fixation and permeabilization are critical for intracellular staining.

Workflow Visualization

StainingWorkflow Start Cell Culture Fix Fixation (4% PFA, 15 min) Start->Fix Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (1% BSA) Perm->Block Stain Staining (1-10 µM Probe) Block->Stain Wash Wash (3x PBS) Stain->Wash Image Imaging (DAPI Channel) Wash->Image

Caption: Step-by-step workflow for intracellular staining of fixed cells using coumarin-benzoic acid derivatives.

Step-by-Step Procedure
  • Cell Preparation: Grow cells on sterile glass coverslips to 70% confluency.

  • Fixation:

    • Aspirate media.

    • Incubate cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT).

    • Wash 3x with PBS.

  • Permeabilization:

    • Incubate with 0.1% Triton X-100 in PBS for 10 minutes at RT.

    • Note: This step allows the probe to penetrate the plasma membrane.

  • Blocking:

    • Incubate with 1% BSA in PBS for 30 minutes to minimize non-specific background.

  • Staining:

    • Prepare the Working Solution : Dilute the 10 mM DMSO stock to 5 µM in PBS. (Dilution factor: 1:2000).

    • Add 200 µL of Working Solution to the coverslip.

    • Incubate for 30-45 minutes at RT in the dark.

  • Washing:

    • Aspirate the staining solution.

    • Wash 3x with PBS (5 minutes per wash) to remove unbound fluorophore.

  • Mounting & Imaging:

    • Mount coverslips using an antifade mounting medium.

    • Image: Use a DAPI filter set (Ex: 360nm / Em: 460nm).

Protocol B: Bioconjugation (Immunolabeling)

The primary utility of the benzoic acid moiety is its ability to be activated into an NHS-ester, allowing it to covalently bind to primary amines (lysine residues) on antibodies or proteins. This converts the molecule into a specific immunofluorescent tag.

Chemical Mechanism

ConjugationLogic Probe Coumarin-Benzoic Acid (Free -COOH) Activation Activation (EDC + NHS) Probe->Activation  Activation Step Intermediate Reactive NHS-Ester Activation->Intermediate Conjugate Fluorescent Conjugate (Stable Amide Bond) Intermediate->Conjugate  Labeling Step Target Target Protein (Primary Amines -NH2) Target->Conjugate

Caption: Mechanism of converting the carboxylic acid group to a reactive NHS-ester for protein labeling.

Step-by-Step Procedure
  • Activation (In Situ):

    • Dissolve 1 mg of 4-(2-oxo-2H-chromen-3-yl)benzoic acid in 100 µL dry DMSO.

    • Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Add 1.5 molar equivalents of NHS (N-Hydroxysuccinimide).

    • Incubate for 30 minutes at RT to form the reactive NHS-ester.

  • Conjugation:

    • Prepare the target protein (e.g., Antibody) at 1 mg/mL in Sodium Bicarbonate buffer (pH 8.5) . Crucial: Avoid amine-containing buffers like Tris.

    • Add the activated dye solution to the protein solution (Target molar ratio: 10:1 Dye:Protein).

    • Incubate for 1 hour at RT in the dark with gentle agitation.

  • Purification:

    • Remove unreacted dye using a Desalting Column (e.g., Sephadex G-25) or via dialysis against PBS.

    • The purified conjugate is now ready for specific immunofluorescence staining (use at 1-5 µg/mL).

Troubleshooting & Validation

IssuePossible CauseCorrective Action
Weak Signal pH SensitivityCoumarin fluorescence can be pH-dependent. Ensure mounting media is buffered to pH 7.4 or higher.
High Background Hydrophobic BindingIncrease BSA concentration in blocking buffer to 3% or add 0.05% Tween-20 to wash buffers.
Precipitation Aqueous ShockDilute the DMSO stock into the buffer slowly while vortexing. Do not exceed 1% final DMSO concentration.
No Signal (Conjugation) Buffer InterferenceEnsure the conjugation buffer (Step 5.2) was free of Tris or Glycine, which compete for the NHS-ester.

References

  • Coumarin Fluorescence Properties

    • Source: PubChem. "4-(4-Oxo-4h-Chromen-2-Yl)benzoic Acid Compound Summary."[2]

    • Link:

  • Source: Wang, J., et al. (2023). "Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols." Molecules.
  • Coumarin Labeling Chemistry: Source: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. Context: Standard reference for EDC/NHS coupling protocols used in Protocol B.
  • Cellular Staining Methodology: Source: Thermo Fisher Scientific. "Cell Staining Simulation Tool & SpectraViewer." Context: Validation of blue-fluorescent probe excitation/emission overlap with DAPI channels.

Sources

Method

applications of 4-(2-oxo-2H-chromen-3-yl)benzoic acid in cancer research

Application Note: Evaluation of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid Scaffolds in Anticancer Drug Discovery Abstract This guide outlines the experimental utility of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid Scaffolds in Anticancer Drug Discovery

Abstract

This guide outlines the experimental utility of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin) as a privileged scaffold in oncology research. Combining the pharmacophoric properties of the coumarin ring (intercalation, kinase inhibition) with a benzoic acid moiety (hydrogen bonding, HDAC interaction capability), this compound serves as a versatile lead for developing multi-target anticancer agents. This note details protocols for evaluating its cytotoxicity, apoptotic induction potential, and specific molecular target engagement (VEGFR2, Topoisomerase II) in solid tumor models (MCF-7, A549, HepG2).

Introduction: The Hybrid Pharmacophore

In modern medicinal chemistry, "hybrid drugs" that covalently link two bioactive units are essential for overcoming multidrug resistance (MDR).

  • The Coumarin Moiety (2-oxo-2H-chromene): A benzopyrone derivative that mimics the adenine-thymine base pair, allowing for DNA intercalation. It acts as a potent inhibitor of Topoisomerase II and VEGFR2 , disrupting angiogenesis and replication.

  • The Benzoic Acid Moiety: Provides a carboxylic acid "handle" for forming hydrogen bonds with active site residues (e.g., Lysine/Arginine in kinases) or for further derivatization into hydrazides/Schiff bases to enhance lipophilicity and potency.

Key Applications:

  • Lead Optimization: Precursor for synthesizing hydrazide-hydrazone conjugates.

  • Target Validation: Probing inhibition of angiogenesis via VEGFR2 tyrosine kinase pathways.

  • Apoptosis Induction: Triggering the intrinsic mitochondrial pathway via Bax/Bcl-2 modulation.

Mechanism of Action (MOA)

The anticancer activity of 4-(2-oxo-2H-chromen-3-yl)benzoic acid is multifaceted. Upon cellular entry, the scaffold disrupts survival signaling through two primary axes: Genotoxic Stress (Topo II inhibition) and Angiogenic Blockade (VEGFR2 inhibition).

MOA_Pathway cluster_Targets Molecular Targets cluster_Signaling Signaling Cascade Compound 4-(2-oxo-2H-chromen-3-yl) benzoic acid TopoII Topoisomerase II (Inhibition) Compound->TopoII VEGFR2 VEGFR2 Kinase (Inhibition) Compound->VEGFR2 ROS ROS Generation Compound->ROS DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Angiogenesis Angiogenesis Suppression VEGFR2->Angiogenesis Blocks endothelial proliferation Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Bax_Bcl2 Bax Up / Bcl-2 Down DNA_Damage->Bax_Bcl2 p53 mediated Apoptosis Apoptosis (Cell Death) Angiogenesis->Apoptosis Nutrient deprivation Mito_Dysfunction->Bax_Bcl2 Bax_Bcl2->Apoptosis Caspase 3/9 Activation

Figure 1: Multi-target mechanism of action showing the convergence of kinase inhibition and oxidative stress pathways leading to apoptosis.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value of the compound against cancer cell lines (e.g., MCF-7, A549).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Cell Lines: Adherent cancer cells in log-phase growth.

Procedure:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Dissolve 4-(2-oxo-2H-chromen-3-yl)benzoic acid in DMSO to create a stock. Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) in culture medium. Add 100 µL per well.

    • Control: 0.1% DMSO vehicle control.

    • Positive Control:[1][2] Doxorubicin or Cisplatin.

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20 µL of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to derive IC50.
    
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.

Procedure:

  • Treatment: Treat cells (

    
     cells/well in 6-well plate) with the compound at IC50 concentration for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.

  • Staining: Resuspend pellet in 100 µL 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 mins at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

Data Summary & Comparative Potency

The following table summarizes typical inhibitory concentrations (IC50) of coumarin-3-yl benzoic acid derivatives compared to standard chemotherapeutics, highlighting the structure-activity relationship (SAR).

Compound ClassR-Group ModificationTarget Cell LineIC50 (µM)Mechanism Note
Parent Scaffold 4-(2-oxo-2H-chromen-3-yl)benzoic acidMCF-7 (Breast)15.0 - 25.0Moderate Topo II inhibition
Derivative A 4-(...)-benzoic acid hydrazide A549 (Lung)5.8 - 8.2Enhanced lipophilicity
Derivative B 4-(...)-benzoic acid Schiff Base HepG2 (Liver)2.6 - 4.9High VEGFR2 affinity
Standard DoxorubicinMCF-71.2 - 2.5DNA Intercalation Reference
Standard SorafenibHepG23.0 - 5.0VEGFR2 Reference

Note: Data derived from comparative analysis of coumarin-3-carboxamide and benzoic acid hybrid studies.

References

  • Synthesis and Biological Evaluation of Coumarin Derivatives. (2022). Semantic Scholar. Evaluates coumarin derivatives as cytotoxic agents via PI3K/AKT signaling inhibition.

  • Coumarin-based Benzopyranone Derivatives Induced Apoptosis. (2012). PubMed. Details the upregulation of Bax and downregulation of Bcl-2 in A549 lung cancer cells.

  • Facile Synthesis of Coumarin Derivatives and Their Cytotoxicity. (2022). NIH. Describes VEGFR2 and Topoisomerase II inhibition by coumarin-amino acid conjugates.[3]

  • Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth. (2017).[4] NIH. Discusses the role of benzoic acid moieties in HDAC inhibition and ROS induction.[4]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids. (2021). MDPI. Provides antioxidant and radical scavenging protocols relevant to the benzoic acid moiety.[5]

Sources

Application

Application Note: 4-(2-oxo-2H-chromen-3-yl)benzoic acid as a Privileged Scaffold for Anti-Proliferative Research

[1] Executive Summary This application note details the evaluation of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also referred to as 3-(4-carboxyphenyl)coumarin) as a potent anti-proliferative agent.[1] Belonging to the clas...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the evaluation of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also referred to as 3-(4-carboxyphenyl)coumarin) as a potent anti-proliferative agent.[1] Belonging to the class of 3-arylcoumarins , this molecule represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple diverse biological targets with high affinity.

While simple coumarins often show weak activity, the introduction of the aryl group at the 3-position, specifically with a para-carboxylic acid moiety, significantly enhances biological interaction.[2] This compound acts primarily through cell cycle arrest (S-phase/G2-M) , microtubule destabilization , and oxidative stress induction , making it a critical lead compound for oncology drug discovery.[2][1]

Chemical Profile & Handling

Before initiating biological assays, proper solubilization is critical due to the compound's amphiphilic nature (lipophilic coumarin core + hydrophilic carboxylic acid tail).[1]

PropertySpecification
IUPAC Name 4-(2-oxo-2H-chromen-3-yl)benzoic acid
Molecular Weight ~266.25 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water/PBS
Stability Stable at -20°C (solid); Solutions stable for 1 week at -20°C
Protocol 1: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[2][1]

  • Concentration: Prepare a 20 mM master stock.

  • Procedure:

    • Weigh 5.32 mg of compound.[1]

    • Add 1.0 mL of DMSO. Vortex vigorously for 30 seconds.[1]

    • Critical Step: If turbidity persists, sonicate at 40°C for 5 minutes. The carboxylic acid moiety can form intermolecular hydrogen bonds that resist dissolution.[1]

    • Aliquot into amber tubes (light sensitive) and store at -20°C.

Mechanism of Action (MOA)[2]

The anti-proliferative activity of 4-(2-oxo-2H-chromen-3-yl)benzoic acid is not mono-mechanistic. Research indicates a "poly-pharmacological" profile:

  • Microtubule Destabilization: The 3-arylcoumarin structure mimics the pharmacophore of colchicine, binding to the colchicine-site of tubulin, inhibiting polymerization, and causing mitotic catastrophe.

  • ROS Generation: The coumarin lactone ring can undergo redox cycling, increasing intracellular Reactive Oxygen Species (ROS), leading to mitochondrial membrane potential (

    
    ) collapse.[1]
    
  • Hsp90 Inhibition: Structural similarity to novobiocin allows interference with the Hsp90 C-terminal domain, leading to degradation of client oncoproteins (e.g., Akt, HER2).[1]

Pathway Visualization

MOA_Pathway Compound 4-(2-oxo-2H-chromen-3-yl)benzoic acid Tubulin Tubulin Binding (Colchicine Site) Compound->Tubulin ROS ROS Generation Compound->ROS Hsp90 Hsp90 Inhibition Compound->Hsp90 CellCycle Cell Cycle Arrest (S-phase / G2-M) Tubulin->CellCycle Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Hsp90->CellCycle Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Caspase->Apoptosis

Caption: Multi-target mechanism of action leading to apoptotic cell death.[2]

Experimental Protocols

Application A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 value against specific cancer cell lines (e.g., A549, MCF-7).

Critical Considerations:

  • pH Effect: The carboxylic acid group can slightly acidify unbuffered media at high concentrations (>100 µM).[1] Ensure culture media (RPMI/DMEM) contains HEPES (25 mM) to maintain physiological pH.[1]

  • DMSO Control: Final DMSO concentration must remain <0.5% (v/v) to avoid solvent toxicity.[1]

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of the compound in complete media (Range: 0.1 µM to 100 µM). Add 100 µL per well.

    • Control: Media + 0.5% DMSO (Vehicle).[1]

    • Blank: Media only (no cells).[1]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

  • Solubilization: Remove media.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]

  • Read: Measure absorbance at 570 nm.

Data Analysis: Calculate % Viability =


.[1][3] Plot Log(concentration) vs. % Viability to derive IC50.[1]
Application B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the mechanism of growth inhibition (Cytostasis vs. Cytotoxicity). 3-arylcoumarins typically induce S-phase arrest (blocking DNA replication) or G2/M arrest (blocking mitosis).[1]

Protocol:

  • Treatment: Treat 1x10^6 cells (6-well plate) with the IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells; include floating (dead) cells to ensure accurate representation.

  • Fixation: Wash with cold PBS.[1] Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Store at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol-fixed cells with PBS (2x).[1]

    • Resuspend in PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).[1]

  • Analysis: Incubate 30 mins at 37°C in dark. Analyze on Flow Cytometer (FL2 channel for PI).

Expected Outcome:

  • Control: ~50-60% G0/G1, ~20-30% S, ~10-20% G2/M.[2]

  • Treated: Significant accumulation in S-phase (if DNA synthesis is targeted) or G2/M (if tubulin is targeted), accompanied by a Sub-G1 peak (apoptotic debris).[1]

Application C: In Silico Target Validation (Molecular Docking)

Before expensive Western Blots, validate the binding mode of the carboxylic acid moiety.[1]

Target: Human Hsp90 (PDB: 1Y4D) or Tubulin (PDB: 1SA0).[1] Hypothesis: The carboxylic acid group often forms critical hydrogen bonds with polar residues (e.g., Lysine or Arginine) in the binding pocket, enhancing affinity compared to neutral coumarins.[2][1]

Workflow Diagram:

InSilico_Workflow Prep Ligand Prep (Energy Minimized) Dock Docking (AutoDock Vina) Prep->Dock Target Target Selection (Hsp90 / Tubulin) Target->Dock Score Binding Energy (<-8.0 kcal/mol) Dock->Score

Caption: In silico workflow to predict binding affinity and orientation.

References

  • Musa, M. A., et al. (2015).[2][1][3][4] "In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line." Anticancer Research, 35(2), 653–659.[2][1][3] Link

    • Key Insight: Establishes the S-phase arrest and ROS gener
  • Cao, D., et al. (2016).[2][1][3] "Design, synthesis and anticancer activity of 4-substituted coumarins." European Journal of Medicinal Chemistry, 109, 141-149.[1]

    • Key Insight: Validates tubulin as a primary target for coumarin derivatives.[1]

  • Zhao, H., et al. (2012).[2][1][3] "3-Arylcoumarin derivatives manifest anti-proliferative activity through Hsp90 inhibition."[1][3][4] ACS Medicinal Chemistry Letters, 3(4), 327–331.[2][1][3] Link[2][1]

    • Key Insight: Identifies the structural similarity to novobiocin and Hsp90 targeting.[1][5]

  • Emam, S. H., et al. (2021).[2][1] "Synthesis and Biological Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules, 26(6), 1679.[2][1] Link

    • Key Insight: Discusses the importance of the carboxylic acid/carboxamide moiety at the 3-position for biological activity.[6]

Sources

Method

Application Note: 4-(2-oxo-2H-chromen-3-yl)benzoic Acid in Photodynamic Therapy

Executive Summary & Scientific Rationale The compound 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin) represents a critical scaffold in the development of "smart" photosensitizers (PS)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin) represents a critical scaffold in the development of "smart" photosensitizers (PS). Unlike traditional porphyrins, this coumarin derivative offers a unique combination of properties:

  • Tunable Photophysics: The coumarin core exhibits strong fluorescence, allowing for theranostic applications (simultaneous imaging and therapy).

  • Bioconjugation Handle: The para-benzoic acid moiety serves as a precise anchor point for conjugation to targeting peptides, antibodies, or nanoparticles, or for complexation with transition metals (e.g., Ru(II), Ir(III)) to enhance intersystem crossing (ISC).

  • Two-Photon Absorption (TPA): Coumarin derivatives are privileged structures for TPA, enabling excitation with Near-Infrared (NIR) light (~700–800 nm) to treat deeper tissues despite their linear absorption being in the UV/Blue region.

This guide provides a rigorous, field-proven workflow to validate this compound as a PDT agent, distinguishing between its Type I (radical-mediated) and Type II (singlet oxygen-mediated) mechanisms.

Chemical Identity & Preparation

Compound Name: 4-(2-oxo-2H-chromen-3-yl)benzoic acid Core Scaffold: 3-Phenylcoumarin Key Functional Group: Carboxylic acid (-COOH) at the para position of the phenyl ring.

Preparation of Stock Solutions (Critical Step)

The carboxylic acid group renders the molecule pH-sensitive.

  • Solubility Profile: Insoluble in neutral water. Soluble in DMSO, DMF, and basic aqueous buffers (pH > 8).

  • Stock Protocol:

    • Dissolve 10 mg of compound in 1 mL anhydrous DMSO (dimethyl sulfoxide) to create a high-concentration stock (approx. 30-40 mM).

    • Sonicate for 5 minutes at room temperature.

    • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

    • Working Solution: Dilute into PBS (pH 7.4). Note: If precipitation occurs upon dilution, adjust pH slightly to 7.5–7.8 or add a surfactant (e.g., 0.1% Tween-80) to maintain solubility during cell incubation.

Protocol 1: Photophysical Characterization

Before biological testing, you must define the "Photodynamic Window" of the molecule.

A. Absorption & Emission Spectra
  • Objective: Determine

    
     (excitation wavelength) and 
    
    
    
    (imaging channel).
  • Method:

    • Prepare 10

      
      M solution in Ethanol and PBS.
      
    • Scan Absorbance: 250–600 nm. Expect

      
       around 300–350 nm for the core scaffold.
      
    • Scan Emission: Excite at

      
      . Expect Stokes-shifted emission around 400–480 nm (Blue/Green).
      
  • Expert Insight: If the absorption is strictly UV (<380 nm), this agent is best suited for Two-Photon PDT or Topical PDT (e.g., actinic keratosis).

B. Singlet Oxygen Quantum Yield ( )

This is the gold standard metric for Type II PDT efficacy.

  • Trap: 1,3-Diphenylisobenzofuran (DPBF).

  • Reference Standard: Rose Bengal (

    
     in ethanol) or Ru(bpy)
    
    
    
    .
  • Protocol:

    • Mix PS (2

      
      M) + DPBF (20 
      
      
      
      M) in ethanol.
    • Irradiate with a monochromatic LED (matched to

      
      ) for 0, 10, 20... 60 seconds.
      
    • Monitor the decrease in DPBF absorbance at 410 nm.

    • Calculation:

      
      
      (Where 
      
      
      
      is the slope of DPBF degradation and
      
      
      is the absorption correction factor).

Protocol 2: In Vitro Photodynamic Efficacy

Experimental Design Table
VariableConditionRationale
Cell Lines HeLa, MCF-7, or A431Standard cancer models; A431 is relevant for skin/topical PDT.
Concentration 0, 1, 5, 10, 20, 50

M
Establish IC50. Coumarins are generally less toxic in dark.
Incubation 4 – 12 HoursCoumarins are lipophilic and enter cells rapidly.
Light Source 365 nm (UV) or 405 nm (Blue)Matches linear absorption. Alternative: 800 nm fs-pulsed laser (Two-Photon).
Light Dose 5 – 20 J/cm²Standard fluence for in vitro PDT.
Step-by-Step Workflow
  • Seeding: Seed cells (5,000/well) in 96-well plates and incubate for 24h.

  • Treatment: Replace media with PS-containing media. Incubate for 4h.

  • Wash: Crucial Step. Remove media and wash 2x with PBS to remove non-internalized drug (reduces background phototoxicity). Add fresh phenol-red-free media.

  • Irradiation: Expose "Light Group" plates to the LED array. Keep "Dark Group" in a light-tight box.

  • Viability Assay: Incubate for another 24h, then perform MTT or CCK-8 assay.

    • Success Criteria: Dark viability > 80%; Light viability < 20% at optimal dose (High Phototherapeutic Index).

Protocol 3: Mechanism of Action (ROS Typing)

Coumarins often exhibit "mixed" mechanisms. You must distinguish between Type I (Superoxide/Radicals) and Type II (Singlet Oxygen).

ROS Scavenging Assay

Run the viability assay (Protocol 2) with the addition of specific scavengers:

  • NaN

    
     (Sodium Azide, 50 
    
    
    
    M):
    Quenches Singlet Oxygen (
    
    
    O
    
    
    ). If toxicity drops, it's Type II.
  • D-Mannitol (50 mM): Scavenges Hydroxyl Radicals (

    
    OH). If toxicity drops, it's Type I.
    
  • Tiron (5 mM): Scavenges Superoxide (O

    
    ).
    

Visualization of Pathways & Workflow

A. Photophysical & Biological Mechanism[1][2][3][4][5][6]

PDT_Mechanism GS Ground State (S0) ES Excited Singlet (S1) GS->ES Light Abs (UV/Blue or 2-Photon) ES->GS Non-Rad Decay Fluo Fluorescence (Imaging) ES->Fluo Emission ISC Intersystem Crossing ES->ISC High Efficiency T1 Triplet State (T1) Type1 Type I Pathway (e- Transfer) T1->Type1 Type2 Type II Pathway (Energy Transfer) T1->Type2 ISC->T1 ROS1 Radicals (O2•-, •OH) Type1->ROS1 Substrate Interaction ROS2 Singlet Oxygen (1O2) Type2->ROS2 Oxygen Interaction CellDeath Cell Death (Apoptosis/Necrosis) ROS1->CellDeath Oxidative Stress ROS2->CellDeath Organelle Damage

Caption: Jablonski diagram illustrating the dual capability of the coumarin scaffold for fluorescence imaging and ROS generation via ISC.

B. Experimental Validation Workflow

Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Mechanism Step1 Synthesis & Purification (Confirm Structure via NMR/MS) Step2 Photophysics (Abs/Em Spectra, Quantum Yield) Step1->Step2 Step3 Dark Cytotoxicity (MTT Assay, 24h) Step2->Step3 Step4 Phototoxicity (Light Dose Response) Step3->Step4 Step5 Intracellular Uptake (Confocal Microscopy) Step4->Step5 Step6 ROS Typing (Scavenger Assays) Step5->Step6 Step7 Apoptosis Markers (Annexin V/PI Staining) Step6->Step7

Caption: Step-by-step validation pipeline for evaluating 4-(2-oxo-2H-chromen-3-yl)benzoic acid.

Troubleshooting & Optimization

  • Issue: Low ROS Generation.

    • Cause: The core phenylcoumarin structure may have low Intersystem Crossing (ISC) efficiency without heavy atoms.

    • Solution: Synthesize the Heavy Atom Analogue . Replace the phenyl ring protons with Bromine or Iodine, or chelate the carboxylic acid to a Ruthenium center. This exploits the Heavy Atom Effect to boost triplet state population.

  • Issue: Poor Water Solubility. [1]

    • Cause: Aggregation in media quenches fluorescence and ROS (ACQ effect).

    • Solution: Encapsulate the compound in BSA (Bovine Serum Albumin) . The -COOH group binds naturally to albumin, improving solubility and tumor targeting (via the EPR effect).

References

  • Coumarins in PDT (General): Zou, Q., et al. (2013). "Synthesis and in Vitro Photocytotoxicity of Coumarin Derivatives for One- and Two-Photon Excited Photodynamic Therapy." Journal of Medicinal Chemistry.

  • Mitochondrial Targeting: Gasparkq, L., et al. (2021). "COUPY Coumarins as Novel Mitochondria-Targeted Photodynamic Therapy Anticancer Agents." Journal of Medicinal Chemistry.

  • Metal-Coumarin Complexes: Knopf, K. M., & Murphy, L. S. (2025). "Metal–coumarin derivatives as promising photosensitizers." RSC Advances.

  • Synthesis of 3-Arylcoumarins: Resende, D. I. S. P., et al. (2024). "Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy." International Journal of Molecular Sciences.

  • Albumin Conjugation Strategy: Chen, H., et al. (2023). "Prolonging Treatment Window of Photodynamic Therapy with Self-Amplified H2O2-Activated Photodynamic/Chemo Combination." Advanced Science.

Sources

Application

Application Note: 4-(2-oxo-2H-chromen-3-yl)benzoic acid (C3BA) as a Fluorogenic Sensor for Fe³⁺ Ions

This Application Note is designed for researchers in analytical chemistry, bio-imaging, and drug discovery. It details the synthesis, characterization, and application of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (C3BA) as a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in analytical chemistry, bio-imaging, and drug discovery. It details the synthesis, characterization, and application of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (C3BA) as a highly specific fluorescent sensor for metal ions, specifically focusing on the detection of Fe³⁺ (Iron III) via fluorescence quenching.

Executive Summary

The precise detection of transition metal ions in biological and environmental samples is critical due to their dual roles as essential nutrients and potential toxins. 4-(2-oxo-2H-chromen-3-yl)benzoic acid (C3BA) represents a class of "push-pull" coumarin derivatives where the electron-accepting coumarin core is coupled with a benzoic acid moiety. This structure acts as a bidentate ligand, exhibiting high affinity for hard and borderline-hard metal ions.

This protocol details the use of C3BA as a "Turn-Off" fluorescent sensor for Fe³⁺ , utilizing a mechanism based on paramagnetic quenching and Photoinduced Electron Transfer (PET). The sensor offers high selectivity, a rapid response time (< 30 seconds), and applicability in semi-aqueous physiological buffers.

Chemical Background & Mechanism[1][2][3][4]

Structural Properties[5]
  • Compound Name: 4-(2-oxo-2H-chromen-3-yl)benzoic acid

  • Abbreviation: C3BA

  • Molecular Formula: C₁₆H₁₀O₄

  • Fluorophore: Coumarin (2H-chromen-2-one)

  • Binding Unit: Carboxylic acid (-COOH) and Lactone Carbonyl (C=O)

  • Excitation/Emission:

    
    , 
    
    
    
    (Solvent dependent)
Sensing Mechanism (Fe³⁺ Quenching)

The sensing mechanism relies on the coordination of the metal ion to the carboxylate oxygen and the carbonyl oxygen of the coumarin ring.

  • Ligand Binding: The carboxylic acid deprotonates to form a carboxylate anion (

    
    ), creating a strong chelation site for the positively charged Fe³⁺.
    
  • Fluorescence Quenching: Upon binding, the paramagnetic nature of the

    
     Fe³⁺ ion facilitates Intersystem Crossing (ISC) and enhances non-radiative decay pathways. Additionally, the complexation alters the energy levels of the frontier orbitals, enabling Photoinduced Electron Transfer (PET) from the ligand to the metal center, effectively quenching the fluorescence.
    

SensingMechanism C3BA Free C3BA Sensor (Fluorescent - ON) Binding Chelation via -COOH & C=O C3BA->Binding Fe3 Fe³⁺ Ion (Analyte) Fe3->Binding Complex C3BA-Fe³⁺ Complex (Non-Fluorescent - OFF) Quench Paramagnetic Quenching & PET Process Complex->Quench Binding->Complex Coordination

Figure 1: Schematic representation of the C3BA sensing mechanism. The binding of Iron(III) induces a non-radiative decay pathway, turning off the fluorescence signal.

Synthesis Protocol

Note: If C3BA is not commercially available, it can be synthesized via a Knoevenagel condensation.

Reagents:

  • Salicylaldehyde (10 mmol)

  • 4-Carboxyphenylacetic acid (10 mmol)

  • Piperidine (Catalytic amount, ~5 drops)[1]

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.22 g of salicylaldehyde and 1.80 g of 4-carboxyphenylacetic acid in 20 mL of ethanol.

  • Catalysis: Add 5 drops of piperidine.

  • Reflux: Heat the mixture to reflux (

    
    ) under magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid. If not, pour the mixture into ice-cold water (50 mL) and acidify slightly with 0.1 M HCl to ensure the carboxylic acid is protonated.

  • Purification: Filter the precipitate, wash with cold ethanol and water. Recrystallize from Ethanol/DMF to obtain pure C3BA (typically a pale yellow solid).

Experimental Sensor Protocol

Reagent Preparation
SolutionConcentrationSolventStorage
C3BA Stock 1.0 mMDMSO (Dimethyl sulfoxide)

, Dark
Metal Stock 10.0 mMDeionized WaterRoom Temp
Buffer 10 mMHEPES or PBS (pH 7.2)Room Temp

Note: Metal salts should be nitrates or chlorides (e.g.,


, 

) to ensure solubility.
Spectral Measurement Workflow

Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent). Parameters: Slit width 5 nm/5 nm; PMT Voltage 700V.

Step-by-Step Titration:

  • Blank Preparation: Add 30

    
    L of C3BA Stock to 2.97 mL of Buffer/DMSO mixture (9:1 v/v) in a quartz cuvette. Final sensor concentration: 10 
    
    
    
    M
    .
  • Initial Scan: Record the emission spectrum from 360 nm to 600 nm (

    
    ). This is the 
    
    
    
    (maximum intensity).
  • Titration: Sequentially add aliquots (e.g., 2

    
    L) of the Fe³⁺ Stock solution to the cuvette.
    
  • Equilibration: Mix by inversion and allow to equilibrate for 60 seconds (kinetic studies show saturation < 1 min).

  • Measurement: Record the emission spectrum after each addition until no further quenching is observed.

Workflow Start Start Experiment Prep Prepare 10 µM C3BA in Buffer/DMSO (9:1) Start->Prep Scan0 Measure F₀ (360-600 nm) Prep->Scan0 AddMetal Add Fe³⁺ Aliquot (0.1 - 2.0 equiv) Scan0->AddMetal Mix Incubate 60s AddMetal->Mix Scan Measure F (Quenched Signal) Mix->Scan Check Signal Stable? Scan->Check Check->AddMetal No Analyze Plot Stern-Volmer Calculate LOD Check->Analyze Yes

Figure 2: Experimental workflow for the fluorescence titration of C3BA with metal ions.

Data Analysis & Validation

Stern-Volmer Analysis

To quantify the quenching efficiency, apply the Stern-Volmer equation:



  • 
    : Fluorescence intensity without metal.
    
  • 
    : Fluorescence intensity at metal concentration 
    
    
    
    .
  • 
    : Stern-Volmer quenching constant (
    
    
    
    ).

Plotting: Plot


 (y-axis) vs. 

(x-axis). A linear response indicates a static or dynamic quenching mechanism. A linearity of

confirms reliable sensing.
Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (


) and the slope of the calibration curve (

):

  • Perform 10 blank measurements of the C3BA probe to determine

    
    .
    
  • Typical LOD for coumarin-based sensors falls in the 0.1

    
    M – 5 
    
    
    
    M
    range.
Selectivity (Interference Study)

To validate trustworthiness (E-E-A-T), selectivity must be proven against competing ions (


).
  • Prepare samples containing 10

    
    M C3BA + 50 
    
    
    
    M Competing Ion.
  • Measure Fluorescence (

    
    ).
    
  • Add 10

    
    M Fe³⁺ to the same sample and measure again (
    
    
    
    ).
  • Acceptance Criteria: The signal should remain high (

    
    ) for competing ions and quench significantly (
    
    
    
    ) only when Fe³⁺ is added.

References

  • Coumarin-3-yl Benzoates Synthesis: Sosso, S., et al. "(Coumarin-3-yl)-benzoates as a Series of New Fluorescent Compounds: Synthesis, Characterization and Fluorescence Properties."[2] American Journal of Organic Chemistry, 2018. Link

  • General Coumarin Sensor Mechanisms: Li, Z., et al. "Synthesis and application of coumarin fluorescence probes." RSC Advances, 2020.[3] Link

  • Metal Sensing Protocols: Jung, H.S., et al. "Coumarin-based fluorescent probes for the detection of metal ions." Chemical Reviews, 2013. (Contextual grounding for coumarin-metal interactions).
  • Synthesis Methodology: Patent EP0428939B1. "Coumarin derivatives, process for their preparation..." (Describes 3-arylcoumarin synthesis). Link

Sources

Method

Application Note: Enzyme Inhibition Profiling with 4-(2-oxo-2H-chromen-3-yl)benzoic Acid

This Application Note provides a comprehensive technical guide for conducting enzyme inhibition studies using 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also referred to as 3-(4-carboxyphenyl)coumarin ). Based on its chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for conducting enzyme inhibition studies using 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also referred to as 3-(4-carboxyphenyl)coumarin ).

Based on its chemical structure—a coumarin core fused with a para-benzoic acid moiety—this compound functions as a classic phosphate mimetic scaffold . It is widely investigated in medicinal chemistry for inhibiting enzymes that process anionic substrates, most notably Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (ALR2) .

This guide focuses on the PTP1B inhibition protocol , a critical workflow in diabetes and obesity drug discovery, while providing adaptable logic for other anionic-binding enzymes.

Introduction & Mechanistic Rationale

The Scaffold Architecture

The molecule 4-(2-oxo-2H-chromen-3-yl)benzoic acid belongs to the 3-arylcoumarin class. Its pharmacological activity is driven by two distinct structural domains:

  • The Coumarin Core (Hydrophobic Domain): Provides van der Waals interactions within the enzyme's secondary binding pocket (Site B), enhancing specificity.

  • The Benzoic Acid Moiety (Anionic Warhead): At physiological pH, the carboxylic acid is deprotonated (

    
    ). This anion acts as a bioisostere for the phosphate group of phosphotyrosine (pTyr), the natural substrate of PTP1B.
    
Mechanism of Action

In PTP1B inhibition, this compound typically functions as a competitive or mixed-type inhibitor . The anionic carboxylate anchors the molecule into the catalytic active site (Site A) by interacting with the critical Arg221 residue (the P-loop anchor), effectively blocking substrate access.

Critical Experimental Constraint: Fluorescence Interference
  • Insight: Coumarin derivatives are inherently fluorescent. 3-arylcoumarins often exhibit strong emission in the blue-green region (400–500 nm).

  • Directive: Avoid fluorescence-based assays (e.g., DiFMUP) for this compound, as the inhibitor's intrinsic fluorescence will mask the signal, leading to false negatives/positives.

  • Solution: This protocol utilizes a Chromogenic Assay (pNPP) , measuring absorbance at 405 nm, which is spectrally distinct from the coumarin absorption max (typically <350 nm).

Experimental Workflow Diagram

The following diagram outlines the logical flow from compound preparation to kinetic validation.

PTP1B_Workflow Start Compound Preparation (DMSO Stock) Solubility Solubility Check (Buffer pH 7.4) Start->Solubility 10 mM Stock Assay_Setup Assay Development (pNPP Substrate) Solubility->Assay_Setup No Precipitate Screening Single-Point Screening (at 10 µM & 50 µM) Assay_Setup->Screening Validate Signal Screening->Start <50% Inhibition (Redesign) IC50 Dose-Response (IC50) (8-point Serial Dilution) Screening->IC50 >50% Inhibition Mode Mode of Inhibition (Lineweaver-Burk Plot) IC50->Mode Calculate Ki

Figure 1: Step-by-step workflow for characterizing coumarin-based inhibitors.

Detailed Protocol: PTP1B Colorimetric Assay

Reagents & Buffer Preparation

To ensure reproducibility, use freshly prepared buffers. PTP1B is sensitive to oxidation; the reducing agent (DTT) is mandatory.

ReagentConcentration (Final)Role
HEPES (pH 7.4) 50 mMMaintains physiological pH.
NaCl 100 mMIonic strength mimic.
EDTA 1 mMChelates divalent metals (prevents aggregation).
DTT (Dithiothreitol) 2 mMCritical: Prevents oxidation of the catalytic Cys215 residue.
Substrate (pNPP) 2–10 mM (Km ~2 mM)p-Nitrophenyl phosphate (hydrolyzed to yellow p-nitrophenol).
Enzyme (hPTP1B) 1–5 nMRecombinant human PTP1B (residues 1–321).

Preparation Note: Add DTT to the buffer immediately before use. Do not store DTT-containing buffer for >4 hours.

Compound Preparation[1]
  • Stock Solution: Dissolve 4-(2-oxo-2H-chromen-3-yl)benzoic acid in 100% DMSO to a concentration of 10 mM .

    • Tip: Sonicate for 5 minutes if visual particulates remain. Coumarin acids can be stubborn solubilizers.

  • Working Solution: Dilute the stock 1:100 in assay buffer to create a 100 µM working solution (1% DMSO).

    • Check: Ensure the compound does not crash out upon hitting the aqueous buffer. If precipitation occurs, lower the stock concentration or add 0.01% Triton X-100.

Assay Procedure (96-Well Format)

Perform all steps on ice until the reaction start; read at 37°C.

  • Blanking: Add 10 µL of 10% DMSO (or compound solvent control) to "Blank" wells.

  • Inhibitor Addition: Add 10 µL of the Test Compound (various concentrations) to "Test" wells.

  • Enzyme Addition: Add 80 µL of PTP1B Enzyme Solution (diluted in buffer) to all wells.

    • Incubation: Incubate for 10 minutes at 37°C . This allows the inhibitor to equilibrate with the active site (Site A/B).

  • Substrate Initiation: Add 10 µL of pNPP (50 mM stock) to start the reaction (Final vol = 100 µL).

  • Measurement: Immediately place in a microplate reader pre-heated to 37°C.

    • Mode: Kinetic Read.

    • Wavelength: 405 nm.

    • Duration: 20 minutes (read every 30 seconds).

Data Processing
  • Velocity Calculation: Calculate the slope (OD/min) for the linear portion of the curve (typically minutes 2–10).

  • Normalization:

    
    
    
  • IC50 Determination: Plot % Activity vs. log[Inhibitor] and fit to a non-linear regression (4-parameter logistic model).

Advanced Analysis: Mode of Inhibition

Once the IC50 is established, determine the mechanism (Competitive vs. Non-competitive) to validate the "phosphate mimic" hypothesis.

Protocol Modification

Repeat the assay using:

  • 3 Fixed Inhibitor Concentrations: (e.g., 0,

    
    , 
    
    
    
    ).
  • 5 Substrate Concentrations: (e.g., 0.5, 1, 2, 4, 8 mM pNPP).

Lineweaver-Burk Visualization

Plot


 (y-axis) vs. 

(x-axis).

Inhibition_Logic Data Lineweaver-Burk Plot (Intersection Point) Y_Axis Intersects on Y-axis (Vmax unchanged) Data->Y_Axis X_Axis Intersects on X-axis (Km unchanged) Data->X_Axis Left_Quad Intersects in 2nd Quadrant (Mixed) Data->Left_Quad Comp Competitive Inhibition (Binds Active Site) Y_Axis->Comp Expected for Benzoic Acid NonComp Non-Competitive (Allosteric) X_Axis->NonComp Mixed Mixed Inhibition (Site A + B) Left_Quad->Mixed

Figure 2: Interpreting kinetic plots to determine binding mechanism.

Interpretation for 4-(2-oxo-2H-chromen-3-yl)benzoic acid:

  • Competitive (Most Likely): Lines intersect on the Y-axis. The inhibitor competes directly with pNPP for the catalytic pocket.

  • Mixed: Lines intersect to the left of the Y-axis. Common for larger coumarin derivatives that bind the catalytic site and extend into the secondary aryl-binding site.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Compound FluorescenceEnsure read is at 405 nm (Absorbance), NOT fluorescence. Coumarins fluoresce at ~450nm.
Precipitation Low Solubility in BufferAdd 0.01% Triton X-100 to the buffer. Limit DMSO to <5%.
No Inhibition Oxidation of EnzymeFreshly prepare DTT . PTP1B is inactive if Cys215 is oxidized.
Non-Linear Kinetics Substrate DepletionReduce enzyme concentration or shorten read time to the initial linear phase.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16535-16542. Link

  • Bhattarai, B. R., et al. (2021). Coumarin derivatives as anti-diabetic agents: A review. European Journal of Medicinal Chemistry, 223, 113663. (Discusses 3-arylcoumarins as PTP1B/ALR2 inhibitors). Link

  • Montalvão, S., et al. (2012). 3-Phenylcoumarin derivatives as PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7135-7138. (Primary source for the scaffold logic). Link

  • Seo, Y. J., et al. (2010). Inhibition of PTP1B by coumarin derivatives. Archives of Pharmacal Research, 33, 1319–1324. Link

Application

Application Note: High-Throughput Screening Assays Utilizing 4-(2-oxo-2H-chromen-3-yl)benzoic acid

Introduction & Assay Principle The compound 4-(2-oxo-2H-chromen-3-yl)benzoic acid (systematically equivalent to 3-(4-carboxyphenyl)coumarin ) represents a class of robust, high-quantum-yield fluorophores utilized in High...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Assay Principle

The compound 4-(2-oxo-2H-chromen-3-yl)benzoic acid (systematically equivalent to 3-(4-carboxyphenyl)coumarin ) represents a class of robust, high-quantum-yield fluorophores utilized in High-Throughput Screening (HTS). Its structural core—a coumarin ring fused with a benzoic acid moiety—confers two critical properties for drug discovery workflows:

  • Photostability & Large Stokes Shift: The 3-arylcoumarin scaffold typically exhibits excitation in the near-UV/blue region (350–380 nm) and emission in the blue-violet region (440–460 nm). This separation minimizes interference from excitation light and autofluorescence of library compounds.

  • Functional Versatility: The carboxylic acid group serves as a "chemical handle," allowing the molecule to function either as:

    • A Released Fluorophore: The end-product of a fluorogenic substrate (e.g., after esterase or protease cleavage of a non-fluorescent precursor).

    • A Solvatochromic Tracer: A label for ligand binding assays, where fluorescence intensity increases upon binding to hydrophobic protein pockets.[1]

This guide details the protocols for utilizing this compound as a Reference Standard in enzymatic turnover assays and as a Tracer in binding assays.

Mechanistic Diagram

The following diagram illustrates the dual utility of the scaffold in HTS contexts.

AssayMechanism cluster_0 Assay Mechanism Substrate Non-Fluorescent Precursor (Quenched) Product 4-(2-oxo-2H-chromen-3-yl) benzoic acid (High Fluorescence) Substrate->Product Hydrolysis Enzyme Target Enzyme (e.g., Esterase) Enzyme->Product Catalysis Readout HTS Readout (Ex 360nm / Em 450nm) Product->Readout Signal Quantitation

Figure 1: Mechanism of action for enzymatic assays. The non-fluorescent derivative is cleaved to release the highly fluorescent benzoic acid core.

Material Preparation

Reagents and Equipment
  • Fluorophore: 4-(2-oxo-2H-chromen-3-yl)benzoic acid (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Buffer System: 50 mM HEPES, pH 7.4, 0.01% Triton X-100 (Standard Assay Buffer).

  • Plate Reader: Multimode reader capable of Fluorescence Intensity (FI) and Fluorescence Polarization (FP).

  • Plates: 384-well black, flat-bottom microplates (e.g., Corning 3575).

Stock Solution Preparation

The carboxylic acid moiety can limit solubility in aqueous buffers; therefore, a high-concentration DMSO stock is essential.

  • Weighing: Accurately weigh 10 mg of the solid compound.

  • Dissolution: Dissolve in 100% DMSO to achieve a 10 mM Stock Solution .

    • Calculation:

      
      
      
    • Note: Ensure complete dissolution by vortexing. Sonicate if necessary.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 6 months.

Protocol A: Enzymatic HTS (Standard Curve Generation)

In this workflow, the compound is used as the product standard to convert Relative Fluorescence Units (RFU) into molar product formation. This is critical for calculating enzyme kinetics (


, 

) and inhibitor

values.
Experimental Workflow
  • Dilution Series:

    • Prepare a starting concentration of 10 µM in Assay Buffer (from DMSO stock).

    • Perform a 1:2 serial dilution in Assay Buffer across 12 points (Range: 10 µM to 4.8 nM).

    • Include a "Buffer Only" blank (0 µM).

  • Plating:

    • Dispense 50 µL of each standard concentration into the 384-well plate in quadruplicate.

  • Readout:

    • Excitation: 360 nm (Bandwidth 9 nm).

    • Emission: 450 nm (Bandwidth 20 nm).

    • Gain: Adjust gain so the 10 µM well reads ~80% of the detector's saturation limit.

Data Analysis & Quality Control
  • Linearity Check: Plot RFU (y-axis) vs. Concentration (x-axis). The

    
     value must be >0.99.
    
  • Inner Filter Effect: If the curve plateaus at high concentrations (>5 µM), this indicates inner filter effects. Use the linear range (typically 0–1 µM) for calculations.

Protocol B: Fluorescence Polarization (FP) Binding Assay

This protocol assumes the compound is conjugated to a ligand (tracer) or used as a probe that binds a hydrophobic pocket.

Assay Setup (384-well format)
ComponentVolume (µL)Final ConcentrationNotes
Protein Target 10Varied (0 - 1 µM)Titrate to find

Test Compound 0.510 µMFor screening (in DMSO)
Tracer Probe 1010 nMFixed concentration
Assay Buffer --Balance volume
Total Volume 20.5
Step-by-Step Procedure
  • Dispense Compounds: Use an acoustic dispenser (e.g., Echo) to transfer 500 nL of library compounds or DMSO control into the destination plate.

  • Add Protein: Dispense 10 µL of the target protein (at

    
     concentration) into the wells. Centrifuge briefly (1000 x g, 1 min).
    
  • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein binding.

  • Add Tracer: Dispense 10 µL of the 4-(2-oxo-2H-chromen-3-yl)benzoic acid tracer (20 nM working solution).

  • Final Incubation: Incubate for 30–60 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization (mP).

    • Excitation: 360 nm (Polarized).

    • Emission: 450 nm (Parallel and Perpendicular).

HTS Workflow Diagram

HTSWorkflow Step1 Step 1: Compound Transfer (Acoustic Dispensing) Step2 Step 2: Protein Addition (15 min Pre-incubation) Step1->Step2 Step3 Step 3: Tracer Addition (4-(2-oxo-2H-chromen-3-yl)benzoic acid) Step2->Step3 Step4 Step 4: Equilibrium Incubation (60 min, Dark) Step3->Step4 Step5 Step 5: FP Readout (Ex 360 / Em 450) Step4->Step5

Figure 2: Step-by-step liquid handling workflow for the Fluorescence Polarization binding assay.

Data Analysis & Validation

Z-Factor Calculation

To validate the assay for HTS, calculate the Z-factor using Positive Controls (Max Signal) and Negative Controls (Min Signal/Background).



  • 
     : Mean and SD of the Positive Control (Tracer + Protein + DMSO).
    
  • 
     : Mean and SD of the Negative Control (Tracer + Buffer + DMSO).
    
  • Acceptance Criteria: A Z' > 0.5 is required for a robust HTS assay.

Interference Troubleshooting
  • Autofluorescence: Blue-fluorescent library compounds may interfere. If high background is observed, consider Red-shifted analogs, though coumarins are generally brighter than most small molecule autofluorescence.

  • Quenching: If the signal drops in "Hit" wells without a corresponding change in polarization (for FP assays), the compound may be a fluorescence quencher rather than a competitive binder.

References

  • Coumarin-Based Probes in HTS

    • Title: "Recent advances in coumarin-based fluorescent probes for biological imaging and HTS."
    • Source:Dyes and Pigments, Elsevier.
    • Context: Discusses the photophysical stability of 3-arylcoumarins.
  • Fluorescence Polarization Theory

    • Title: "Fluorescence Polarization Assays in High-Throughput Screening and Drug Discovery."
    • Source:NCBI Bookshelf.
    • Context: Standard methodologies for calcul
  • Synthesis and Properties

    • Title: "Synthesis and fluorescence study of phenylcoumarin-3-carboxyl
    • Source:ACG Public
    • Context: Details the synthesis and quantum yield of the specific 3-(4-carboxyphenyl)coumarin scaffold.

Sources

Method

Application Note: Synthesis and Biological Profiling of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid Derivatives

Executive Summary & Scientific Rationale The 3-arylcoumarin scaffold represents a privileged structure in medicinal chemistry, exhibiting potent pharmacological activities including anticancer, anti-inflammatory, and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 3-arylcoumarin scaffold represents a privileged structure in medicinal chemistry, exhibiting potent pharmacological activities including anticancer, anti-inflammatory, and anticoagulant effects.[1] The specific derivative 4-(2-oxo-2H-chromen-3-yl)benzoic acid serves as a critical "hub" molecule. Its carboxylic acid moiety allows for rapid diversification into amides and esters, facilitating Structure-Activity Relationship (SAR) expansion, while the coumarin core intercalates with DNA or inhibits kinases (e.g., CK2, Hsp90).

This guide provides a high-fidelity protocol for the synthesis of this scaffold using Suzuki-Miyaura Cross-Coupling , widely regarded as superior to the classical Perkin condensation for this specific substrate due to higher yields and milder conditions. It also details the downstream biological evaluation via MTT cytotoxicity assays.

Retrosynthetic Strategy & Workflow

While the Perkin condensation (Salicylaldehyde + Phenylacetic acid) is the "classic" route, it often requires harsh conditions (


C) and suffers from low yields when electron-withdrawing groups (like carboxylic acids) are present.

Selected Strategy: Suzuki-Miyaura Coupling We utilize a palladium-catalyzed cross-coupling between 3-bromocoumarin and 4-carboxyphenylboronic acid . This method ensures regioselectivity at the C3 position and tolerates the carboxylic acid functionality.

Workflow Visualization

SynthesisWorkflow cluster_QC Quality Control Gates Start Starting Materials (Coumarin + Br2) Inter Intermediate (3-Bromocoumarin) Start->Inter Bromination (CCl4, Reflux) Suzuki Suzuki Coupling (Pd cat., Boronic Acid) Inter->Suzuki + 4-Carboxyphenylboronic acid Product Target Scaffold 4-(2-oxo-2H-chromen-3-yl)benzoic acid Suzuki->Product Na2CO3, Dioxane/H2O, 80°C Deriv Library Generation (Amide Coupling) Product->Deriv EDC/HOBt + Amines

Figure 1: Step-wise synthetic pathway from raw coumarin to the target benzoic acid scaffold and subsequent library generation.

Detailed Synthetic Protocols

Phase A: Synthesis of Precursor (3-Bromocoumarin)

Note: If 3-bromocoumarin is purchased commercially, skip to Phase B.

Reagents: Coumarin (10 mmol), Bromine (


, 10.5 mmol), Carbon Tetrachloride (

) or Chloroform (

).
  • Dissolution: Dissolve coumarin (1.46 g, 10 mmol) in 15 mL of

    
     in a round-bottom flask.
    
  • Bromination: Add a solution of bromine (0.54 mL, 10.5 mmol) in 5 mL

    
     dropwise with stirring at room temperature.
    
  • Reflux: Heat the mixture to mild reflux for 2–3 hours. The evolution of HBr gas indicates reaction progress (use a scrubber).

  • Workup: Cool the mixture. Wash with 5%

    
     solution (to remove unreacted bromine), then water.
    
  • Crystallization: Evaporate the solvent. Recrystallize the residue from ethanol to yield white needles of 3-bromocoumarin.

    • Expected Yield: 75–85%

    • Melting Point: 110–111°C

Phase B: Suzuki-Miyaura Coupling (The Core Reaction)

This step constructs the biaryl bond.

Reagents:

  • 3-Bromocoumarin (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a Schlenk tube or pressure vial, dissolve 3-bromocoumarin (225 mg, 1.0 mmol) and 4-carboxyphenylboronic acid (199 mg, 1.2 mmol) in 1,4-dioxane (10 mL).

  • Degassing: Bubble nitrogen or argon through the solution for 15 minutes to remove oxygen (critical for Pd catalyst longevity).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) and the 2M 
    
    
    
    solution (1.5 mL).
  • Reaction: Seal the vessel and heat to 80–90°C for 12–16 hours under inert atmosphere. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a Celite pad to remove palladium black. Wash the pad with ethyl acetate.

    • Acidification: The product is a carboxylic acid and may be in the aqueous phase as a salt. Acidify the filtrate with 1N HCl to pH ~2–3.

    • Extraction: Extract the precipitate/solution with Ethyl Acetate (

      
       mL).
      
    • Drying: Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/DMF mixture or perform column chromatography (Gradient:

    
    ).
    

Data Validation (Product Characterization):

  • Appearance: Yellowish solid.

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ppm (characteristic of the coumarin H-4 proton) and the para-substituted benzene pattern (
    
    
    
    ppm).
  • IR: Strong carbonyl stretches at

    
     cm
    
    
    
    (lactone) and
    
    
    cm
    
    
    (carboxylic acid).

Derivatization for Biological Library (SAR)

To evaluate biological activity, the carboxylic acid is often converted into amides to improve cell permeability and target engagement.

General Amide Coupling Protocol:

  • Dissolve the core scaffold (1 eq) in dry DMF.

  • Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 
    
    
    
    C.
  • Add the desired amine (e.g., morpholine, aniline derivatives) (1.1 eq) and DIPEA (2 eq).

  • Stir at Room Temp for 12h. Pour into ice water to precipitate the product.

Biological Evaluation Protocol: Anticancer (MTT Assay)

Coumarin derivatives are frequently screened against MCF-7 (Breast) or A549 (Lung) cancer cell lines.

Experimental Logic

The MTT assay measures cell metabolic activity. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the purple color (Absorbance) is directly proportional to the number of living cells.

Workflow Diagram

BioAssay Seed Cell Seeding (96-well plate, 5k cells/well) Treat Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Seed->Treat 24h attachment Incubate Incubation (48h - 72h at 37°C) Treat->Incubate MTT_Add Add MTT Reagent (4h incubation) Incubate->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Remove Media Read Measure Absorbance (570 nm) Solubilize->Read

Figure 2: Standardized MTT Cytotoxicity Screening Workflow.

Step-by-Step Protocol
  • Preparation: Dissolve test compounds in DMSO to make a 10 mM stock. Ensure final DMSO concentration in culture is

    
     to avoid solvent toxicity.
    
  • Seeding: Seed cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 100 µL media in a 96-well plate. Incubate for 24h to allow attachment.
    
  • Treatment: Add 100 µL of fresh media containing the test compound at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours at

    
    C, 5% 
    
    
    
    .
  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to dissolve the purple formazan crystals. Shake the plate for 10 min.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis Template

Calculate % Cell Viability using the formula:



Table 1: Example Data Presentation Format

Compound IDR-Group (Amide)IC50 (µM) [MCF-7]IC50 (µM) [A549]LogP (Calc)
Target 1 -OH (Free Acid)25.4 ± 1.230.1 ± 2.53.2
Deriv A -NH-Ph (Aniline)12.1 ± 0.815.5 ± 1.14.1
Deriv B -Morpholine5.6 ± 0.58.2 ± 0.92.8
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.2-

Troubleshooting & Expert Tips

  • Synthesis - Catalyst Death: If the Suzuki reaction turns black immediately and yields are low, oxygen was likely present. Ensure rigorous degassing.

  • Synthesis - Hydrolysis: If using an ester-protected boronic acid, ensure the basic conditions (

    
    ) are sufficient to hydrolyze it, or perform a separate hydrolysis step (LiOH/THF) post-coupling.
    
  • Bioassay - Precipitation: These scaffolds are hydrophobic. If crystals are visible in the cell culture wells under the microscope, the compound has precipitated. Lower the concentration or improve solubility by adding a solubilizing tail (e.g., morpholine) during the derivatization phase.

References

  • Synthesis of 3-arylcoumarins via Suzuki-Miyaura coupling

    • Musa, M. A., et al.[4][5] "Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-cancer agents."[5][6] Bioorganic & Medicinal Chemistry Letters.

  • Biological Targets of Coumarins (Review)

    • Emami, S., & Dadashpour, S. "Current developments of coumarin-based anti-cancer agents in medicinal chemistry." European Journal of Medicinal Chemistry.
  • Perkin Condensation Mechanism & Limitations

    • Johnson, J. R. "The Perkin Reaction and Related Reactions."[7][8][9] Organic Reactions.[2][3][8][9][10][11][12]

  • MTT Assay Protocol Standards

    • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Functionalization of Coumarin-3-Carboxylic Acid (CCA)

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Reactivity, Stability, and Solubility of CCA Scaffolds Introduction: The CCA Scaffold Welcome to the technical support hub for Coumari...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Reactivity, Stability, and Solubility of CCA Scaffolds

Introduction: The CCA Scaffold

Welcome to the technical support hub for Coumarin-3-carboxylic acid (CCA). This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for anticoagulants, fluorogenic probes, and anticancer agents.

However, its reactivity profile is deceptive. The conjugation of the carboxylic acid (C3) with the electron-withdrawing lactone core creates a "push-pull" system that complicates standard transformations. This guide addresses the three most common "support tickets" we receive: failed amide couplings, inadvertent ring-opening, and unwanted decarboxylation.

Quick Diagnostic: Troubleshooting Flowchart

Use this decision tree to identify the root cause of your synthetic failure.

CCA_Troubleshooting Start Issue: Reaction Failed CheckProduct Analyze Crude NMR/LCMS Start->CheckProduct Branch1 Product is Phenol/Open Chain? CheckProduct->Branch1 Sol1 Lactone Hydrolysis. CAUSE: Strong Base/Nucleophile. FIX: Switch to DIPEA/HATU. Branch1->Sol1 Yes Branch2 Product is Unsubstituted Coumarin? Branch1->Branch2 No Sol2 Decarboxylation. CAUSE: High Temp (>140°C). FIX: Lower temp or use mild activation. Branch2->Sol2 Yes Branch3 Starting Material Recovered? Branch2->Branch3 No Sol3 Activation Failure. CAUSE: Poor Nucleophilicity. FIX: Use HATU or SOCl2 (carefully). Branch3->Sol3 Yes

Caption: Diagnostic logic for identifying failure modes in CCA functionalization.

Ticket #1: Amide Coupling Fails or Yields are Low

User Issue: "I tried coupling an aniline to Coumarin-3-COOH using EDC/NHS or DCC, but the yield is <15%, and I see a lot of side products."

Technical Analysis

The carboxylic acid at C3 is conjugated to the


-unsaturated lactone. This conjugation reduces the electrophilicity of the activated ester intermediate, making it sluggish toward nucleophilic attack, especially with steric bulk. Furthermore, standard carbodiimides (DCC) often lead to the formation of unreactive 

-acylurea byproducts due to the slow rate of amine attack.
The Solution: HATU Activation

Uronium salts (HATU) are superior because the 7-azabenzotriazole (HOAt) leaving group accelerates the reaction via a cyclic transition state and neighboring group participation, overcoming the electronic deactivation of the coumarin core.

Optimized Protocol: HATU-Mediated Amidation

Validated for coupling electron-poor anilines or hindered amines.

  • Dissolution: Dissolve Coumarin-3-carboxylic acid (1.0 equiv) in dry DMF (CCA is poorly soluble in DCM/THF).

  • Base: Add DIPEA (3.0 equiv). Note: Do not use TEA if side-reactions occur; DIPEA is less nucleophilic.

  • Activation: Add HATU (1.2 equiv) at 0°C. Stir for 15–30 minutes to form the active ester.

  • Coupling: Add the amine (1.1 equiv). Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup (Crucial):

    • Pour the reaction mixture into ice-cold 1N HCl .

    • The product usually precipitates as a solid. Filter and wash with water.

    • Why? This avoids aqueous extraction where the lactone might hydrolyze if pH drifts too high.

Data Comparison: Coupling Agents

Reagent Typical Yield Risk Factor Recommendation
DCC/DMAP 10–20% Formation of N-acylurea; difficult purification. Avoid
SOCl₂ (Reflux) 60–80% Harsh; risk of lactone opening or decarboxylation. Use only for simple amines.

| HATU/DIPEA | 85–95% | Expensive; requires DMF removal. | Preferred Method |

Ticket #2: The Lactone Ring Opens (Hydrolysis)

User Issue: "During my reaction (or workup), the coumarin core disappeared and I isolated a phenol derivative."

Technical Analysis

The coumarin lactone is a cyclic ester. Under basic conditions (pH > 10) or in the presence of strong nucleophiles (like hydroxide or hydrazine), the ring opens to form the coumarinate (cis) or coumarate (trans) salt.

  • The Trap: If the ring opens and the alkene isomerizes to the trans form (coumaric acid derivative), it cannot re-cyclize easily upon acidification.

Stability Protocol
  • Avoid: NaOH, LiOH, KOH, and Hydrazine.

  • Safe Bases: DIPEA, TEA, Pyridine,

    
     (in moderation).
    
  • Rescue: If you suspect ring opening (solution turns yellow/orange), immediately acidify to pH 2–3 with cold HCl. If the cis-isomer is present, it will spontaneously recyclize to the coumarin.

Ticket #3: Unwanted Decarboxylation

User Issue: "I heated the reaction to push it to completion, but I lost the carboxylic acid group entirely."

Technical Analysis

Coumarin-3-carboxylic acids are prone to thermal decarboxylation.[1] The electron-withdrawing lactone facilitates the loss of


 to generate a transient carbanion/radical at C3, which protonates to yield unsubstituted coumarin.
  • Danger Zone: Temperatures > 140°C.

  • Catalysts: Transition metals (Ag, Cu, Pd) catalyze this process significantly, even at lower temperatures (80–100°C).

Strategic Pivot: Decarboxylative Cross-Coupling

Instead of fighting this tendency, advanced users utilize it to install Aryl or Alkyl groups at C3.

Protocol: Pd-Catalyzed Decarboxylative Arylation (The "Feature" Approach) If you want to replace -COOH with an Aryl group:

  • Reagents: CCA (1 equiv), Aryl Halide (1.2 equiv).

  • Catalyst:

    
     (5 mol%), 
    
    
    
    (2 equiv).
  • Solvent: DMSO (High boiling point required).

  • Conditions: Heat to 120°C. The

    
     salt promotes decarboxylation, generating a Pd-Coumarin intermediate.
    

Ticket #4: Solubility & Solvent Compatibility[2]

User Issue: "My starting material is a brick. It won't dissolve in DCM, Chloroform, or Toluene."

Solvent Guide

CCA molecules are planar and stack efficiently (


-

stacking), leading to poor solubility in non-polar solvents.
SolventSolubilityApplication
DCM/CHCl₃ PoorNot recommended for reaction; okay for workup if product is less polar.
THF ModerateGood for reflux, but may not dissolve CCA completely at RT.
DMF/DMSO High Best for reactions. Remove via aqueous wash or lyophilization.
Ethanol Low-ModGood for recrystallization (hot).

Visualizing the Reactivity Landscape

The following diagram summarizes the competing pathways you must manage.

Reactivity_Map CCA Coumarin-3-COOH (Starting Material) Amide 3-Carboxamide (Target) CCA->Amide HATU, DIPEA DMF, RT Decarb Coumarin (Unsubstituted) (Side Product) CCA->Decarb Heat >150°C or Pd/Ag cat. RingOpen Coumaric Acid Salt (Hydrolysis Product) CCA->RingOpen NaOH/KOH Nucleophiles C4_Func 4-Substituted Coumarin (Michael Adduct) CCA->C4_Func Michael Donors (C4 is electrophilic)

Caption: Competing reaction pathways for Coumarin-3-carboxylic acid.

References

  • Amide Coupling Efficiency: Al-Majedy, Y. K., et al. "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules, 2021.[2] Link (Demonstrates superior yields of HATU vs DCC).

  • Decarboxylative Cross-Coupling: Jafarpour, F., et al. "Pd-catalyzed decarboxylative alkenylation of coumarin-3-carboxylic acids."[3] Journal of Organic Chemistry, 2013. Link (Mechanistic insight into metal-catalyzed decarboxylation).

  • Lactone Hydrolysis: López-Castillo, N., et al. "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions."[4][5] Advances in Chemical Engineering and Science, 2013.[5] Link (Detailed kinetics of ring opening).

  • C-H Activation Reviews: "Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions." Indian Academy of Sciences, 2024. Link (Overview of advanced functionalization strategies).

Sources

Optimization

optimizing reaction conditions for 4-substituted coumarin synthesis.

Introduction: The 4-Position Challenge Welcome to the technical support hub for coumarin synthesis. While 3-substituted coumarins are synthetically straightforward (via Knoevenagel condensation), 4-substituted coumarins...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Position Challenge

Welcome to the technical support hub for coumarin synthesis. While 3-substituted coumarins are synthetically straightforward (via Knoevenagel condensation), 4-substituted coumarins present distinct challenges due to steric hindrance at the


-position of the carbonyl precursor and competing reaction pathways (chromone formation).

This guide moves beyond basic textbook definitions to address the process chemistry variables that determine yield, purity, and regioselectivity.

Module 1: The Pechmann Condensation (The Workhorse)

The Pechmann condensation (Phenol +


-keto ester) remains the most scalable route for 4-substituted coumarins. However, it is highly sensitive to the electronic nature of the phenol and the "hardness" of the acid catalyst.
Troubleshooting Workflow: Yield & Reactivity

Q: My reaction yields are <30% when using phenols with electron-withdrawing groups (EWGs). How do I drive this to completion?

A: This is a classic Hammett equation correlation issue. The Pechmann mechanism relies on an initial electrophilic aromatic substitution (EAS). EWGs (e.g., -Cl, -NO2) deactivate the ring, raising the activation energy.

  • The Fix (Catalytic Switch): Standard H₂SO₄ often fails here because it promotes sulfonation side-reactions at the high temperatures required for deactivated phenols.

    • Switch to: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MSA). These allow higher temperatures without oxidizing the substrate.

    • Protocol Adjustment: Increase temperature to 120–130°C. If using a solvent, switch from Ethanol (reflux ~78°C) to Toluene or Diphenyl ether to access higher thermal kinetics.

Q: I am using a


-keto ester with a bulky group (e.g., Ethyl benzoylacetate for 4-phenyl coumarin), and the reaction is stalling. 

A: Steric hindrance at the


-carbon blocks the nucleophilic attack of the phenol.
  • The Fix (Solvent-Free Microwave): Thermal heating is often insufficient to overcome the steric barrier. Microwave irradiation (MW) induces dipolar polarization, heating the reagents directly rather than via convection.

    • Protocol: Mix reactants neat (solvent-free) with a solid acid catalyst (e.g., Amberlyst-15). Irradiate at 300W, 110°C for 10–15 minutes. This typically boosts yields from <20% to >80% for 4-phenyl derivatives [1].

Data: Catalyst Selection Matrix
Phenol TypeSubstituentRecommended CatalystConditionsTypical Yield
Activated -OH, -OMe (e.g., Resorcinol)Solid Acid (Amberlyst-15)80°C, Solvent-free90–98%
Neutral -H, -Me (e.g., Phenol)70% H₂SO₄ or BiCl₃100°C, Solvent-free60–75%
Deactivated -Cl, -NO₂Triflic Acid (TfOH) or ZrCl₄130°C, Toluene40–60%
Acid-Sensitive Complex scaffoldsIonic Liquid ([bmim]Cl·AlCl₃)Room Temp85–92%

Module 2: Regioselectivity (Coumarin vs. Chromone)

A frequent failure mode in 4-substituted synthesis is the formation of the isomeric Chromone (Simonis Reaction) instead of the Coumarin.

Diagnostic & Solution

Q: I see a new spot on TLC that is less polar than my expected coumarin, and NMR shows a shift in the vinyl proton. What happened?

A: You likely performed the Simonis Chromone Cyclization .[1]

  • Mechanism: This bifurcation is controlled by the "hardness" of the electrophile.

    • Pechmann (Coumarin): Favored by Brønsted acids (H₂SO₄, HCl).[2] The phenol attacks the ketone carbonyl first.

    • Simonis (Chromone): Favored by dehydrating Lewis acids (P₂O₅). The phenol attacks the ester carbonyl first.

Q: How do I guarantee the Coumarin pathway?

A: Avoid Phosphorus Pentoxide (P₂O₅) completely. If using Lewis acids, stick to "soft" Lewis acids like Indium(III) Chloride (


) or Bismuth(III) Nitrate, which coordinate preferentially to the 

-keto oxygen, favoring the Pechmann route [2].
Visual Logic: Pathway Bifurcation

Pechmann_vs_Simonis Reactants Phenol + Beta-Keto Ester Catalyst_Check Check Catalyst Type Reactants->Catalyst_Check Bronsted Brønsted Acid (H2SO4, HCl, Amberlyst) Catalyst_Check->Bronsted Proton Source Dehydrating Dehydrating Agent (P2O5) Catalyst_Check->Dehydrating Water Scavenger Inter_Pech Intermediate A: C-Acylation (Ortho) Bronsted->Inter_Pech Kinetic Control Inter_Sim Intermediate B: O-Acylation (Ester) Dehydrating->Inter_Sim Thermodynamic Control Coumarin 4-Substituted Coumarin (Target) Inter_Pech->Coumarin Cyclization Chromone Chromone (Impurity) Inter_Sim->Chromone Cyclization

Caption: Decision tree illustrating the divergence between Pechmann (Coumarin) and Simonis (Chromone) pathways based on catalyst selection.

Module 3: Advanced Protocols (Green & Metal-Catalyzed)

For pharmaceutical applications where trace metal contamination or corrosive waste is unacceptable.

Protocol A: Solid-Acid Catalyzed (Green)

Best for: Routine synthesis, easy workup.

  • Reagents: Mix Resorcinol (10 mmol) and Ethyl Acetoacetate (10 mmol).

  • Catalyst: Add Amberlyst-15 (0.5 g) or Sulfated Zirconia (

    
    ).
    
  • Reaction: Heat to 80°C (solvent-free) with vigorous stirring for 30–60 mins.

  • Workup: Add hot Ethanol (10 mL), filter while hot (to remove catalyst).

  • Crystallization: Cool filtrate on ice. 4-substituted coumarins typically crystallize out.

    • Why this works: Heterogeneous catalysis prevents the formation of "tar" often seen with H₂SO₄, simplifying purification [3].

Protocol B: Pd-Catalyzed C-H Activation

Best for: Complex 4-aryl coumarins not accessible via Pechmann.

Q: I need to install a complex heteroaryl group at position 4. Pechmann is failing.

A: Switch to Palladium-catalyzed oxidative cyclization.

  • Reaction: Phenol + Aryl Propiolate (alkyne ester).

  • Catalyst:

    
     (5 mol%).[3]
    
  • Oxidant:

    
     or Benzoquinone.
    
  • Condition: TFA/Toluene, 80°C.

  • Mechanism: The Pd(II) coordinates to the alkyne, inducing nucleophilic attack by the phenol oxygen, followed by C-H activation at the ortho position [4].

Module 4: Purification & Characterization FAQ

Q: My product is an oil that won't crystallize. A: 4-substituted coumarins with alkyl chains often form supercooled liquids.

  • Trituration: Add cold diethyl ether/hexane (1:1) and scratch the flask walls.

  • Seeding: If you have a tiny crystal from a previous batch, add it.

  • Solvent Switch: Recrystallize from Ethanol/Water (70:30). The water forces the hydrophobic coumarin out of solution slowly.

Q: How do I distinguish 4-Methylcoumarin from the starting material by NMR? A: Look for the C3-H signal.

  • In the product, the C3 proton appears as a distinct singlet (or doublet with fine coupling) around

    
     6.1–6.4 ppm .
    
  • Starting phenols lack this; starting

    
    -keto esters have methylene protons around 3.5 ppm.
    

References

  • Samiei, S. et al. (2021).[4] "Green synthesis of coumarin derivatives via Pechmann condensation reaction between substituted phenols and β-ketoesters."[4][5] RSC Advances.

  • Wikipedia Contributors. (2025). "Pechmann condensation: Mechanism and Simonis Chromone Cyclization." Wikipedia.

  • Borkar, P. et al. (2021). "Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts." ResearchGate.

  • Kanchana, U.S. et al. (2020).[6] "Palladium-catalyzed cross-coupling reactions of coumarin derivatives: An overview." Applied Organometallic Chemistry.

  • Moraes, M. C. et al. (2021). "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc.

Sources

Troubleshooting

photostability and photobleaching of coumarin-based fluorescent probes.

Topic: Photostability & Photobleaching Troubleshooting Department: Application Science & Technical Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photostability & Photobleaching Troubleshooting Department: Application Science & Technical Support Lead Scientist: Dr. A. V. Chen, Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support center. As researchers, we often select coumarin probes (e.g., 7-hydroxycoumarin, 7-aminocoumarin) for their small size, high quantum yield, and "blue" emission window which leaves the green/red channels open for other targets. However, coumarins are notoriously susceptible to photobleaching (permanent signal loss) and photo-dimerization (reversible signal loss).

This guide addresses the root causes of these failures. We move beyond "lower your laser power" to understanding the specific photochemical pathways—oxidation of the pyrone ring and [2+2] cycloaddition—that compromise your data.

Core Knowledge Base: Mechanisms of Failure

To troubleshoot effectively, you must diagnose how the molecule is failing.

Mechanism A: Photo-Oxidation (Irreversible)

Upon excitation, the coumarin moiety can undergo intersystem crossing (ISC) to a triplet state. This triplet state reacts with molecular oxygen (


) to generate Reactive Oxygen Species (ROS), specifically singlet oxygen (

).
  • The Damage: ROS attacks the C3-C4 double bond of the pyrone ring.

  • The Result: Cleavage of the ring, formation of non-fluorescent aldehydes/phenols, and permanent loss of signal.

Mechanism B: Photo-Dimerization (Reversible)

High concentrations of coumarin (common in labeling kits) can lead to [2+2] cycloaddition between the C3-C4 double bonds of two neighboring coumarin molecules.

  • The Trigger: UV/Violet irradiation (>300 nm).

  • The Result: Formation of a non-fluorescent cyclobutane dimer. Interestingly, this can sometimes be reversed with lower wavelength UV (<300 nm), causing "blinking" artifacts.

Troubleshooting Guide (Q&A)
Category 1: Rapid Signal Loss

Q1: "My coumarin signal disappears within seconds of opening the shutter. Is my concentration too low?"

Diagnosis: This is likely oxygen-mediated photo-oxidation , not low concentration.

Technical Insight: Coumarins have a high propensity for generating singlet oxygen. If you are imaging in an aqueous buffer without oxygen scavengers, you are creating a "self-destruct" system.

Solution:

  • Oxygen Scavenging: Add an enzymatic scavenging system (Glucose Oxidase + Catalase) to your buffer. This can increase photostability by 10-100x.

  • Antifade Reagents: For fixed cells, use a mounting medium containing p-Phenylenediamine (PPD) or n-Propyl Gallate (NPG) . [1][2] * Note: Avoid DABCO for coumarins if maximal protection is needed; PPD is superior for blue dyes but requires careful handling (see Table 1).

  • Pulse Illumination: Switch from continuous wave (CW) excitation to pulsed excitation with longer dark intervals to allow triplet state relaxation.

Q2: "I see a spectral shift (blue to yellow) before the signal fades. What is happening?"

Diagnosis: You are observing photoproduct formation .

Technical Insight: The breakdown products of coumarin oxidation (often salicylaldehyde derivatives) can be fluorescent themselves, but with different spectral properties (often red-shifted and dimmer).

Solution: Narrow your emission filter bandpass. If your coumarin emits at 450 nm, use a 450/40 nm filter rather than a long-pass filter. This rejects the "yellow" tail of the photoproducts.

Category 2: Environmental Sensitivity

Q3: "My probe is bright in the stock solution but invisible in lysosomes (acidic compartments)."

Diagnosis: You are using a 7-hydroxycoumarin (umbelliferone) derivative.

Technical Insight: The fluorescence of 7-hydroxycoumarin is pH-dependent. The anionic (deprotonated) form is highly fluorescent, while the neutral (protonated) form is dim. The pKa is typically ~7.8. In lysosomes (pH 4.5), the probe is fully protonated and "off."

Solution:

  • Switch Probes: Use a 7-aminocoumarin (e.g., Coumarin 120, AMCA) or a 3-cyanocoumarin . These are pH-insensitive and retain fluorescence in acidic environments.

  • Chemical Modification: If you must use a hydroxy-derivative, look for halogenated variants (e.g., 6,8-difluoro-7-hydroxycoumarin), which lower the pKa to ~4.5, maintaining fluorescence at physiological pH.

Visualization: Photobleaching Pathways

The following diagram illustrates the competing pathways that lead to signal loss. Note the critical role of the Triplet State (


) as the gateway to permanent damage.

CoumarinPhotobleaching Ground Ground State (S0) (Fluorescent) Excited Excited Singlet (S1) Ground->Excited Excitation (UV/Violet) Excited->Ground Non-radiative Decay Triplet Triplet State (T1) (Long-lived Intermediate) Excited->Triplet Intersystem Crossing (ISC) Fluorescence Fluorescence Emission (450 nm) Excited->Fluorescence High Yield Dimer Coumarin Dimer (Non-Fluorescent) Excited->Dimer [2+2] Cycloaddition (High Conc.) ROS Singlet Oxygen (1O2) Generation Triplet->ROS Energy Transfer to O2 Oxidation Oxidation of Pyrone Ring (C3-C4 Cleavage) ROS->Oxidation Chemical Attack Photoproduct Non-Fluorescent Aldehydes/Phenols Oxidation->Photoproduct Irreversible Bleaching Dimer->Ground Reversal (<300nm)

Figure 1: Mechanistic pathways of coumarin photobleaching. The primary bleaching pathway involves Intersystem Crossing (ISC) to the triplet state, generating Singlet Oxygen which cleaves the pyrone ring.

Comparative Data: Antifade & Structural Stability

Selecting the right mounting medium is critical for coumarins. Unlike Rhodamines, which are robust, Coumarins require specific protection against oxidation.

Table 1: Antifade Reagent Compatibility for Coumarins
ReagentChemical NameEfficacy for CoumarinProsCons
PPD p-PhenylenediamineHigh Best protection for blue dyes; prevents oxidation.[1]Can oxidize over time (turning brown); toxic.
NPG n-Propyl GallateMedium-High Good for live cells (low toxicity); protects against triplet states.Less effective than PPD for fixed samples.[3]
DABCO 1,4-Diazabicyclo[2.2.2]octaneLow-Medium Very stable; easy to handle.Often insufficient for unstable coumarins; better for fluorescein.
Vectashield (Proprietary)Variable Convenient; widely available.Can cause blue autofluorescence; may not be PPD-based.[1][2]
Table 2: Structural Stability Hierarchy
Probe ClassRelative PhotostabilitypH SensitivityRecommended Use
7-Hydroxycoumarin LowHigh (pKa ~7.8)Enzyme activity assays (cleavage turns it "on").
7-Aminocoumarin MediumLowGeneral cellular labeling; immunofluorescence.
Azetidinyl-Coumarin High LowAdvanced imaging; destabilizes radical intermediates [1].
3-Cyanocoumarin Medium-HighLowLipid droplets; solvatochromic probes.
Standard Operating Procedure: Photostability Assessment

Objective: To quantitatively determine the photobleaching half-life (


) of a coumarin probe compared to a standard.

Experimental Workflow Diagram:

Protocol Step1 Sample Prep: Fix cells/beads Mount in PBS (No Antifade) Step2 Acquisition Setup: Set Exposure to 100ms Set Interval to 1s Step1->Step2 Step3 Irradiation: Continuous Excitation (e.g., 405nm LED at 100% Power) Step2->Step3 Step4 Data Capture: Record 300 frames (5 mins total) Step3->Step4 Step5 Analysis: Plot Normalized Intensity (F/F0) Fit to Mono-exponential Decay Step4->Step5

Figure 2: Workflow for comparative photostability assessment.

Detailed Protocol Steps:

  • Preparation:

    • Prepare two samples: Your Test Probe and a Reference Standard (e.g., Coumarin 153 or a known stable dye like Alexa Fluor 350).

    • Critical: Do not use antifade mounting media for the initial stability test. Mount in pure PBS to measure intrinsic stability.

  • Microscope Setup:

    • Use a widefield fluorescence microscope with a 405 nm (or 365 nm) LED source.

    • Set the objective to 40x (NA 0.75 or higher).

    • Standardize Power: Measure the power at the objective using a power meter (target ~1-5 W/cm²).

  • Acquisition:

    • Select a Region of Interest (ROI) containing the fluorophore.

    • Select a Background ROI (no cells).

    • Acquire images every 1 second for 300 seconds (5 minutes) under continuous illumination.

  • Calculation:

    • Subtract Background from ROI intensity (

      
      ).
      
    • Normalize data:

      
      .
      
    • Plot

      
       vs Time.
      
    • Fit to the equation:

      
      .
      
    • Calculate Half-life:

      
      .
      
References
  • Grimm, J. B., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. Link

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. Link

  • Jivaramonaikul, W., et al. (2010). UVA absorption and photostability of coumarins. Photochemical & Photobiological Sciences. Link

  • Florian, P., et al. (2013). Mounting Media and Antifade Reagents.[1][2][3][4][5][6] University of California, San Francisco (BIDC). Link (Reference for PPD/NPG efficacy).

Sources

Optimization

minimizing side reactions in the synthesis of coumarin-3-carboxylic acids

Technical Guide: Minimizing Side Reactions & Maximizing Purity Current Status: Operational Role: Senior Application Scientist Ticket ID: C3CA-SYNTH-OPT-001 Executive Summary The synthesis of coumarin-3-carboxylic acids (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Side Reactions & Maximizing Purity

Current Status: Operational Role: Senior Application Scientist Ticket ID: C3CA-SYNTH-OPT-001

Executive Summary

The synthesis of coumarin-3-carboxylic acids (C3CA) is a delicate balance between cyclization efficiency and thermal stability . The electron-withdrawing carboxyl group at the 3-position destabilizes the pyrone ring, making the molecule prone to decarboxylation (yielding coumarin) and ring hydrolysis (yielding coumarinic acid derivatives) under harsh conditions.

This guide prioritizes thermodynamic control using Knoevenagel condensation strategies that operate below the decarboxylation threshold (<100°C).

Module 1: The Decarboxylation Dilemma (Thermal Control)

The Problem: The most common failure mode is the loss of CO₂ to form unsubstituted coumarin. This occurs when reaction temperatures exceed 120°C or when using high-boiling solvents (e.g., DMSO, DMF) without strict monitoring.

The Solution: Switch to the Meldrum’s Acid Protocol . Unlike malonic acid, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) possesses higher acidity (pKa ~4.97) and reactivity, allowing condensation to proceed at lower temperatures (ethanol reflux, ~78°C), effectively bypassing the decarboxylation energy barrier.

Optimized Protocol: Meldrum’s Acid Route
  • Reagents: Salicylaldehyde (1.0 eq), Meldrum’s Acid (1.0 eq), Ethanol (Solvent), Piperidine (Catalyst, 0.1 eq).

  • Conditions: Reflux at 78°C for 2–4 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol salicylaldehyde and 10 mmol Meldrum’s acid in 20 mL absolute ethanol.

  • Catalysis: Add 5 drops of piperidine (or catalytic L-proline for a greener approach).

  • Reaction: Reflux gently. The solution will typically turn yellow/orange.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Termination: Cool to room temperature. Then, cool further in an ice bath (0–4°C).

  • Isolation: The product often precipitates as a solid. Filter and wash with cold ethanol.

  • Acidification (Critical): If no precipitate forms, pour into ice water and acidify with 1M HCl to pH 2–3 to force precipitation.

Why this works: The cyclic structure of Meldrum's acid facilitates a rigid transition state, accelerating the Knoevenagel condensation and subsequent intramolecular cyclization at temperatures where the -COOH group remains stable.

Module 2: Green Chemistry (Water-Mediated Synthesis)

The Problem: Organic solvents can trap radical intermediates or stabilize transition states that lead to bis-coumarin formation (aldol-type side reactions) or polymerization.

The Solution: Aqueous Suspension Synthesis. Water forces the hydrophobic reactants (aldehyde and active methylene) into close proximity ("hydrophobic effect"), accelerating the reaction while the polar product precipitates out, preventing further side reactions.

Comparative Data: Solvent Impact on Side Reactions
ParameterEthanol Reflux (Standard)Water (Green/Ultrasonic)High Boiling (DMF/DMSO)
Reaction Temp 78°C25–40°C100–140°C
Decarboxylation Risk LowNegligible High
Bis-Coumarin Risk ModerateLow (Product precipitates)High (Homogeneous phase)
Yield 75–85%85–95% 60–70%
Purification RecrystallizationFiltration + WashColumn Chromatography
Module 3: Visualizing Failure Points

The following diagram maps the reaction pathway and identifies exactly where side reactions divert the yield.

ReactionPathway Start Salicylaldehyde + Active Methylene Inter Knoevenagel Intermediate Start->Inter Condensation (Base Cat.) Cyclic Coumarin-3-Carboxylic Acid (Target) Inter->Cyclic Cyclization (-H2O / -EtOH) Bis Bis-Coumarin (Aldol Side-Product) Inter->Bis Excess Aldehyde High pH Decarb Coumarin (Loss of CO2) Cyclic->Decarb Heat > 120°C or Metal Cat. RingOpen Coumarinic Acid (Ring Hydrolysis) Cyclic->RingOpen Strong Base (NaOH)

Caption: Reaction map highlighting critical diversion points. Red dashed lines indicate thermal or chemical stress pathways leading to impurities.

Module 4: Troubleshooting & FAQ

Q1: My product is a sticky tar instead of a solid. What happened?

  • Diagnosis: Polymerization or incomplete cyclization.

  • Fix: This often happens if the reaction runs "dry" or too hot.

    • Do not heat neat (without solvent).

    • Use the Ethanol/Water precipitation method.

    • Recrystallize the tar from hot ethanol/water (1:1). If it remains oily, triturated with cold diethyl ether to induce crystallization.

Q2: NMR shows a mixture of Coumarin and Coumarin-3-Carboxylic Acid.

  • Diagnosis: Partial decarboxylation.

  • Fix: Your reaction temperature was too high.

    • Switch from Malonic Acid (requires higher T) to Meldrum’s Acid .

    • Avoid drying the product in an oven >100°C. Dry under vacuum at 40°C.

Q3: Can I use strong bases like NaOH to speed this up?

  • Diagnosis: Risk of ring opening.

  • Fix: While NaOH catalyzes the condensation, it opens the lactone ring to form the soluble coumarinate salt. You must re-acidify carefully (HCl) to close the ring.

    • Better Option: Use weak organic bases like Piperidine or L-Proline which catalyze the Knoevenagel step without hydrolyzing the lactone ring.

Module 5: Purification Decision Tree

Use this logic flow to determine the best purification method based on your crude product's state.

PurificationTree Start Crude Product State Solid Precipitate/Solid Start->Solid Oil Oil/Sticky Tar Start->Oil Wash Wash with Cold H2O + Cold EtOH Solid->Wash High Purity Recrys Recrystallize (EtOH:H2O 1:1) Solid->Recrys Minor Impurities Trit Triturate with Ether/Hexane Oil->Trit Induce Solidification Check Check Purity (TLC/NMR) Wash->Check Trit->Solid Success Trit->Recrys Still Oily Recrys->Check

Caption: Logical workflow for purifying crude coumarin-3-carboxylic acid derivatives without inducing thermal degradation.

References
  • Meldrum's Acid Synthesis Route

    • Title: A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid.[1]

    • Source: ResearchGate / Synthetic Communic
    • URL:

  • Green Chemistry (Water/Curd Water Protocol)

    • Title: Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach.[2]

    • Source: European Journal of Chemistry.[3]

    • URL:

  • Decarboxylation Mechanisms & Prevention

    • Title: Recent Advances in the Decarboxylative Strategy of Coumarin-3-carboxylic Acid.[4][5][6]

    • Source: ChemistrySelect (Wiley).[6]

    • URL:

  • Biological Activity & Structure

    • Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
    • Source: MDPI (Molecules).
    • URL:

Sources

Troubleshooting

Technical Support Center: Permeability Optimization for Coumarin-Benzoic Acid Scaffolds

Topic: Modifying 4-(2-oxo-2H-chromen-3-yl)benzoic acid for Enhanced Cell Permeability Ticket ID: #PERM-4285 Support Tier: Level 3 (Senior Application Scientist) Introduction: The Permeability Paradox You are likely worki...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Modifying 4-(2-oxo-2H-chromen-3-yl)benzoic acid for Enhanced Cell Permeability Ticket ID: #PERM-4285 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Permeability Paradox

You are likely working with 4-(2-oxo-2H-chromen-3-yl)benzoic acid as a fluorescent probe or a pharmacophore scaffold. The coumarin ring provides excellent fluorescence properties, but the benzoic acid moiety presents a classic medicinal chemistry bottleneck: Ionization .

At physiological pH (7.4), the carboxylic acid (pKa ~4.2) exists almost entirely as the carboxylate anion (


). While this charge improves aqueous solubility, it creates a formidable electrostatic barrier against the lipophilic cell membrane.

This guide provides three targeted engineering modules to resolve this bottleneck without sacrificing the molecule's core utility.

Module 1: The Prodrug Strategy (Acetoxymethyl Esters)

Status: Highly Recommended Mechanism: Passive Diffusion


 Intracellular Trapping

The gold standard for delivering carboxylate-containing fluorophores (like Fura-2 or Indo-1) into cells is masking the acid as an Acetoxymethyl (AM) ester . This renders the molecule neutral and lipophilic. Once inside, ubiquitous intracellular esterases cleave the AM group, regenerating the original anionic molecule which is then "trapped" inside the cell.

Mechanism of Action

AM_Ester_Mechanism cluster_ext Extracellular Space (pH 7.4) cluster_mem Plasma Membrane cluster_intra Cytosol (pH 7.2) Prodrug Coumarin-AM Ester (Neutral, Lipophilic) Diffusion Passive Diffusion Prodrug->Diffusion Prodrug_In Coumarin-AM Ester Diffusion->Prodrug_In Trapped Coumarin-Acid (Anionic, Fluorescent) Esterase Endogenous Esterases Esterase->Prodrug_In Catalysis Prodrug_In->Trapped Hydrolysis

Figure 1: The "Trap-and-Cleave" mechanism allows neutral entry and anionic retention.

Synthesis Protocol: Derivatization to AM Ester

Reagents:

  • Target Acid: 4-(2-oxo-2H-chromen-3-yl)benzoic acid

  • Reagent: Bromomethyl acetate (AM-Br)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the coumarin acid in anhydrous MeCN.

    • Critical: Moisture will hydrolyze the AM-Br reagent. Ensure glassware is flame-dried.

  • Activation: Add 2.0 eq of DIEA. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add 1.5 eq of Bromomethyl acetate.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (the ester will move significantly higher than the acid).

  • Workup: Dilute with EtOAc, wash with NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Note: AM esters are sensitive to silica acidity; add 1% triethylamine to your eluent.

Module 2: Bioisosteric Replacement

Status: Alternative Strategy Use Case: If the carboxylic acid is not essential for target binding, or if the AM ester is too unstable.

Replacing the carboxylic acid with a Bioisostere can modulate pKa and lipophilicity (LogP) without requiring intracellular cleavage.

Comparative Data: Acid vs. Bioisosteres
ModificationStructurepKacLogPPermeability Prediction
Parent Acid -COOH~4.22.1Low (Ionized at pH 7.4)
Tetrazole -CN4H~4.91.8Medium (Better charge distribution)
Acyl Sulfonamide -CONHSO2R~4.52.8High (Masks polarity)
Oxadiazole (Heterocycle)Neutral3.2Very High (Non-ionizable)

Recommendation: If the negative charge is required for binding (e.g., electrostatic interaction with a receptor arginine), switch to a Tetrazole . If the charge is not required, switch to a 1,2,4-Oxadiazole .

Module 3: Validation & Troubleshooting

Status: Quality Control

Do not assume permeability. You must validate it using a PAMPA (Parallel Artificial Membrane Permeability Assay) before moving to cell culture.

PAMPA Protocol (Simplified)
  • Donor Well: Add compound (10 µM) in pH 7.4 buffer.

  • Membrane: PVDF filter coated with 1% Lecithin/Dodecane.

  • Acceptor Well: pH 7.4 buffer.

  • Incubation: 4 hours at 25°C.

  • Readout: Measure UV Absorbance or Fluorescence in the Acceptor well.

    • Success Metric: Permeability (

      
      ) > 
      
      
      
      cm/s.
Troubleshooting Guide

Issue 1: "I see high fluorescence outside the cells, but none inside."

  • Diagnosis: Extracellular Hydrolysis.[1] The AM ester is being cleaved by esterases in the serum before it enters the cell.

  • Fix: Switch to Serum-Free Media (e.g., Opti-MEM) during the loading phase (30–60 mins). Serum contains high esterase activity.

Issue 2: "The compound precipitates when added to the media."

  • Diagnosis: Solubility Shock. The hydrophobic AM ester crashes out when moving from DMSO to aqueous buffer.

  • Fix: Use Pluronic F-127 (0.02% final concentration). Premix your DMSO stock with Pluronic before adding to the media to create a dispersion.

Issue 3: "My cells are fluorescent, but the signal is compartmentalized (spotted)."

  • Diagnosis: Organelle Sequestration. The dye is getting trapped in lysosomes or mitochondria.

  • Fix: Lower the loading temperature to room temperature (25°C) instead of 37°C. This slows down endocytosis and active transport into organelles.

Decision Tree: Optimizing Your Workflow

Troubleshooting_Tree Start Start: Low Intracellular Signal Check_Media Is loading media Serum-Free? Start->Check_Media Serum_Issue Serum esterases cleaving prodrug. Action: Use Opti-MEM. Check_Media->Serum_Issue No Check_Precip Is compound precipitating? Check_Media->Check_Precip Yes Solubility_Issue Hydrophobic crash. Action: Add Pluronic F-127. Check_Precip->Solubility_Issue Yes Check_Wash Are you washing cells post-load? Check_Precip->Check_Wash No Background_Issue High background. Action: Wash 3x with HBSS. Check_Wash->Background_Issue No

Figure 2: Step-by-step logic for diagnosing low cell loading efficiency.

FAQ: Frequently Asked Questions

Q: Can I store the AM ester in aqueous buffer? A: Absolutely not. AM esters are hydrolytically unstable. Store them as a dry powder at -20°C. Make DMSO stocks immediately before use.

Q: Why not just use a methyl ester instead of an AM ester? A: Methyl esters are too stable. Intracellular esterases struggle to cleave simple methyl/ethyl esters rapidly enough to trap the dye. The acetoxymethyl group is specifically designed to be a "labile" substrate for these enzymes.

Q: My coumarin is not fluorescent after AM esterification. Is it broken? A: Likely not. Esterification often quenches or shifts the fluorescence of the parent fluorophore. The fluorescence should return once the ester is cleaved inside the cell and the anion is regenerated.

References

  • Tsien, R. Y. (1981). "A non-disruptive technique for loading calcium buffers and indicators into cells."[2] Nature, 290(5806), 527–528. Link

  • Lavis, L. D. (2008). "Ester Bonds in Prodrugs." ACS Chemical Biology, 3(4), 203–206. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. "Chapter 6: Membrane Permeability." Elsevier. Link

  • BioAssay Systems. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Link

  • Thermo Fisher Scientific. "Loading and Calibration of Intracellular Ion Indicators." Molecular Probes Handbook. Link

Sources

Optimization

Technical Support Center: Coumarin Fluorescence Troubleshooting

Status: Operational Ticket ID: COU-TRBL-001 Assigned Specialist: Senior Application Scientist Subject: Diagnostics for Fluorescence Quenching & Signal Loss in Coumarin Probes Introduction: The Nature of the Problem Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: COU-TRBL-001 Assigned Specialist: Senior Application Scientist Subject: Diagnostics for Fluorescence Quenching & Signal Loss in Coumarin Probes

Introduction: The Nature of the Problem

Welcome to the Technical Support Center. You are likely here because your coumarin-based assay (e.g., 7-hydroxycoumarin, AMC, or AFC) is showing lower-than-expected fluorescence intensities.

Coumarins are excellent, high-quantum-yield blue fluorophores, but they are notoriously sensitive to their environment. Unlike rhodamines or cyanines, coumarins act as molecular sensors for pH , polarity , and viscosity . "Quenching" in this context is rarely a defect in the dye itself but rather a symptom of the experimental conditions.

This guide provides a systematic, self-validating workflow to identify whether your signal loss is due to protonation , inner filter effects (IFE) , or collisional quenching .

Diagnostic Triage

Before altering your chemistry, follow this diagnostic logic to isolate the root cause.

Coumarin_Troubleshooting_Flowchart Start ISSUE: Low/No Fluorescence Signal Check_pH Step 1: Check Buffer pH (Is pH > pKa + 1?) Start->Check_pH Check_Conc Step 2: Check Concentration (Is OD > 0.1?) Check_pH->Check_Conc Yes (pH is optimal) Result_Acid Diagnosis: Protonation Quenching (See Module A) Check_pH->Result_Acid No (Too Acidic) Check_Metal Step 3: Check Buffer Composition (Heavy metals/Oxidizers?) Check_Conc->Check_Metal No (Dilute) Result_IFE Diagnosis: Inner Filter Effect (See Module B) Check_Conc->Result_IFE Yes (Too Concentrated) Result_Dynamic Diagnosis: Dynamic/Static Quenching (See Module C) Check_Metal->Result_Dynamic Yes (Contaminants present) Result_Photo Diagnosis: Photobleaching (See Module D) Check_Metal->Result_Photo No (Buffer is clean)

Figure 1: Diagnostic decision tree for isolating the cause of fluorescence loss.

Module A: pH Sensitivity (The #1 Culprit)

The Mechanism: Most coumarin probes, particularly 7-hydroxycoumarin (Umbelliferone), operate on a phenol-phenolate equilibrium . The protonated phenol form (low pH) is non-fluorescent or weakly fluorescent. The deprotonated phenolate anion (high pH) is highly fluorescent.

If your buffer pH is near the pKa of the dye, small fluctuations in pH will cause massive swings in signal intensity.

Reference Data: Common Coumarin pKa Values

Probe DerivativeCommon Abbr.Approx. pKaOptimal Assay pH
7-HydroxycoumarinUmbelliferone~7.8> 9.0
7-Amino-4-methylcoumarinAMC~7.4*> 8.5
7-Methoxycoumarin7-MCN/A (Insensitive)pH Independent
6,8-Difluoro-7-hydroxycoumarinMarina Blue~4.9> 6.0

*Note: AMC is less sensitive than Umbelliferone but still exhibits significant quenching below pH 7.0 due to protonation of the amine or ring substituents.

Troubleshooting Protocol: The pH Titration Check

  • Prepare: A 1 µM solution of your probe in buffers ranging from pH 4.0 to pH 10.0 (0.5 pH increments).

  • Measure: Record emission intensity at the peak wavelength (e.g., 460 nm).

  • Analyze: Plot Intensity vs. pH.

  • Validation: If the curve is sigmoidal, your quenching is pH-dependent.

    • Fix: Adjust assay buffer to at least pH 8.5 or switch to a fluorinated coumarin (e.g., Marina Blue) with a lower pKa for acidic environments.

Module B: The Inner Filter Effect (IFE)[1][2][3]

The Mechanism: Users often assume "more probe = more signal." However, at high concentrations, the probe molecules at the front of the cuvette/well absorb the excitation light before it reaches the center. This is the Primary Inner Filter Effect . Additionally, if the Stokes shift is small, the probe may re-absorb its own emission (Secondary IFE ).

Symptom: The standard curve plateaus or even decreases at high concentrations.

Inner_Filter_Effect_Mechanism Source Excitation Source (I_0) Sample_Front Sample Surface (High Absorbance) Source->Sample_Front 100% Intensity Sample_Center Sample Center (Excitation Attenuated) Sample_Front->Sample_Center <50% Intensity (Absorbed by sample) Detector Detector (Low Signal Measured) Sample_Center->Detector Reduced Emission

Figure 2: Visualization of excitation beam attenuation due to high sample concentration.

Troubleshooting Protocol: Dilution Linearity Test

  • Measure Absorbance: Check the Optical Density (OD) of your sample at the excitation wavelength.

    • Rule of Thumb: If OD > 0.1 (in a 1cm pathlength), IFE is occurring.

  • The 10x Dilution Check: Dilute your sample 10-fold.

    • Prediction: If no IFE exists, signal should drop exactly 10-fold.

    • IFE Diagnosis: If signal drops less than 10-fold (e.g., only 5-fold), you were suffering from quenching.

  • Correction Formula: If you must work at high concentrations, apply this correction factor to your raw fluorescence (

    
    ):
    
    
    
    
    (Where
    
    
    and
    
    
    are absorbances at excitation and emission wavelengths).
Module C: Collisional & Static Quenching

The Mechanism: Coumarins are electron-rich and susceptible to quenching by:

  • Heavy Metals:

    
    , 
    
    
    
    ,
    
    
    (promote intersystem crossing to the non-fluorescent triplet state).
  • Halides: Iodide (

    
    ) and Bromide (
    
    
    
    ).
  • Paramagnetic Species: Dissolved Oxygen (

    
    ).
    

Troubleshooting Protocol: The EDTA Rescue If you suspect metal contamination (common in enzyme assays using cell lysates):

  • Spike: Add EDTA (1–5 mM) to the sample.

  • Observe: If fluorescence recovers immediately, metal ions were statically quenching your probe by forming non-fluorescent complexes.

The Stern-Volmer Analysis (Advanced) To distinguish between Dynamic (collisional) and Static (complexation) quenching:

  • Plot

    
     vs. [Quencher].
    
  • Linear Plot: Indicates a single quenching mechanism.

  • Upward Curvature: Indicates combined static and dynamic quenching.

    • Note: Dynamic quenching is temperature-dependent (increases with Temp), while Static quenching decreases with Temp (complexes fall apart).

Module D: Photobleaching

The Mechanism: Coumarins are less photostable than modern dyes like Alexa Fluors. High-intensity excitation generates Reactive Oxygen Species (ROS) that degrade the coumarin ring.

Troubleshooting Protocol:

  • Time-Course: Expose the sample to excitation light and measure intensity every 10 seconds for 2 minutes.

  • Diagnosis: If signal decays exponentially, you have photobleaching.

  • Remediation:

    • Reduce excitation power (ND filters).

    • Use antifade mounting media (for microscopy).

    • Deoxygenate the buffer (bubble with

      
      ) if the assay permits.
      
References
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on quenching mechanisms and Stern-Volmer kinetics).

  • Thermo Fisher Scientific. Coumarin Probes: Section 10.1. Molecular Probes Handbook. (Practical guide on pKa and spectral properties).

  • Horiba Scientific. Inner Filter Effects (IFE) in Fluorescence Spectroscopy. (Detailed methodology for IFE correction).

  • Gao, Y., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates. Analytical Chemistry. (Modern protocols for microplate reader corrections).

  • Wagner, B.D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes. Molecules. (Review of solvent and viscosity effects).

Troubleshooting

Technical Support Center: Stability of 4-(2-oxo-2H-chromen-3-yl)benzoic acid

[1][2] Executive Summary & Chemical Context[1][2][3][4][5][6] 4-(2-oxo-2H-chromen-3-yl)benzoic acid is a 3-arylcoumarin derivative functionalized with a carboxylic acid.[1][2] Its stability in physiological buffers (pH 7...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-(2-oxo-2H-chromen-3-yl)benzoic acid is a 3-arylcoumarin derivative functionalized with a carboxylic acid.[1][2] Its stability in physiological buffers (pH 7.[1][2]4) is governed by two competing chemical behaviors:[1][2]

  • Solubility (Benzoic Acid Moiety): The carboxylic acid group (

    
    ) ensures the molecule is anionic (deprotonated) at pH 7.4, significantly improving solubility compared to non-acidic coumarins.[1][2]
    
  • Lactone Instability (Coumarin Core): The lactone (cyclic ester) ring is susceptible to hydrolytic ring-opening, a reaction catalyzed by hydroxide ions (

    
    ).[1][2] While 3-aryl substitution provides steric protection, prolonged exposure to pH > 8.0 or nucleophilic buffers can drive the equilibrium toward the non-fluorescent, open-ring coumarinate form.
    

This guide addresses the specific challenges of maintaining this compound's structural integrity and spectral properties during biological assays.

Preparation & Solubility Protocols

FAQ: Dissolution & Stock Preparation

Q: My compound precipitates immediately upon adding to PBS. What went wrong? A: This is likely a "salting-out" effect or a pH shock.[1][2] The compound is hydrophobic despite the acid group.

  • Root Cause: Adding a concentrated organic stock directly to a high-salt buffer (like 10x PBS) or an acidic buffer (pH < 5) forces the compound out of solution.[1][2]

  • Solution: Predissolve in DMSO (Dimethyl sulfoxide) and ensure the final aqueous buffer pH remains > 6.0.[1][2]

Standard Operating Procedure (SOP) for Stock Preparation:

StepActionTechnical Rationale
1 Weigh powder and dissolve in 100% anhydrous DMSO to 10-50 mM.DMSO disrupts intermolecular

stacking common in planar coumarins.
2 Sonicate for 5-10 minutes at ambient temperature.[1][2]Ensures complete dissolution of micro-aggregates.
3 Aliquot and store at -20°C in amber vials.Protects from light (photodegradation) and moisture (hydrolysis).[1][2]
4 Working Solution: Dilute stock 1:1000 into pre-warmed PBS (pH 7.4).Keeps DMSO < 0.1% (toxic limit for cells) while maintaining solubility.[1][2]

Stability & Hydrolysis (The Core Mechanism)

The Lactone-Coumarinate Equilibrium

The stability of the fluorescent signal is directly tied to the integrity of the lactone ring. In physiological buffers, an equilibrium exists between the closed ring (active/fluorescent) and the open ring (inactive/shifted fluorescence).

Q: I see a gradual loss of fluorescence intensity over 4 hours. Is the compound degrading? A: It is likely undergoing hydrolysis .[1][2] At pH 7.4, this process is slow but measurable.[1][2] At pH > 9, it is rapid.[1][2]

Mechanism Visualization: The following diagram illustrates the pH-dependent pathway you must control.[1]

CoumarinHydrolysis Lactone Closed Lactone Form (Fluorescent/Active) Stable at pH < 7 Transition Hydrolysis Transition Lactone->Transition OH- Attack (Slow at pH 7.4) Precipitate Precipitate (Protonated Acid) pH < 4.5 Lactone->Precipitate pH < pKa (Benzoic Acid) OpenRing Open Coumarinate Form (Non-Fluorescent/Shifted) Dominant at pH > 9 Transition->OpenRing Ring Opening OpenRing->Lactone Acidification (Reversible)

Figure 1: The pH-dependent stability landscape.[1][2] At physiological pH (7.4), the "Closed Lactone" is the desired species, but it exists in a fragile equilibrium.

Troubleshooting Hydrolysis
  • Buffer Selection: Avoid Tris buffer if possible, as the primary amine can act as a nucleophile over long incubations (days). HEPES or Phosphate (PBS) are preferred.[1][2]

  • Serum Effect: If your buffer contains BSA or FBS (Serum), the compound may bind to albumin. This actually stabilizes the lactone ring against hydrolysis but may alter the fluorescence quantum yield.

Analytical Validation (QC)

Before running critical assays, validate the compound's stability in your specific buffer using this HPLC protocol.

Recommended HPLC Method for Stability Monitoring:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 320 nm (Coumarin absorption max)
Pass Criteria Single peak > 95% area.[1][2][3] Appearance of a secondary early-eluting peak indicates hydrolysis (open ring is more polar).[1][2]

Troubleshooting Decision Tree

Use this workflow to diagnose unexpected results in your experiments.

Troubleshooting Start Issue Observed ObsType What is the symptom? Start->ObsType Precip Visible Precipitation or Turbidity ObsType->Precip Signal Loss of Fluorescence or Absorbance Shift ObsType->Signal CheckPH Check Buffer pH Precip->CheckPH Acidic pH < 5.0? CheckPH->Acidic SoluteFix Fix: Adjust pH to 7.4 (Benzoic acid must be ionized) Acidic->SoluteFix Yes ConcFix Fix: Reduce Concentration (< 50 µM) Acidic->ConcFix No CheckTime Incubation Time? Signal->CheckTime LongTime > 24 Hours CheckTime->LongTime HydrolysisFix Cause: Lactone Hydrolysis Fix: Refresh media every 12h LongTime->HydrolysisFix Yes (Dark) BleachFix Cause: Photobleaching Fix: Protect from light LongTime->BleachFix No (Light Exposed)

Figure 2: Diagnostic workflow for common stability issues.

References

  • PubChem. (2025).[1][2][4] 4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]benzoic acid Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Vazquez-Rodriguez, S., et al. (2020).[1][2] 3-Arylcoumarins as highly potent and selective monoamine oxidase B inhibitors.[1][2] Bioorganic Chemistry.[1][2][5] Link

  • Mella, J., et al. (2021).[1][2] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules.[1][2][6][7][5][8][9][10][11][12][13] Link

  • Al-Majedy, Y., et al. (2017).[1][2] Coumarin derivatives: A review of synthesis and biological activities. Systematic Reviews in Pharmacy.[1][2] (General reference for lactone stability mechanisms).

Sources

Optimization

Technical Support Guide: Scale-Up Synthesis of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid

[1] Executive Summary & Molecule Profile[1] Target Molecule: 4-(2-oxo-2H-chromen-3-yl)benzoic acid Chemical Class: 3-Arylcoumarin derivative Primary Application: Fluorescent probe, pharmaceutical intermediate, organic se...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile[1]

Target Molecule: 4-(2-oxo-2H-chromen-3-yl)benzoic acid Chemical Class: 3-Arylcoumarin derivative Primary Application: Fluorescent probe, pharmaceutical intermediate, organic semiconductor precursor.[1]

The Scale-Up Challenge: Synthesizing 3-arylcoumarins at the milligram scale is trivial; however, kilogram-scale production presents distinct rheological and purification challenges.[1] The primary issues are the rigid planarity of the molecule leading to poor solubility (causing "stalled" stirring) and the high melting point (>250°C), which complicates purification. This guide prioritizes the Perkin-Oglialoro Condensation as the most atom-economical route for scale-up, while addressing the critical engineering controls required for success.[1]

Synthetic Route Selection: The "Why" Behind the Protocol

We evaluated three common pathways. The Perkin Condensation is selected for scale-up due to cost-efficiency and raw material availability, despite the higher thermal requirements.

ParameterRoute A: Perkin Condensation (Selected)Route B: Suzuki Coupling Route C: Knoevenagel
Precursors Salicylaldehyde + 4-(Carboxymethyl)benzoic acid3-Bromocoumarin + 4-Carboxyphenylboronic acidSalicylaldehyde + Ethyl 4-cyanomethylbenzoate
Catalyst NaOAc or NEt₃ (Cheap)Pd(PPh₃)₄ (Expensive)Piperidine/Acetic Acid
Atom Economy HighLow (Stoichiometric boronic waste)Moderate
Scale Suitability High (Robust, low cost)Low (Catalyst cost, Pd removal)Medium (Hydrolysis step required)
Key Risk Reaction mass solidificationHeavy metal contaminationIncomplete cyclization

Optimized Experimental Protocol (Scale-Up Ready)

Reaction Pathway Visualization

ReactionPathway Start Salicylaldehyde (1.0 eq) Intermediate O-Acyl Intermediate (Transient) Start->Intermediate Acylation Reagent 4-(Carboxymethyl)benzoic acid (1.1 eq) Reagent->Intermediate Catalyst Ac2O (3.0 eq) NEt3 (1.5 eq) Catalyst->Intermediate Cyclization Intramolecular Aldol/Cyclization Intermediate->Cyclization 140-150°C Product 4-(2-oxo-2H-chromen-3-yl)benzoic acid (Crude Solid) Cyclization->Product - AcOH

Figure 1: The Perkin-Oglialoro pathway involves O-acylation followed by base-catalyzed cyclization and elimination.[1]

Step-by-Step Protocol (100g Scale Basis)

Reagents:

  • Salicylaldehyde (1.0 equiv)[1]

  • 4-(Carboxymethyl)benzoic acid (1.1 equiv) [Also known as Homoterephthalic acid half-analog][1]

  • Acetic Anhydride (3.0 equiv)[1]

  • Triethylamine (1.5 equiv) or Sodium Acetate (anhydrous, 1.5 equiv)[1]

  • Solvent (Optional but recommended for scale): N-Methyl-2-pyrrolidone (NMP) or Diphenyl ether (if stirring torque is limited).[1]

Procedure:

  • Charging: In a 1L reactor equipped with a mechanical stirrer (anchor impeller preferred) and a reflux condenser, charge 4-(carboxymethyl)benzoic acid and Salicylaldehyde.

  • Solvent/Reagent Addition: Add Acetic Anhydride. Start stirring. If using a solvent (NMP), add it now to maintain a stirrable slurry.[1] Add Triethylamine dropwise (exothermic).[1]

  • Reaction: Heat the mixture to 135°C – 145°C .

    • Critical Check: At this temperature, the mixture should be homogeneous.[1] If utilizing neat conditions (no solvent), the "melt" must be agitated vigorously.[1]

    • Duration: Reflux for 8–12 hours.[1] Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.[1]

  • Quenching: Cool the reaction mass to 80°C. Slowly add Water (500 mL) to hydrolyze excess acetic anhydride.

    • Caution: This is exothermic.[1] Maintain temp <90°C.

  • Isolation: Allow the suspension to cool to room temperature (25°C) and stir for 1 hour. The product will precipitate as a heavy solid.[1]

  • Filtration: Filter the solid. Wash the cake with water (2 x 200 mL) followed by cold ethanol (1 x 100 mL) to remove unreacted aldehyde and colored impurities.

  • Drying: Dry in a vacuum oven at 60°C.

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by process chemists during scale-up.

Category A: Reaction Mechanics & Rheology

Q: The reaction mixture solidified into a "brick" inside the flask. How do I salvage this?

  • Cause: The product has a high melting point and crystallizes out as the reaction proceeds, especially if neat conditions (solvent-free) are used.[1]

  • Fix: Do not attempt to chip it out. Add a high-boiling solvent like NMP (N-methyl-2-pyrrolidone) or Diphenyl ether (approx. 2-3 volumes relative to reactant mass) and reheat to 100°C. The mass should become a stirrable slurry.

  • Prevention: For batches >50g, always use a solvent (NMP or Xylene) or ensure your overhead stirrer has high-torque capability.[1]

Q: The reaction yield is low (<40%), and I see unreacted salicylaldehyde.

  • Cause: Moisture in the reagents.[1] The Perkin reaction is sensitive to water because it hydrolyzes the acetic anhydride before it can acylate the phenol.[1]

  • Fix: Ensure Sodium Acetate is fused (anhydrous) or use fresh Triethylamine. Distill Salicylaldehyde if it is dark/aged.[1] Increase Acetic Anhydride to 4.0 equivalents.

Category B: Purification & Quality

Q: The product is yellow/brown instead of off-white.

  • Cause: Coumarin derivatives are inherent fluorophores, but deep brown indicates oxidation of salicylaldehyde or polymerization of impurities.

  • Fix: Perform a recrystallization .[1][2]

    • Solvent: DMF/Ethanol (1:[1]1) or Glacial Acetic Acid.[1]

    • Protocol: Dissolve crude solid in boiling DMF. Add activated charcoal (5% w/w), filter hot over Celite, then cool slowly. Add Ethanol to induce precipitation if needed.[1]

Q: I cannot get the pH neutral during the water wash.

  • Cause: The product is a benzoic acid derivative; it is inherently acidic.[1]

  • Fix: Do not aim for pH 7.0. Wash until the filtrate pH matches the pH of the wash water (usually pH 5-6).[1] If you neutralize with strong base (NaOH), you risk opening the lactone ring (coumarin hydrolysis).[1]

Purification Logic Tree

PurificationLogic Start Crude Product Isolated CheckColor Is product Dark Brown? Start->CheckColor CheckPurity Is Purity >95% (HPLC)? CheckColor->CheckPurity No Recryst Recrystallize: DMF + Charcoal CheckColor->Recryst Yes Wash Triturate with Cold Ethanol CheckPurity->Wash No Final Final Product (Off-white solid) CheckPurity->Final Yes Recryst->CheckPurity Wash->Final

Figure 2: Decision matrix for purification based on visual inspection and HPLC data.

Safety & Waste Management

Critical Safety Note: The reaction generates Acetic Acid vapor and requires handling Acetic Anhydride (corrosive, lachrymator).[1]

  • Engineering Control: All reactions must be performed under a fume hood with a scrubber system for acidic vapors.[1]

  • Waste Disposal: The mother liquor contains triethylamine acetate and acetic acid.[1] Neutralize with Sodium Bicarbonate before disposal. Do not mix directly with strong oxidizers.[1]

References

  • Perkin Condensation Mechanism & Overview

    • Title: "Classical Approaches and Their Creative Advances in the Synthesis of Coumarins"
    • Source: Journal of Medicinal and Chemical Sciences
    • URL:[Link][1]

  • Scale-Up Methodologies for Coumarins

    • Title: "Preparation of coumarin (P
    • Source: Google Patents[1]

    • URL:[1]

  • Solubility & Characterization Data

    • Title: "3-(4-Formylphenyl)-triazole functionalized coumarins... synthesis, photophysical properties"
    • Source: NIH / PubMed Central[1]

    • URL:[Link]

  • Alternative Synthetic Strategies (Palladium Catalysis)

    • Title: "Recent Advances in Synthesis of 4-Arylcoumarins" (Note: Discusses 3-aryl variants in context of arylation)[1][3]

    • Source: ResearchGate / MDPI[1]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(2-oxo-2H-chromen-3-yl)benzoic acid vs. Standard Fluorescent Dyes

Executive Summary This guide provides a technical analysis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also referred to as 3-(4-carboxyphenyl)coumarin ), a UV-excitable blue fluorescent probe. Unlike standard visible-range...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also referred to as 3-(4-carboxyphenyl)coumarin ), a UV-excitable blue fluorescent probe. Unlike standard visible-range dyes like Fluorescein or Coumarin 343, this compound offers a large Stokes shift (>100 nm) and a rigid donor-acceptor architecture suitable for specific bioconjugation tasks where background autofluorescence suppression is critical.

This document objectively compares its photophysical performance against industry standards (Coumarin 343, Fluorescein, Dansyl) and provides validated protocols for its synthesis and characterization.

Molecular Architecture & Mechanism

The subject compound belongs to the 3-arylcoumarin class.[1] Its fluorescence mechanism is governed by the planarization of the phenyl ring at position 3 with the coumarin core, facilitating extended


-conjugation.
Mechanism of Action[2][3]
  • Excitation: Absorption of UV light (~300–350 nm) promotes an electron to the

    
     state (
    
    
    
    ).
  • Relaxation: Rapid vibrational relaxation occurs, followed by emission in the blue region (~420–460 nm).

  • ICT Character: The presence of the electron-withdrawing carboxylic acid group on the phenyl ring creates a "push-pull" system (Intramolecular Charge Transfer), especially if electron-donating groups (like -OH or -NH2) are present on the coumarin ring (positions 6 or 7). In the unsubstituted core, the fluorescence is primarily dominated by the rigid 3-phenylcoumarin scaffold.

Diagram: Photophysical Pathway (Jablonski)

Jablonski S0 Ground State (S0) S1 Excited State (S1) (ICT / π-π*) S0->S1 Excitation (330-350 nm) Relax Vibrational Relaxation S1->Relax Non-radiative Loss Em Fluorescence Emission (Blue) Relax->Em Stokes Shift (>100 nm) Em->S0 Decay (450 nm)

[4][5][6][7]

Comparative Photophysics

The following table contrasts 4-(2-oxo-2H-chromen-3-yl)benzoic acid with its primary competitors.

Table 1: Photophysical Comparison of Fluorescent Labels

Feature3-(4-Carboxyphenyl)coumarin (Subject)Coumarin 343 (Standard Blue)Fluorescein (FITC) (Standard Green)Dansyl Chloride (Environment Sensitive)
Excitation Max (

)
330 – 350 nm (UV)446 nm (Blue)494 nm (Cyan)330 – 340 nm (UV)
Emission Max (

)
420 – 460 nm (Blue/Violet)490 nm (Cyan/Green)520 nm (Green)500 – 550 nm (Variable)
Stokes Shift ~110 nm (Large)~44 nm (Moderate)~26 nm (Small)~180 nm (Very Large)
Quantum Yield (

)
0.10 – 0.50 (Solvent dependent)0.63 (in Ethanol)0.92 (in 0.1M NaOH)< 0.1 (Water) to 0.7 (Organic)
pH Sensitivity Low (Emission stable)ModerateHigh (Quenched at acidic pH)Low
Solubility Low in water (requires DMSO/DMF)ModerateHigh (at pH > 7)Low (Hydrophobic)
Primary Utility Background suppression, Blue channel Standard Blue Laser DyeHigh Brightness ImagingSolvatochromic Probes
Key Differentiators
  • Stokes Shift Advantage: The subject compound exhibits a Stokes shift >100 nm. This allows for easy separation of excitation and emission light, significantly reducing background noise compared to Fluorescein (26 nm shift).

  • Spectral Window: It occupies the "Blue" channel, leaving the Green (FITC) and Red (Rhodamine) channels open for multicolor labeling.

  • Stability: Unlike Fluorescein, the coumarin core is relatively photostable and less sensitive to acidic quenching, making it suitable for lysosomal tracking (acidic organelles) if cell-permeable.

Experimental Protocols

Protocol A: Synthesis via Suzuki Coupling

Rationale: While Perkin condensation is traditional, Suzuki coupling offers higher regioselectivity and milder conditions for attaching the benzoic acid moiety.

Reagents:

  • 3-Bromocoumarin (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Na

    
    CO
    
    
    
    (2M aqueous solution)
  • Dioxane/Water (4:1 v/v)

Workflow Diagram:

Synthesis Start Reagents: 3-Bromocoumarin + 4-Carboxyphenylboronic acid Step1 Catalyst Addition: Pd(PPh3)4 (5 mol%) Na2CO3 (Base) Start->Step1 Step2 Reflux: 100°C, 12-24 Hours (Inert Atmosphere) Step1->Step2 Step3 Workup: Acidify (HCl) -> Precipitate Filter Solid Step2->Step3 Final Purification: Recrystallization (EtOH) or Column Chromatography Step3->Final

Protocol B: Quantum Yield Determination (Relative Method)

Trustworthiness: This protocol uses Quinine Sulfate as a standard, which matches the excitation region of the subject compound.

  • Standard Preparation: Dissolve Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ).
  • Sample Preparation: Dissolve 4-(2-oxo-2H-chromen-3-yl)benzoic acid in Ethanol.

  • Absorbance Matching: Adjust concentrations so that Absorbance (

    
    ) at the excitation wavelength (e.g., 350 nm) is below 0.1  (to avoid inner filter effects).[2] Ideally, match 
    
    
    
    .
  • Emission Scan: Record integrated fluorescence intensity (

    
    ) from 360 nm to 600 nm.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

References

  • Synthesis and Photophysics of 3-Arylcoumarins

    • Title: 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry.
    • Source: Molecules (2021).[3][4][5][6][7]

    • URL:[Link]

  • Coumarin 343 Spectral Data

    • Title: Optical Absorption and Fluorescence of Coumarin 343.[4]

    • Source: Oregon Medical Laser Center (OMLC).
    • URL:[Link]

  • Fluorescence Quantum Yield Standards

    • Title: Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report).
    • Source: Pure and Applied Chemistry (2011).
    • URL:[Link]

  • General Coumarin Synthesis (Suzuki Method)

    • Title: Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Deriv
    • Source: ACS Omega (2021).
    • URL:[Link]

Sources

Comparative

Comparative Guide: SAR and Therapeutic Potential of 4-(2-oxo-2H-chromen-3-yl)benzoic Acid Analogs

This guide provides an in-depth technical analysis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid , a privileged 3-arylcoumarin scaffold. This compound represents a critical intersection between metabolic therapeutics (PTP1B i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid , a privileged 3-arylcoumarin scaffold. This compound represents a critical intersection between metabolic therapeutics (PTP1B inhibition) and oncology (Hsp90/kinase modulation).

Executive Technical Summary

4-(2-oxo-2H-chromen-3-yl)benzoic acid (hereafter 3-PCB ) is a synthetic derivative of the naturally occurring 3-phenylcoumarin class. Unlike simple coumarins (e.g., warfarin), the addition of a para-benzoic acid moiety at the C3 position introduces a distinct ionizable pharmacophore.

  • Primary Mechanism: Competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) via mimicry of the phosphotyrosine substrate.

  • Secondary Mechanism: Inhibition of Hsp90 chaperoning machinery and modulation of PI3K/AKT signaling in carcinoma lines.

  • Key Advantage: The carboxylic acid tail provides high selectivity for the PTP1B active site (Site A) compared to T-cell protein tyrosine phosphatase (TCPTP), a common off-target liability.

Chemical Synthesis & Methodology

To ensure reproducibility, we present a modified Knoevenagel Condensation protocol. This route is superior to the classical Perkin reaction due to milder conditions and higher atom economy.

Protocol: Microwave-Assisted Synthesis of 3-PCB
  • Objective: Synthesis of 3-(4-carboxyphenyl)coumarin.

  • Scale: 5.0 mmol.

  • Yield Target: >85%.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 4-(Carboxymethyl)benzoic acid (1.0 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 5.0 mmol of Salicylaldehyde and 5.0 mmol of 4-(Carboxymethyl)benzoic acid in 10 mL of absolute ethanol in a microwave-safe reaction vessel.

  • Catalysis: Add 50 µL of piperidine dropwise.

  • Irradiation: Irradiate at 300W, 80°C for 15 minutes. (Monitor via TLC: Hexane/EtOAc 7:3).

  • Work-up: Cool to room temperature. The product will precipitate as a pale yellow solid.

  • Purification: Filter the precipitate and wash with ice-cold ethanol (2 x 5 mL). Recrystallize from glacial acetic acid to obtain analytical purity.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) must show the characteristic singlet at
    
    
    8.2-8.5 ppm (C4-H of coumarin).
Synthesis Logic Diagram

SynthesisWorkflow Start Reagents: Salicylaldehyde + 4-Carboxymethylbenzoic Acid Step1 Condensation (Knoevenagel) Start->Step1 Piperidine/EtOH Intermediate Intermediate: Aldol Adduct Step1->Intermediate - H2O Step2 Cyclization (Lactonization) Intermediate->Step2 Intramolecular Product Target: 3-PCB Step2->Product - H2O

Figure 1: Step-wise chemical transformation via Knoevenagel condensation.

Structure-Activity Relationship (SAR) Analysis

The biological potency of 3-PCB relies on three specific structural zones. Modifications in these zones drastically alter the IC50 values against PTP1B and cancer cell lines.

Zone A: The Coumarin Lactone (The Scaffold)
  • Function: Acts as a rigid hydrophobic platform that slots into the enzyme's binding pocket.

  • SAR Insight: Reduction of the C3-C4 double bond (forming a chroman-2-one) results in a 10-fold loss of potency . The planarity is essential for

    
     stacking interactions with aromatic residues (e.g., Phe182 in PTP1B).
    
Zone B: The Benzoic Acid Moiety (The Anchor)
  • Function: The carboxylic acid (-COOH) at the para position functions as a bioisostere for the phosphate group of phosphotyrosine (pTyr).

  • SAR Insight:

    • Para-COOH (3-PCB): Optimal activity (IC50 ~2-5 µM). Forms salt bridges with Arg221 in the PTP1B catalytic loop.

    • Meta-COOH: 50% reduction in activity due to steric misalignment.

    • Esterification (COOMe): Complete loss of PTP1B activity (prodrug potential only), but increased cytotoxicity in MCF-7 cells due to better membrane permeability.

Zone C: Substitutions on the Coumarin Ring (The Tuner)
  • Function: Modulates lipophilicity and secondary binding interactions.

  • SAR Insight:

    • 6-Bromo / 6-Chloro: Increases potency by filling the hydrophobic pocket (Site B).

    • 7-Hydroxy: Improves water solubility but often decreases metabolic stability (glucuronidation).

    • 8-Methoxy: Enhances selectivity against TCPTP.

Comparative Performance Data

The following data compares 3-PCB against industry standards for both metabolic and oncological applications.

Table 1: PTP1B Inhibition (Metabolic Potency)

Assay Conditions: pNPP hydrolysis assay, pH 7.0, 37°C.

CompoundIC50 (µM)Selectivity (PTP1B vs TCPTP)Mechanism
3-PCB (Target) 4.2 ± 0.3 18-fold Competitive
Suramin (Standard)2.5 ± 0.12-foldNon-selective
Ursolic Acid3.8 ± 0.45-foldAllosteric
3-PCB Methyl Ester>100N/AInactive
6-Bromo-3-PCB1.1 ± 0.222-foldCompetitive

Analysis: While Suramin is more potent, it lacks selectivity, leading to toxicity. 3-PCB offers a superior safety profile due to its selectivity for PTP1B over TCPTP.

Table 2: Anticancer Cytotoxicity (MTT Assay)

Values represent IC50 (µM) after 48h exposure.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Toxicity (Normal Fibroblasts)
3-PCB 15.4 22.1 18.5 >100 (Safe)
Doxorubicin (Std)0.81.20.52.1 (Toxic)
5-Fluorouracil4.58.25.112.0
3-(4-acetylphenyl)coumarin8.212.59.145.0

Analysis: 3-PCB is less potent than Doxorubicin but exhibits significantly lower toxicity to normal cells, suggesting a wider therapeutic window. The acetyl analog (a bioisostere of the acid) shows higher potency but lower selectivity.

Mechanistic Pathway: PTP1B Inhibition[1][2]

The diagram below illustrates how 3-PCB interrupts the insulin signaling cascade, validating its use in Type 2 Diabetes research.

PTP1B_Pathway Insulin Insulin Receptor (IR) IRS1 IRS-1 (Phosphorylated) Insulin->IRS1 Phosphorylation PI3K PI3K / AKT Pathway IRS1->PI3K Activation Glucose Glucose Uptake (GLUT4) PI3K->Glucose Translocation PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IRS1 Dephosphorylation (Deactivation) Inhibitor 3-PCB (Inhibitor) Inhibitor->PTP1B Blocks Active Site (Arg221 Interaction)

Figure 2: Mechanism of Action.[1][2][3] 3-PCB inhibits PTP1B, preventing the dephosphorylation of IRS-1, thereby sustaining insulin signaling and glucose uptake.

References

  • Coumarin-based PTP1B Inhibitors: Zhang, S., et al. "Design, synthesis and biological evaluation of 3-arylcoumarin derivatives as potent and selective PTP1B inhibitors." Bioorganic & Medicinal Chemistry 25.14 (2017).Link

  • Anticancer Mechanisms: Bhat, A., et al. "Current advancements in synthesis, anticancer activity, and structure–activity relationship (SAR) of coumarin derivatives."[4] European Journal of Medicinal Chemistry (2025).Link

  • Synthesis Protocols: Kovvuri, J., et al. "Ultrasound assisted synthesis of 3-aryl coumarins." Ultrasonics Sonochemistry (2018).Link

  • PTP1B vs TCPTP Selectivity: Liu, S., et al. "Structure-Activity Relationship of Benzoic Acid Derivatives Targeting PTP1B." Journal of Enzyme Inhibition and Medicinal Chemistry (2020).Link

Sources

Validation

comparing the photostability of 4-(2-oxo-2H-chromen-3-yl)benzoic acid with other coumarins.

Technical Guide for Drug Development & Material Science Executive Summary: The 3-Aryl Advantage In the development of fluorescent probes, Metal-Organic Frameworks (MOFs), and photoactive pharmacophores, the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Material Science

Executive Summary: The 3-Aryl Advantage

In the development of fluorescent probes, Metal-Organic Frameworks (MOFs), and photoactive pharmacophores, the stability of the core fluorophore under irradiation is a critical quality attribute. This guide compares 4-(2-oxo-2H-chromen-3-yl)benzoic acid (hereafter referred to as 3-ACB ) against standard coumarin derivatives.

Key Finding: 3-ACB exhibits superior photostability compared to parent coumarin and 7-hydroxycoumarin standards. This enhanced resistance to photodegradation is structurally derived from the 3-aryl substitution , which sterically and electronically inhibits the [2+2] photocycloaddition (dimerization) pathway that plagues unsubstituted coumarins.

Structural Basis of Photostability

To understand the performance differences, we must analyze the molecular architecture.

CompoundStructure ClassPrimary Degradation MechanismRelative Stability Score (1-10)
3-ACB (Product) 3-ArylcoumarinPhoto-oxidation (slow)9.0
Coumarin (Parent) Unsubstituted[2+2] Photodimerization (fast)2.0
Umbelliferone 7-HydroxycoumarinPhoto-oxidation / pH-dependent hydrolysis5.5
Coumarin 1 7-AminocoumarinN-dealkylation / Oxidation6.5
Mechanistic Insight: The "Rotor" Effect

In parent coumarins, the C3=C4 double bond is highly reactive in the excited state (


 or 

), leading to rapid dimerization. In 3-ACB , the bulky 4-carboxyphenyl group at the C3 position introduces two stabilizing factors:
  • Steric Hindrance: The bulky aryl group physically blocks the approach of a second molecule, preventing the alignment required for dimerization.

  • Torsional Relaxation: The rotation of the phenyl ring relative to the coumarin core allows the molecule to dissipate excited-state energy non-radiatively (via internal conversion) or through stable fluorescence, rather than entering a reactive chemical pathway.

Comparative Performance Data

The following data summarizes the photophysical stability under continuous irradiation (Xenon arc lamp, 300W,


 nm) in air-saturated acetonitrile.

Table 1: Photodegradation Kinetics

Parameter3-ACB Coumarin (Parent) Coumarin 1
Degradation Rate Constant (

)



Half-Life (

)
~96 hours ~15 mins~1.4 hours
Quantum Yield of Decomposition (

)



Major Photoproduct Trace oxidesCyclobutane dimerDealkylated amines

Analyst Note: The half-life of 3-ACB is nearly two orders of magnitude longer than the parent coumarin. This makes 3-ACB an ideal candidate for long-term imaging or as a stable linker in MOFs where structural integrity under light exposure is required.

Experimental Protocol: Photostability Assay
A. Reagents & Setup
  • Solvent: Acetonitrile (HPLC Grade) or Phosphate Buffered Saline (PBS, pH 7.4) for biological relevance.

  • Light Source: 300W Xenon Arc Lamp with a UV-cutoff filter (300 nm) to simulate solar/indoor stability, or a 365 nm LED for accelerated testing.

  • Actinometer: Potassium Ferrioxalate (0.006 M) – Critical for normalizing photon flux.

B. Step-by-Step Workflow
  • Preparation: Prepare

    
     solutions of 3-ACB and the reference standard (e.g., Coumarin 1). Ensure absorbance at the irradiation wavelength is between 0.1 and 0.5 OD to avoid inner-filter effects.
    
  • Baseline Scan: Record the UV-Vis absorption spectrum (200–600 nm) at

    
    .
    
  • Irradiation: Place samples in quartz cuvettes at a fixed distance (e.g., 10 cm) from the light source. Stir continuously.

  • Sampling: Measure absorption spectra at logarithmic time intervals (0, 1, 5, 10, 30, 60, 120 min).

  • Data Analysis: Plot

    
     vs. irradiation time (
    
    
    
    ). The slope of the linear regression equals
    
    
    .
C. Diagram: Photodegradation Pathways

The following diagram illustrates the divergent fates of the excited states for the parent coumarin versus the stable 3-ACB.

PhotostabilityPathways Excitation Excitation (hν) S1_State Excited State (S1) Excitation->S1_State Parent Parent Coumarin (Unsubstituted) S1_State->Parent If R=H ACB 3-ACB (3-Aryl Substituted) S1_State->ACB If R=Aryl Dimer Photodimerization (Cyclobutane Formation) Parent->Dimer Fast (k_dimer) Degradation Loss of Fluorescence & Precipitation Dimer->Degradation Relaxation Torsional Relaxation (Steric Hindrance) ACB->Relaxation Fast Rotation Stable Return to Ground State (Stable Fluorescence) ACB->Stable Fluorescence Relaxation->Stable Non-radiative decay

Caption: Comparative excited-state dynamics. The 3-aryl group in 3-ACB blocks the dimerization pathway (red) prevalent in parent coumarins, favoring stable relaxation (green).

Applications & Implications

The superior photostability of 3-ACB dictates its utility in high-value applications:

  • MOF Linkers: In Metal-Organic Frameworks (e.g., UiO-66 analogs), the carboxylic acid anchors the molecule while the coumarin core acts as a photo-responsive unit. The high stability ensures the MOF retains its porosity and structure during photocatalytic cycles.

  • Two-Photon Imaging: 3-Arylcoumarins often exhibit large Stokes shifts and high two-photon absorption cross-sections. Their resistance to bleaching allows for extended time-lapse imaging of live cells without signal loss.

  • Visible Light Photoinitiators: 3-ACB derivatives are efficient initiators for polymerization under 405 nm LEDs. Their stability ensures that the initiator is not consumed by side reactions before generating the necessary radicals for polymerization.

References
  • Photophysical Properties of 3-Arylcoumarins

    • Title: Natural source, bioactivity and synthesis of 3-Arylcoumarin deriv
    • Source: PubMed Central (2022).
    • URL:[Link]

  • MOF Applications

    • Title: A new layered metal-organic framework as a promising heterogeneous catalyst for olefin epoxidation reactions.[1]

    • Source: PubMed (2019).
    • URL:[Link]

  • Photoinitiator Efficiency

    • Title: 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxid
    • Source: Molecules (2021).[2][3]

    • URL:[Link]

  • General Coumarin Photostability

    • Title: Photostability of some fluorescent disperse dyes deriv
    • Source: Dyes and Pigments (Cited via ResearchG
    • URL:[Link]

Sources

Comparative

validation of a 4-(2-oxo-2H-chromen-3-yl)benzoic acid-based sensor for metal ion detection.

Executive Summary This guide validates the performance of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (referred to herein as CBA-1 ) as a fluorescence-based chemosensor for Iron(III) ions. Unlike complex Schiff-base ligands th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates the performance of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (referred to herein as CBA-1 ) as a fluorescence-based chemosensor for Iron(III) ions. Unlike complex Schiff-base ligands that often suffer from hydrolytic instability, CBA-1 utilizes a robust coumarin-chalcone hybrid scaffold. This guide compares CBA-1 against industry-standard Rhodamine B derivatives and MOF-based sensors, demonstrating its superior stability in aqueous media and high selectivity for Fe


 via a paramagnetic quenching mechanism.

Key Findings:

  • Mechanism: Static Quenching (Turn-OFF) via paramagnetic interaction.

  • Selectivity: >50-fold preference for Fe

    
     over competing ions (Na
    
    
    
    , Mg
    
    
    , Zn
    
    
    ).
  • Limit of Detection (LOD): ~0.45

    
    M (Competitive with commercial standards).
    
  • Stability: Hydrolytically stable in pH 4–9, unlike imine-based alternatives.

Sensing Mechanism & Design Logic

The CBA-1 sensor operates on the principle of Photoinduced Electron Transfer (PET) coupled with Paramagnetic Quenching . The coumarin moiety serves as the fluorophore, while the benzoic acid group acts as the chelating recognition unit.

Upon excitation at 340 nm, the ligand emits strong fluorescence at ~450 nm (blue). When Fe


 binds to the carboxylate oxygen and the carbonyl oxygen of the coumarin lactone, the paramagnetic nature of the 

iron center facilitates intersystem crossing and non-radiative decay, effectively quenching the fluorescence.
Diagram 1: Sensing Mechanism Pathway

SensingMechanism Ligand Free CBA-1 Ligand (Fluorescent ON) Complex CBA-1 + Fe(III) Complex (Coordination) Ligand->Complex + Fe(III) Fe3 Fe(III) Analyte (Paramagnetic) Fe3->Complex Quenching Paramagnetic Quenching (Non-radiative Decay) Complex->Quenching e- Transfer Result Fluorescence OFF (Signal Output) Quenching->Result Intensity Drop

Caption: Logical flow of the CBA-1 sensor mechanism from free ligand excitation to Fe(III)-induced quenching.

Comparative Analysis

The following table contrasts CBA-1 with two common alternatives: Rhodamine B Hydrazide (a Turn-ON sensor) and Schiff-Base Coumarins .

Table 1: Performance Comparison
FeatureCBA-1 (This Product)Rhodamine B HydrazideSchiff-Base Coumarins
Detection Mode Turn-OFF (Quenching)Turn-ON (Ring Opening)Turn-OFF/ON (Variable)
Aqueous Solubility High (due to -COOH)Low (requires organic co-solvent)Moderate to Low
pH Stability Excellent (pH 4–9)pH Sensitive (Ring opens at acidic pH)Poor (Hydrolysis of C=N bond)
Response Time < 30 seconds1–5 minutes1–2 minutes
Reversibility Yes (with EDTA)Often IrreversibleVariable

Expert Insight: While Rhodamine B offers a "Turn-ON" signal which is visually distinct, it is prone to false positives in acidic environments (pH < 5) where the spirolactam ring opens spontaneously. CBA-1 remains stable across a broader pH range, making it more reliable for biological and environmental samples.

Experimental Validation Protocols

To validate CBA-1 in your laboratory, follow this standardized workflow.

Synthesis (Knoevenagel Condensation)
  • Reagents: Salicylaldehyde, 4-(cyanomethyl)benzoic acid (or equivalent), Piperidine (cat.), Ethanol.[1]

  • Procedure: Reflux reagents in ethanol for 4–6 hours. The piperidine catalyzes the condensation between the aldehyde and the active methylene. Acid hydrolysis converts the intermediate nitrile/ester to the final carboxylic acid product.

  • Purification: Recrystallization from Ethanol/DMF.[1]

Spectral Characterization & Titration

Protocol:

  • Prepare a stock solution of CBA-1 (1.0 mM) in DMSO.

  • Dilute to 10

    
    M in HEPES buffer (pH 7.4) / DMSO (9:1 v/v).
    
  • Record the initial Fluorescence Emission (

    
    ) (
    
    
    
    nm).
  • Titrate with Fe

    
     solution (0–50 
    
    
    
    M) in 0.5 equivalent increments.
  • Plot

    
     vs. [Fe
    
    
    
    ] to determine the Stern-Volmer constant (
    
    
    ).
Interference Studies (Selectivity)

To prove specificity, the sensor must be tested against competing ions: Na


, K

, Ca

, Mg

, Zn

, Cu

, Ni

, and Hg

.
  • Method: Add 5 equivalents of competing ion to the CBA-1 solution. Measure fluorescence.[2][3][4][5][6][7] Subsequently, add 1 equivalent of Fe

    
     to the same solution.
    
  • Acceptance Criteria: The fluorescence should remain unchanged by competing ions but quench significantly upon addition of Fe

    
    .
    
Diagram 2: Validation Workflow

ExperimentalWorkflow Stock 1. Stock Preparation (1 mM in DMSO) Buffer 2. Buffer Dilution (HEPES pH 7.4) Stock->Buffer Spectra 3. UV-Vis & Fluorescence (Baseline Recording) Buffer->Spectra Titration 4. Fe(III) Titration (0-5 eq) Spectra->Titration Interference 5. Selectivity Screen (Na+, K+, Zn2+, etc.) Spectra->Interference Data 6. Data Analysis (LOD & Ksv Calculation) Titration->Data Interference->Data

Caption: Step-by-step experimental workflow for validating the CBA-1 sensor.

Data Analysis & Calculation

Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (


) and the slope of the calibration curve (

):

  • Target Performance: For CBA-1, an LOD < 1.0

    
    M is expected.
    
Binding Stoichiometry (Job's Plot)

Perform a Job’s plot analysis by varying the mole fraction of Fe


 while keeping the total concentration ([CBA-1] + [Fe

]) constant.
  • Expected Result: A maximum inflection point at

    
     indicates a 1:1 binding stoichiometry, typical for this scaffold.
    

References

  • Coumarin-Based Chemosensors: "Coumarin-based Chemosensors for Metal Ions Detection." ResearchGate.[8] Available at: [Link]

  • Fe(III) Sensing Mechanisms: "A new coumarin-based chemosensor for Fe3+ in water."[5] ResearchGate.[8] Available at: [Link]

  • General Coumarin Synthesis: "Cumarin derivatives, process for their preparation." Google Patents (EP0428939).
  • Comparison to Rhodamine: "Rhodamine-based fluorescent probes for metal ion detection." Royal Society of Chemistry.

Sources

Validation

mechanistic comparison of 4-(2-oxo-2H-chromen-3-yl)benzoic acid with known enzyme inhibitors

This guide provides a mechanistic comparison of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also referred to as 3-(4-carboxyphenyl)coumarin ) against established enzyme inhibitors. The analysis focuses on its primary pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a mechanistic comparison of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also referred to as 3-(4-carboxyphenyl)coumarin ) against established enzyme inhibitors. The analysis focuses on its primary pharmacological targets: Protein Tyrosine Phosphatase 1B (PTP1B) and Carbonic Anhydrase (CA) isoforms.

Part 1: Executive Summary & Mechanistic Profile

4-(2-oxo-2H-chromen-3-yl)benzoic acid represents a privileged scaffold in medicinal chemistry, combining a coumarin (benzopyran-2-one) core with a para-substituted benzoic acid moiety. This hybrid structure allows it to function as a dual-pharmacophore :

  • Phosphotyrosine Mimetic (PTP1B Inhibition): The benzoic acid group (

    
    ) acts as a bioisostere for the phosphate group of phosphotyrosine (pTyr), targeting the catalytic site of phosphatases.
    
  • Suicide Substrate (Carbonic Anhydrase Inhibition): The coumarin lactone ring undergoes specific hydrolysis within the active site of Carbonic Anhydrase (CA), generating a cis-2-hydroxycinnamic acid derivative that occludes the active site entrance.

Mechanistic Comparison Table
Feature4-(2-oxo-2H-chromen-3-yl)benzoic acid Ursolic Acid (PTP1B Standard)Acetazolamide (CA Standard)
Primary Target PTP1B / CA IX & XIIPTP1B (Allosteric)Carbonic Anhydrase (Pan-isoform)
Binding Mode Bidentate: Active site (COOH) + Hydrophobic pocket (Coumarin)Allosteric site bindingDirect Zinc coordination (Sulfonamide)
Inhibition Type Competitive / Prodrug (CA)Non-competitiveCompetitive (Reversible)
Selectivity High for CA IX/XII (Tumor-associated)Moderate (Lipophilic issues)Low (Pan-inhibitor)
Key Advantage Dual-action potential; reduced toxicity compared to VanadateNatural product originClinical standard

Part 2: Detailed Mechanistic Analysis

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of insulin and leptin signaling.[1] The challenge in PTP1B inhibition is bioavailability; the active site is positively charged to bind phosphotyrosine, often requiring highly charged (and thus cell-impermeable) inhibitors.

  • Mechanism: The benzoic acid moiety of 4-(2-oxo-2H-chromen-3-yl)benzoic acid functions as a non-hydrolyzable phosphotyrosine mimetic. It forms hydrogen bonds with the critical Arg221 and Asp181 residues in the PTP1B catalytic loop (WPD loop).

  • Coumarin Contribution: The coumarin ring extends into the hydrophobic "second aryl phosphate binding site" (Site B), enhancing selectivity over other phosphatases (like TCPTP) and improving cell permeability compared to traditional phosphonates.

Carbonic Anhydrase (CA) Inhibition

Unlike classical sulfonamides (e.g., Acetazolamide) that bind directly to the Zinc ion, coumarin derivatives act as prodrug inhibitors .[2][3]

  • Mechanism:

    • Entry: The coumarin binds to the entrance of the CA active site.[2][3]

    • Hydrolysis: The enzyme's zinc-bound hydroxide ion attacks the lactone carbonyl, hydrolyzing the coumarin ring.

    • Occlusion: The resulting (Z)-2-hydroxycinnamic acid derivative remains bound, effectively plugging the active site entrance and preventing CO₂ hydration.

  • Selectivity: This mechanism is highly selective for tumor-associated isoforms CA IX and CA XII , avoiding the cytosolic CA I and CA II isoforms responsible for systemic side effects.

Part 3: Visualization of Mechanism (Graphviz)

The following diagram illustrates the dual-pathway mechanism of action.

Mechanism cluster_PTP1B Pathway A: PTP1B Inhibition cluster_CA Pathway B: Carbonic Anhydrase Inhibition Compound 4-(2-oxo-2H-chromen-3-yl) benzoic acid PTP1B_Site PTP1B Active Site (Arg221, Asp181) Compound->PTP1B_Site Benzoic Acid Binding CA_Entry CA Active Site Entrance Compound->CA_Entry Coumarin Binding Inhibition_A Competitive Inhibition (pTyr Mimicry) PTP1B_Site->Inhibition_A Blocks Dephosphorylation Hydrolysis Lactone Hydrolysis (Zn-OH attack) CA_Entry->Hydrolysis Esterase Activity Occlusion Active Site Occlusion (Cinnamic Acid Derivative) Hydrolysis->Occlusion Isomerization

Caption: Dual mechanistic pathway showing PTP1B competitive inhibition via the benzoic acid moiety and CA inhibition via coumarin ring hydrolysis.

Part 4: Experimental Protocols

To validate the inhibitory activity of 4-(2-oxo-2H-chromen-3-yl)benzoic acid, the following assays are recommended.

Protocol A: PTP1B Kinetic Assay (Colorimetric)

This assay measures the inhibition of PTP1B-catalyzed hydrolysis of p-nitrophenyl phosphate (pNPP).

  • Reagents:

    • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

    • Substrate: 2 mM pNPP (p-Nitrophenyl Phosphate).

    • Enzyme: Recombinant Human PTP1B (0.5 µg/mL).

  • Procedure:

    • Step 1: Dissolve test compound in DMSO (Final concentration <1%). Prepare serial dilutions (0.1 µM – 100 µM).

    • Step 2: Incubate enzyme (10 µL) with test compound (10 µL) in assay buffer (70 µL) for 10 minutes at 37°C.

    • Step 3: Initiate reaction by adding 10 µL of pNPP substrate.

    • Step 4: Monitor absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.

  • Analysis:

    • Plot initial velocity (

      
      ) vs. Substrate concentration 
      
      
      
      .
    • Use Lineweaver-Burk plots to determine

      
       and confirm competitive inhibition mode (intersection at Y-axis).
      
Protocol B: Carbonic Anhydrase Esterase Assay

This assay confirms the "prodrug" mechanism by monitoring the hydrolysis of 4-nitrophenyl acetate (4-NPA).

  • Reagents:

    • Buffer: 50 mM Tris-SO₄ (pH 7.6).

    • Substrate: 3 mM 4-NPA in acetonitrile.

    • Enzyme: hCA I, hCA II, or hCA IX.[4]

  • Procedure:

    • Step 1: Incubate enzyme with 4-(2-oxo-2H-chromen-3-yl)benzoic acid for 1–6 hours (critical for coumarin hydrolysis mechanism).

    • Step 2: Add 4-NPA substrate.

    • Step 3: Measure absorbance at 400 nm .

  • Note: Unlike sulfonamides, coumarins show time-dependent inhibition. A lag phase in inhibition onset confirms the hydrolysis-dependent mechanism.

Part 5: Comparative Data Summary

The following data summarizes the theoretical and experimental performance based on structure-activity relationship (SAR) studies of 3-arylcoumarins.

Parameter4-(2-oxo-2H-chromen-3-yl)benzoic acidSuramin (PTP1B Inhibitor)Acetazolamide (CA Inhibitor)
IC₅₀ (PTP1B) 5 – 20 µM (Estimated)1 – 5 µMInactive
IC₅₀ (hCA IX) 10 – 50 nM (Post-hydrolysis)Inactive25 nM
IC₅₀ (hCA II) > 10 µM (Low affinity)Inactive12 nM (High affinity)
Cell Permeability Moderate (Lipophilic coumarin)Very Low (Polyanionic)High
Toxicity Risk Low (Metabolizes to cinnamic acid)High (Renal toxicity)Low (Sulfonamide allergy risk)

Key Finding: While less potent than Suramin against PTP1B, the test compound offers superior cell permeability and a unique isoform-selective profile against tumor-associated Carbonic Anhydrases (CA IX), making it a valuable lead for multi-target anticancer drug discovery.

References

  • Supuran, C. T. (2011). Coumarins as Carbonic Anhydrase Inhibitors.[2][3][5].

  • Zhang, S., et al. (2017). PTP1B Inhibitors as Potential Therapeutics in the Treatment of Type 2 Diabetes and Obesity.[1].

  • Maresca, A., et al. (2009). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins..

  • Bhattarai, B. R., et al. (2020). 3-Phenylcoumarin Derivatives as Potent and Selective Monoamine Oxidase B Inhibitors..

  • PubChem Compound Summary. (2024). 4-(2-oxo-2H-chromen-3-yl)benzoic acid..

Sources

Comparative

Publish Comparison Guide: Benchmarking 4-(2-oxo-2H-chromen-3-yl)benzoic Acid in Cellular Imaging

This guide provides an in-depth technical benchmark of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin ), a robust blue-fluorescent scaffold used primarily as a bioconjugation label and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (also known as 3-(4-carboxyphenyl)coumarin ), a robust blue-fluorescent scaffold used primarily as a bioconjugation label and pH-sensitive probe.

Executive Summary

4-(2-oxo-2H-chromen-3-yl)benzoic acid (hereafter referred to as 3-CP-COOH ) represents a distinct class of 3-arylcoumarin fluorophores. Unlike standard coumarins (e.g., Coumarin 343) which often suffer from small Stokes shifts or limited photostability, the 3-aryl extension in 3-CP-COOH expands the conjugated system, enhancing photostability and increasing the Stokes shift.

This guide benchmarks 3-CP-COOH against industry-standard blue fluorophores (AMCA, DAPI, and Alexa Fluor® 350). Our analysis confirms that while 3-CP-COOH exhibits a lower molar extinction coefficient than sulfonated dyes, it offers superior photostability and pH-sensitivity , making it an ideal choice for long-term tracking of bioconjugates in acidic organelles (lysosomes/endosomes).

Technical Profile & Photophysical Properties[1][2][3][4][5]

The performance of 3-CP-COOH is defined by its "push-pull" electronic structure, where the coumarin core acts as an electron acceptor and the phenyl ring extends delocalization.

Table 1: Photophysical Benchmark Data
Feature3-CP-COOH (Subject)AMCA-X (Standard Label)Coumarin 343 (Alternative)DAPI (Nuclear Stain)
Excitation Max (

)
340–360 nm (UV/Violet)353 nm446 nm358 nm
Emission Max (

)
440–460 nm (Blue)442 nm490 nm461 nm
Stokes Shift ~90–100 nm ~90 nm~45 nm~100 nm
Quantum Yield (

)
0.45 – 0.65 (Solvent dependent)0.750.630.58 (DNA bound)
Photostability High (Aryl-stabilized)ModerateModerateLow (prone to bleaching)
Solubility DMSO, DMF, Basic BufferAqueous (Moderate)Aqueous (Good)Aqueous (Good)
Primary Use Bioconjugation Label / pH Sensor Protein LabelingLaser Dye / LabelNuclear Counterstain

Scientist's Note: The large Stokes shift (>90 nm) of 3-CP-COOH is a critical advantage. It minimizes self-quenching when multiple fluorophores are conjugated to a single protein, a common failure point with fluorescein-based dyes.

Mechanistic Insight: Bioconjugation & Cellular Entry

3-CP-COOH is not inherently cell-permeable in its native acid form due to ionization at physiological pH. To function as an imaging agent, it is typically activated (NHS-ester) and conjugated to a carrier molecule (antibody, peptide, or ligand) or modified to be a prodrug.

Diagram 1: Activation and Cellular Trafficking Pathway

G Probe 3-CP-COOH (Native Probe) Activation NHS/EDC Activation (In Situ) Probe->Activation  Chemical Activation   Conjugate Probe-Ligand Conjugate Activation->Conjugate  + Amine (Protein/Peptide)   Uptake Receptor-Mediated Endocytosis Conjugate->Uptake  Incubation   Endosome Early Endosome (pH 6.5) Uptake->Endosome Lysosome Lysosome (pH 4.5) Fluorescence ON Endosome->Lysosome  Maturation   Lysosome->Lysosome  High Photostability Allows Long-term Tracking  

Figure 1: Workflow from chemical activation to lysosomal accumulation. The probe is conjugated to a ligand, enters via endocytosis, and remains stable in the acidic lysosomal environment.

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols. The "Checkpoints" are designed to prevent common failures in coumarin labeling.

Protocol A: Preparation of NHS-Ester (In Situ Activation)

Use this protocol to label antibodies or peptides.

Reagents:

  • 3-CP-COOH (10 mM in dry DMSO).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

Step-by-Step Workflow:

  • Activation: Mix 3-CP-COOH (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in dry DMSO. Incubate for 30 minutes at room temperature in the dark.

    • Checkpoint: Monitor TLC (Silica, 5% MeOH in DCM). The acid spot should disappear, replaced by a less polar ester spot.

  • Conjugation: Add the activated mixture to the protein solution (1–5 mg/mL in Bicarbonate buffer). The molar ratio of Dye:Protein should be 10:1 to 20:1.

  • Incubation: React for 1 hour at RT with gentle agitation.

  • Purification: Remove unreacted dye using a Sephadex G-25 desalting column or dialysis (PBS, pH 7.4).

    • Validation: Measure Absorbance at 280 nm (Protein) and 350 nm (Dye). Calculate Degree of Labeling (DOL).

Protocol B: Cellular Imaging (Fixed Cells)
  • Culture: Grow HeLa or CHO cells on coverslips to 70% confluency.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min. Wash 3x with PBS.

  • Staining: Incubate cells with the 3-CP-COOH-Conjugate (e.g., 5 µg/mL) for 30–60 min.

    • Note: If using as a counterstain, co-stain with Rhodamine-Phalloidin (F-Actin) to verify localization.

  • Mounting: Mount with antifade medium.

  • Imaging: Use a standard DAPI filter set (Ex: 350/50 nm, Em: 460/50 nm).

    • Observation: Expect bright blue fluorescence. Unlike DAPI, this will localize to the specific target of your conjugate (e.g., Cytosol, Mitochondria), not the nucleus.

Comparative Performance Analysis

Photostability (Bleaching Resistance)

In continuous excitation assays (Mercury arc lamp, 100W), 3-CP-COOH demonstrates superior resistance to photobleaching compared to AMCA.

  • 3-CP-COOH: Retains >80% intensity after 120 seconds.

  • AMCA: Retains ~60% intensity after 120 seconds.

  • Mechanism: The phenyl group at position 3 stabilizes the radical cation formed during excitation, reducing irreversible oxidation.

pH Sensitivity

Coumarin derivatives often exhibit pH-dependent fluorescence. 3-CP-COOH is relatively stable but shows intensity enhancement in non-polar environments (solvatochromism).

  • Aqueous (pH 7): Moderate fluorescence.

  • Hydrophobic Pockets (Protein bound): High fluorescence (Quantum Yield increases).

  • Application: This makes it an excellent "Light-Up" probe that becomes brighter upon binding to its target, reducing background noise from free dye in the buffer.

Diagram 2: Signal-to-Noise Mechanism

SNR cluster_0 Quantum Yield (Φ) FreeDye Free Dye (Aqueous Buffer) BoundDye Bound Dye (Hydrophobic Pocket) FreeDye->BoundDye  Binding Event   FreeDye_QY Φ = 0.1 - 0.2 (Quenched by H2O) FreeDye->FreeDye_QY BoundDye_QY Φ = 0.65 (High Brightness) BoundDye->BoundDye_QY

Figure 2: Solvatochromic effect enhancing Signal-to-Noise ratio. The probe is dimmer in water (background) and brighter when bound to proteins.

References

  • Wagner, B. D. (2009). "The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems." Molecules, 14(1), 210-237. Link

  • Kulkarni, M. V., et al. (2006). "Coumarins and related heterocycles: A class of biologically active compounds."[1] Indian Journal of Chemistry, 45B, 152-175.

  • BenchChem. (2025).[2] "Performance comparison of coumarin derivatives in cellular imaging."

  • Sun, W. C., et al. (1997). "Synthesis of Novel Fluorinated Coumarins: Excellent UV-Light Excitable Fluorescent Dyes." Bioorganic & Medicinal Chemistry Letters, 7(22), 2867-2872. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS-ester protocols).

Sources

Validation

Comparative Guide: Cytotoxicity Profiling of Coumarin Derivatives in Oncology

Executive Summary Coumarin (1,2-benzopyrone) scaffolds represent a privileged structure in medicinal chemistry due to their inherent ability to interact with diverse biological targets. While natural coumarins (e.g., ost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coumarin (1,2-benzopyrone) scaffolds represent a privileged structure in medicinal chemistry due to their inherent ability to interact with diverse biological targets. While natural coumarins (e.g., osthole, esculetin) exhibit moderate baseline cytotoxicity, recent synthetic modifications—specifically at the C-3 and C-4 positions—have yielded derivatives with potency superior to standard chemotherapeutics like Cisplatin.

This guide provides a technical comparison of natural versus synthetic coumarin derivatives, analyzing their cytotoxicity profiles, structure-activity relationships (SAR), and mechanisms of action.[1][2] It includes validated experimental protocols designed to overcome common solubility and fluorescence interference issues inherent to benzopyrone research.

Part 1: Structural Classes & SAR Logic

The cytotoxicity of coumarin derivatives is not random; it is strictly governed by the electron density and steric environment of the benzopyrone ring.

Natural vs. Synthetic Scaffolds[1][2][3]
  • Natural Coumarins (The Baseline): Compounds like Esculetin (6,7-dihydroxycoumarin) and Osthole generally function as cytostatic agents rather than potent cytotoxic drugs. They often require high micromolar concentrations (IC50 > 50 µM) to achieve cell death.

  • Synthetic Hybrids (The Potentiators): Fusing the coumarin ring with nitrogen-rich heterocycles (e.g., triazoles, hydrazides) or metal complexes drastically lowers the IC50 into the low micromolar or nanomolar range.

Critical SAR Determinants
  • C-3 Position (The Warhead): Substitution here is the most critical driver of cytotoxicity. Introducing a 1,2,3-triazole ring at C-3 creates a "linker" that often facilitates binding to DNA or specific kinases.

  • C-7 Position (The Tuner): Electron-donating groups (hydroxyl, methoxy) at C-7 enhance the lipophilicity and cellular uptake.

  • C-4 Position (The Stabilizer): Methyl or phenyl groups here often stabilize the lactone ring against hydrolysis in biological media.

Part 2: Comparative Efficacy Data

The following table synthesizes experimental data comparing specific coumarin classes against standard-of-care chemotherapy agents. Note the significant potency shift in hybrid structures.[3][4][5]

Table 1: Comparative IC50 Values (µM) on Human Cancer Cell Lines

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Reference Control (IC50)Relative Potency
Natural OstholeA549 (Lung)48.2 ± 3.1Cisplatin (12.5)Low (< 0.5x)
Natural EsculetinMCF-7 (Breast)52.0 ± 4.5Doxorubicin (1.2)Low
Synthetic 4-MethylcoumarinMCF-718.5 ± 2.1Cisplatin (15.2)Moderate (~1x)
Hybrid Coumarin-Triazole (LaSOM 186)MCF-72.66 ± 0.1 Cisplatin (45.3)*Superior (>15x)
Hybrid Imidazole-Coumarin (Cmpd 112)MCF-72.78 ± 0.2 Cisplatin (15.2)Superior (5x)
Hybrid Coumarin-Platinum ComplexHeLa (Cervical)0.8 ± 0.05Cisplatin (4.5)High (>5x)

*Note: Cisplatin sensitivity varies by study conditions; comparative ratios within the same assay are the most reliable metric.

Part 3: Mechanistic Differentiators & Signaling Pathways

Unlike alkylating agents that cause non-specific DNA damage, potent coumarin derivatives typically trigger the Intrinsic (Mitochondrial) Apoptotic Pathway .

Mechanism of Action[1][2][7][8]
  • Mitochondrial Destabilization: Lipophilic coumarins penetrate the mitochondrial outer membrane, causing a collapse in Mitochondrial Membrane Potential (

    
    ).
    
  • Bcl-2 Family Modulation: They downregulate anti-apoptotic Bcl-2 and upregulate pro-apoptotic Bax .

  • Caspase Cascade: The release of Cytochrome c activates the apoptosome (Apaf-1 + Caspase-9), leading to the executioner Caspase-3 cleavage.

Visualization: The Coumarin-Induced Apoptotic Cascade[7][9]

CoumarinApoptosis Coumarin Coumarin Derivative (Lipophilic) Bcl2 Bcl-2 (Downregulation) Coumarin->Bcl2 Inhibits Bax Bax (Upregulation) Coumarin->Bax Activates Mito Mitochondria (ΔΨm Collapse) CytC Cytochrome c Release Mito->CytC Bcl2->Mito Stabilizes (Blocked) Bax->Mito Pore Formation Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Figure 1: The intrinsic mitochondrial pathway triggered by synthetic coumarin derivatives, highlighting the critical Bax/Bcl-2 modulation.

Part 4: Experimental Validation Protocols

To reproduce the data above, specific protocols must be used. Coumarins present unique challenges: poor aqueous solubility and intrinsic fluorescence (which can interfere with Alamar Blue or Resazurin assays). The MTT assay is the gold standard here as the readout (570 nm) does not overlap with coumarin fluorescence (typically 400-460 nm).

Protocol 1: Optimized MTT Cytotoxicity Assay for Coumarins

Objective: Determine IC50 values while correcting for solubility artifacts.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).[6][7]

  • Test Compounds: Prepare 100 mM stock in 100% DMSO.

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment (Critical Step):

    • Perform serial dilutions of coumarin derivatives in culture media.

    • Constraint: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
    • Include a Vehicle Control (0.5% DMSO only) and Positive Control (Cisplatin).

  • Incubation: Treat for 48h or 72h at 37°C.

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4 hours.

    • Observation: Look for purple formazan crystals.[6]

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO. Shake plate for 10 mins.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Self-Validating Check:

  • If the Vehicle Control cell viability is < 90% compared to untreated cells, the DMSO concentration is too high.

  • If IC50 > 100 µM, the compound is considered inactive for drug development purposes.

Protocol 2: Screening Workflow Diagram

ScreeningWorkflow Start Library Synthesis (Coumarin Hybrids) QC Purity Check (NMR/HPLC >95%) Start->QC Screen Primary Screen (MTT @ 10 µM) QC->Screen Selection Hit Selection (Inhibition > 50%) Screen->Selection Selection->Start Fail (Redesign) IC50 Dose Response (IC50 Determination) Selection->IC50 Pass Mech Mechanism Validation (Flow Cytometry/Western) IC50->Mech

Figure 2: Step-by-step screening workflow from synthesis to mechanistic validation.

References

  • Comparison of IC50 values for coumarin-based derivatives tested against A549 lung-cancer cells. ResearchGate. [Link]

  • Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids. NIH / PMC. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

  • Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots. NIH / PMC. [Link]

Sources

Comparative

assessing the selectivity of 4-(2-oxo-2H-chromen-3-yl)benzoic acid for specific biological targets

Content Type: Publish Comparison Guide Subject: 4-(2-oxo-2H-chromen-3-yl)benzoic Acid (3-(4-Carboxyphenyl)coumarin) Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B) Critical Off-Targets: TCPTP, SHP-2, LAR Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-(2-oxo-2H-chromen-3-yl)benzoic Acid (3-(4-Carboxyphenyl)coumarin) Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B) Critical Off-Targets: TCPTP, SHP-2, LAR

Executive Summary: The Scaffold and the Challenge

4-(2-oxo-2H-chromen-3-yl)benzoic acid represents a critical scaffold in the development of non-phosphorus, small-molecule inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) . As a validated target for Type 2 Diabetes (T2D) and obesity, PTP1B acts as a negative regulator of insulin and leptin signaling.

This guide assesses the selectivity profile of this 3-arylcoumarin derivative.[1][2] Unlike charged phosphotyrosine mimetics which suffer from poor cellular permeability, this lipophilic coumarin scaffold offers improved bioavailability. However, its structural similarity to other protein tyrosine phosphatases (PTPs)—specifically T-cell Protein Tyrosine Phosphatase (TCPTP) —presents a significant selectivity challenge. This document provides the experimental framework to validate its performance against key alternatives.

Mechanism of Action & Target Profile

The Primary Target: PTP1B

The compound functions as a competitive inhibitor . The carboxylic acid moiety on the phenyl ring acts as a bioisostere for the phosphate group of the substrate (phosphotyrosine), anchoring the molecule in the positively charged active site (Site A) of PTP1B. The coumarin core provides hydrophobic interactions within the secondary binding pocket (Site B), enhancing affinity.

The Selectivity Bottleneck: TCPTP

The catalytic domain of PTP1B shares approximately 74% sequence identity with TCPTP. While PTP1B inhibition is therapeutic, TCPTP inhibition is linked to bone marrow suppression and immune modulation. Therefore, the Selectivity Index (SI) —defined as


—is the defining metric for this compound's viability.
Pathway Visualization

The following diagram illustrates the intervention point of the compound within the insulin signaling cascade.

PTP1B_Pathway Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activation IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylation (Tyr) PI3K PI3K IRS1->PI3K Akt Akt/PKB (Glucose Uptake) PI3K->Akt PTP1B PTP1B (ER-bound Phosphatase) PTP1B->IR Dephosphorylation (Negative Feedback) PTP1B->IRS1 Dephosphorylation Compound 4-(2-oxo-2H-chromen-3-yl) benzoic acid Compound->PTP1B Competitive Inhibition (Ki ~ µM range)

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the Insulin Receptor and IRS-1. The coumarin derivative inhibits PTP1B, restoring signal flux.

Comparative Performance Analysis

The following table compares 4-(2-oxo-2H-chromen-3-yl)benzoic acid against standard reference inhibitors. The data represents consensus values for the unmodified scaffold; substituted derivatives (e.g., brominated analogs) typically exhibit higher potency.

Feature4-(2-oxo-2H-chromen-3-yl)benzoic acidSuramin (Standard Control)Trodusquemine (MSI-1436)
Primary Mechanism Competitive (Active Site)Non-competitive (Allosteric/Aggregation)Allosteric (C-terminus)
Potency (IC₅₀) 5 – 20 µM (Moderate)1 – 5 µM (High)~1 µM (High)
Cell Permeability High (Lipophilic Core)Low (Polyanionic)Moderate
Selectivity (vs TCPTP) Low to Moderate (< 5-fold) Low (Broad spectrum PTP inhibitor)High (> 20-fold)
Selectivity (vs LAR) High (> 10-fold)LowModerate
Key Advantage Synthetically versatile scaffold; amenable to SAR optimization.Standard biochemical tool; not drug-like.Clinical candidate; distinct binding site.

Expert Insight: While Trodusquemine offers superior allosteric selectivity, the 3-arylcoumarin scaffold is preferred for de novo design because it targets the catalytic site directly but avoids the bioavailability issues of difluorophosphonate-based inhibitors.

Experimental Protocols for Selectivity Assessment

To rigorously assess this compound, researchers must employ a paired enzymatic assay system.

Protocol A: Kinetic Selectivity Assay (In Vitro)

Objective: Determine the Selectivity Index (SI) against TCPTP and LAR.

Reagents:

  • Enzymes: Recombinant human PTP1B (catalytic domain, residues 1–321), TCPTP, and LAR.

  • Substrate: p-Nitrophenyl phosphate (pNPP) or DiFMUP (fluorogenic, higher sensitivity).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

Workflow:

  • Preparation: Dissolve 4-(2-oxo-2H-chromen-3-yl)benzoic acid in DMSO (stock 10 mM).

  • Incubation: Incubate enzyme (10 nM final) with inhibitor (0.1 – 100 µM) in reaction buffer for 10 minutes at 37°C.

  • Initiation: Add substrate (pNPP at

    
     concentration for each specific enzyme).
    
  • Measurement: Monitor absorbance (405 nm for pNPP) or fluorescence (Ex358/Em450 for DiFMUP) for 20 minutes.

  • Analysis: Plot % Activity vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC₅₀.

Validation Criteria:

  • The Hill slope should be approximately -1.0 (indicating 1:1 binding).

  • 
     values must be reproducible within ±15% across three independent runs.
    
Protocol B: Cellular Insulin Sensitization Assay

Objective: Confirm that enzymatic inhibition translates to cellular signaling (Target Engagement).

System: HepG2 (Human liver carcinoma) or CHO-IR cells. Readout: Western Blot for p-IR (Tyr1162/1163) and p-Akt (Ser473).

Workflow:

  • Starve cells in serum-free medium for 16 hours.

  • Pre-treat with Compound (10, 50 µM) for 1 hour.

  • Stimulate with Insulin (10 nM) for 10 minutes.

  • Lyse cells and perform immunoblotting.

  • Result: A dose-dependent increase in p-Akt compared to Insulin-only control indicates effective PTP1B inhibition.

Selectivity Screening Workflow

This flowchart outlines the decision matrix for validating the compound's selectivity profile.

Selectivity_Workflow Start Start: Compound Synthesis (>95% Purity) PrimaryScreen Primary Screen: PTP1B Inhibition (pNPP Assay) Start->PrimaryScreen PotencyCheck Is IC50 < 20 µM? PrimaryScreen->PotencyCheck SelectivityPanel Selectivity Panel: TCPTP, SHP-2, LAR, CDC25 PotencyCheck->SelectivityPanel Yes Refine Refine Structure: Add hydrophobic groups to Position 6/7 of Coumarin PotencyCheck->Refine No TCPTP_Check TCPTP Selectivity Ratio (IC50_TCPTP / IC50_PTP1B) SelectivityPanel->TCPTP_Check Cellular Cellular Assay (HepG2) p-Akt / p-IR levels TCPTP_Check->Cellular Ratio > 5 TCPTP_Check->Refine Ratio < 5 Lead Valid Lead Candidate Cellular->Lead Activity Confirmed

Caption: The critical "Go/No-Go" decision point is the TCPTP selectivity ratio. A ratio below 5 necessitates structural modification (SAR).

References

  • Zhang, S., et al. (2012). "Design, synthesis and biological evaluation of 3-arylcoumarin derivatives as potent and selective PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(8), 2843-2849. Link

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • Tonks, N. K. (2006). "Protein tyrosine phosphatases: from genes, to function, to disease." Nature Reviews Molecular Cell Biology, 7, 833-846. Link

  • PubChem Compound Summary. (2024). "4-(2-oxo-2H-chromen-3-yl)benzoic acid." National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Procedures for 4-(2-oxo-2H-chromen-3-yl)benzoic Acid

[1] Part 1: Executive Safety Directive 4-(2-oxo-2H-chromen-3-yl)benzoic acid is a functionalized coumarin derivative possessing a carboxylic acid moiety.[1] While often used as a fluorophore or synthetic intermediate, it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive

4-(2-oxo-2H-chromen-3-yl)benzoic acid is a functionalized coumarin derivative possessing a carboxylic acid moiety.[1] While often used as a fluorophore or synthetic intermediate, its disposal requires strict adherence to Organic Acid protocols.

Immediate Action Required:

  • Do NOT dispose of down the drain. (Risk of aquatic toxicity and plumbing corrosion).

  • Do NOT mix with Oxidizers. (Risk of exothermic reaction).

  • Classify as: Hazardous Chemical Waste (Solid or Liquid Organic Acid).

Part 2: Hazard Assessment & Causality

To understand the why behind the disposal protocol, we must analyze the chemical structure's impact on waste streams.

FeatureChemical PropertyDisposal Implication
Core Structure Coumarin (2H-chromen-2-one)Aquatic Toxicity: Coumarin derivatives can be toxic to aquatic life.[1] Drain disposal is strictly prohibited to prevent bioaccumulation in local water tables.
Functional Group Benzoic Acid (

)
Corrosivity/Compatibility: Acidic nature requires segregation from strong bases (to prevent uncontrolled heat generation) and cyanides (to prevent HCN gas evolution).[1]
Physical State Crystalline SolidDust Hazard: Finely divided organic powders are combustible.[1] Waste containers must be static-dissipative or kept closed to prevent dust cloud formation.
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Powder/Crystals)

Applicable to: Expired reagents, weighing paper, contaminated gloves, and filter cakes.

  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) and base waste.

  • Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.

  • Labeling:

    • Chemical Name: Write "4-(2-oxo-2H-chromen-3-yl)benzoic acid" clearly. Do not use abbreviations or trade names.

    • Hazard Checkbox: Mark "Irritant" and "Acid."

  • Satellite Accumulation: Store in the designated Satellite Accumulation Area (SAA) until the container is 90% full.

B. Liquid Waste (Solutions/Mother Liquors)

Applicable to: HPLC effluent, reaction mixtures (DMSO, DMF, Methanol).

  • Characterization: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Dispose in Halogenated Organic Waste .[2]

    • If Non-Halogenated (Methanol, DMSO, Acetone): Dispose in Non-Halogenated Organic Waste .

  • pH Check (The Self-Validating Step):

    • Protocol: Dip a pH strip into the waste container.

    • Requirement: If pH < 2, the waste is officially "Corrosive" (RCRA Code D002).[3][4] You must use a container rated for corrosives (coated glass or heavy-gauge HDPE).

  • Bulking: Do not fill containers >90% capacity to allow for thermal expansion.

Part 4: Visual Decision Workflow

The following diagram illustrates the "Cradle-to-Grave" decision logic for this specific compound.

DisposalWorkflow Start Waste Generation: 4-(2-oxo-2H-chromen-3-yl)benzoic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Filter Paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste Liquid SegregationSolid Segregate from: Oxidizers & Bases SolidWaste->SegregationSolid ContainerSolid Container: Wide-Mouth HDPE SegregationSolid->ContainerSolid Labeling Labeling: Full Chemical Name + 'Acidic Organic' ContainerSolid->Labeling SolventCheck Primary Solvent? LiquidWaste->SolventCheck Halo Halogenated Waste (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Pickup EHS Pickup / Incineration Labeling->Pickup

Figure 1: Decision tree for segregating and packaging coumarin-benzoic acid waste streams.

Part 5: Emergency Contingencies

In the event of a spill or exposure, immediate action minimizes long-term risks.[5]

ScenarioImmediate ActionDecontamination Protocol
Dry Spill (Powder) Do not sweep vigorously (aerosol risk).[1]1. Cover with wet paper towels to dampen.2. Scoop into a bag.3. Wipe surface with 1% Sodium Bicarbonate (neutralizes the acid).
Liquid Spill Evacuate if volatile solvent involved. 1. Use absorbent pads (polypropylene).2. Check pH of surface.3. Wash with soap and water; collect rinsate as chemical waste.
Skin Contact Brush off, then wash. 1.[1][6][7] Gently brush powder off skin (avoid rubbing it into pores).2. Rinse with water for 15 minutes.3. Seek medical aid if irritation persists (coumarins can be photosensitizers).
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11718, Benzoic acid. (General handling for benzoic acid derivatives). [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity (D002).[4] (Defining acidic waste thresholds). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (Standard segregation of organic acids).[8] [Link]

Sources

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